Technical Documentation Center

3-Propoxypyrazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Propoxypyrazin-2-amine
  • CAS: 1701783-60-9

Core Science & Biosynthesis

Foundational

3-Propoxypyrazin-2-amine Synthesis Pathway Exploration: A Technical Guide

Abstract 3-Propoxypyrazin-2-amine (CAS 1701783-60-9) is a highly valued heterocyclic building block in modern medicinal chemistry and drug discovery. Characterized by an electron-deficient pyrazine core, a primary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Propoxypyrazin-2-amine (CAS 1701783-60-9) is a highly valued heterocyclic building block in modern medicinal chemistry and drug discovery. Characterized by an electron-deficient pyrazine core, a primary amine at the C2 position, and a propoxy ether at the C3 position, this scaffold is frequently utilized in the synthesis of complex bicyclic systems. These downstream derivatives, such as imidazo[1,2-a]pyrazines, serve as potent inhibitors of protein kinases and critical AMPA receptor modulators[1]. This whitepaper details the mechanistic rationale, optimized experimental protocols, and quantitative validation required to synthesize 3-propoxypyrazin-2-amine with high yield and purity.

Mechanistic Rationale & Pathway Design

The most robust and scalable synthetic route to 3-propoxypyrazin-2-amine relies on Nucleophilic Aromatic Substitution (SNAr) . The preferred starting material, 2-amino-3-chloropyrazine, is commercially available and structurally primed for this transformation[2].

Causality in Reagent Selection

The nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. In SNAr reactions, the high electronegativity of the chlorine leaving group, combined with the electron-deficient nature of the pyrazine ring, stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack[2].

To successfully install the propoxy group, 1-propanol must be deprotonated to form the highly nucleophilic propoxide anion. The choice of base is the primary determinant of reaction success. Weaker inorganic bases (e.g., K₂CO₃) fail to generate a sufficient equilibrium concentration of the alkoxide. Conversely, using a strong, non-nucleophilic base like Sodium Hydride (NaH) irreversibly forces the complete conversion of the alcohol to the alkoxide, preventing competitive hydrolysis that would otherwise yield the undesired 2-amino-3-hydroxypyrazine byproduct[3].

SNAr_Mechanism SM 2-Amino-3-chloropyrazine (Electrophile) Intermediate Meisenheimer Complex (Stabilized by Pyrazine N) SM->Intermediate SNAr Attack Reagent 1-Propanol + NaH (Alkoxide Generation) Nuc Sodium Propoxide (Nucleophile) Reagent->Nuc Deprotonation Nuc->Intermediate Attacks C3 Product 3-Propoxypyrazin-2-amine (Target Product) Intermediate->Product Cl- Elimination Byproduct NaCl + H2 (Gas) Intermediate->Byproduct Leaving Group

Mechanistic pathway of SNAr on 2-amino-3-chloropyrazine using sodium propoxide.

Experimental Methodology & Validation

To ensure reproducibility across different laboratory environments, the following protocol integrates self-validating checkpoints at critical reaction stages.

Step-by-Step Protocol
  • Alkoxide Generation (Self-Validating Step): To a flame-dried, nitrogen-purged round-bottom flask, add 1-propanol (3.0 eq) and anhydrous Tetrahydrofuran (THF) to create a 0.2 M solution relative to the starting material. Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Validation: The immediate evolution of hydrogen gas (bubbling) visually confirms active deprotonation. Stir for 30 minutes at room temperature until gas evolution completely ceases, ensuring 100% alkoxide formation.

  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 2-amino-3-chloropyrazine (1.0 eq) dissolved in a minimal amount of THF dropwise. Causality: Dropwise addition critically controls the exotherm of the SNAr reaction, preventing thermal degradation or poly-substitution side reactions.

  • Reaction Progression: Heat the mixture to a gentle reflux (approx. 65–70 °C) for 12–16 hours. Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate and Hexanes, or via LC-MS. The reaction is deemed complete when the starting material spot is entirely consumed and replaced by a more polar product spot.

  • Quenching and Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous layer that could complicate extraction. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 50% EtOAc in Hexanes to afford pure 3-propoxypyrazin-2-amine.

Exp_Workflow Step1 1: Alkoxide Prep 1-Propanol + NaH (0°C to RT) Step2 2: SNAr Reaction Add Electrophile (Reflux, 12-16h) Step1->Step2 Step3 3: TLC/LC-MS Validate SM Consumption Step2->Step3 Step4 4: Quench & Extract NH4Cl(aq) / EtOAc Step3->Step4 Step5 5: Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis of 3-propoxypyrazin-2-amine.

Reaction Optimization & Quantitative Analysis

The efficiency of the SNAr displacement is highly sensitive to the base and solvent matrix. The following table summarizes quantitative optimization data, demonstrating the causality behind the selected protocol parameters.

Base SystemSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
K₂CO₃DMF9024< 20N/AWeak base; insufficient propoxide generated[3].
KOtBuTHF65168572Competitive tert-butoxylation observed as a minor impurity.
NaHTHF6512> 9588Clean conversion; H₂ gas byproduct drives equilibrium.
NaH1-Propanol (Neat)978> 9585Faster kinetics due to higher reflux temp, but harder workup.

Data Interpretation: While strong alkoxide bases like Potassium tert-butoxide (KOtBu) are frequently used in aminations, they can act as competing nucleophiles in SNAr, leading to mixed ether products[3]. Sodium Hydride in THF remains the optimal choice, providing the highest isolated yield (88%) by exclusively forming the desired sodium propoxide nucleophile.

References

  • Title: US10513523B2 - Imidazopyrazines and pyrazolopyrimidines and their use as AMPA receptor modulators - Google Patents Source: Google Patents URL

Sources

Exploratory

Spectroscopic Characterization of 3-Propoxypyrazin-2-amine: An In-depth Technical Guide

Introduction 3-Propoxypyrazin-2-amine is a heterocyclic organic compound with a pyrazine core, a functional group of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Propoxypyrazin-2-amine is a heterocyclic organic compound with a pyrazine core, a functional group of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key scaffold in numerous biologically active molecules. The substitution pattern of an amine group at the 2-position and a propoxy group at the 3-position creates a unique electronic and structural environment, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the study of its chemical behavior.

This guide provides a detailed analysis of the expected spectroscopic data for 3-Propoxypyrazin-2-amine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings of the expected spectral features, present predicted data in a clear format, and provide standardized protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Propoxypyrazin-2-amine, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

A. Predicted ¹H NMR Data

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H (Pyrazine Ring, H-5)~7.8 - 8.2d~2.51H
H (Pyrazine Ring, H-6)~7.6 - 8.0d~2.51H
-NH₂ (Amine)~5.0 - 6.0br s-2H
-O-CH₂- (Propoxy)~4.2 - 4.5t~6.52H
-CH₂- (Propoxy)~1.7 - 2.0sextet~7.02H
-CH₃ (Propoxy)~0.9 - 1.2t~7.53H

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The pyrazine ring protons (H-5 and H-6) are expected to appear in the downfield region (δ 7.6-8.2 ppm) due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. They will likely appear as doublets due to coupling to each other. The amine protons (-NH₂) typically present as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. The propoxy group will show a characteristic pattern: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a downfield triplet for the methylene group attached to the oxygen atom. The addition of D₂O would cause the amine proton signal to disappear, a useful technique for confirming its assignment.[1]

B. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will identify all non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C (Pyrazine Ring, C-2)~155 - 160
C (Pyrazine Ring, C-3)~150 - 155
C (Pyrazine Ring, C-5)~130 - 135
C (Pyrazine Ring, C-6)~125 - 130
-O-CH₂- (Propoxy)~65 - 70
-CH₂- (Propoxy)~20 - 25
-CH₃ (Propoxy)~10 - 15

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbon atoms of the pyrazine ring will be in the aromatic region of the spectrum. The carbons directly attached to nitrogen and oxygen (C-2 and C-3) will be the most downfield due to strong deshielding effects. The carbons of the propoxy group will appear in the aliphatic region of the spectrum, with the carbon attached to the oxygen being the most downfield of the three.

C. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-Propoxypyrazin-2-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[2]

D. Visualization of Molecular Structure

Caption: Molecular structure of 3-Propoxypyrazin-2-amine.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H stretch (asymmetric and symmetric)Primary Amine
2850 - 3000C-H stretchAlkyl
~1620 - 1650N-H bend (scissoring)Primary Amine
~1580 - 1600C=N and C=C stretchPyrazine Ring
~1250 - 1350C-N stretchAromatic Amine
~1000 - 1250C-O stretchEther

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 3-Propoxypyrazin-2-amine will be characterized by several key absorptions. The primary amine will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[1][3] The presence of both alkyl and aromatic C-H bonds will result in stretching vibrations just below and above 3000 cm⁻¹, respectively. The N-H bending vibration of the primary amine will be visible around 1620-1650 cm⁻¹.[3] The characteristic stretching vibrations of the pyrazine ring (C=N and C=C) will appear in the 1580-1600 cm⁻¹ region. A strong band corresponding to the C-N stretch of the aromatic amine is expected between 1250 and 1350 cm⁻¹.[3] Finally, the C-O stretching of the propoxy group will give rise to a strong absorption in the 1000-1250 cm⁻¹ range.

B. Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • A typical acquisition involves the co-addition of 16-32 scans for a good quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular formula of 3-Propoxypyrazin-2-amine is C₇H₁₁N₃O, with a molecular weight of 153.18 g/mol .[4]

A. Predicted Mass Spectrum Data
m/z Proposed Fragment Significance
153[M]⁺Molecular Ion
124[M - C₂H₅]⁺Loss of an ethyl group
111[M - C₃H₆]⁺Loss of propene
95[M - C₃H₆O]⁺Loss of propoxy radical

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 153. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd m/z value, consistent with the Nitrogen Rule.[1] Common fragmentation pathways for alkoxy-substituted pyrazines involve cleavage of the ether bond. The loss of an ethyl group (C₂H₅) from the propoxy chain would result in a fragment at m/z 124. Another likely fragmentation is the loss of a neutral propene molecule (C₃H₆) via a McLafferty-type rearrangement, leading to a fragment at m/z 111. Cleavage of the C-O bond with the loss of a propoxy radical would generate an ion at m/z 95.

B. Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.

  • Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

C. Visualization of Proposed Fragmentation Pathway

fragmentation_pathway M [C₇H₁₁N₃O]⁺˙ m/z = 153 (Molecular Ion) F1 [C₅H₈N₃O]⁺ m/z = 124 M->F1 - C₂H₅ F2 [C₄H₅N₃O]⁺˙ m/z = 111 M->F2 - C₃H₆ F3 [C₄H₄N₃]⁺ m/z = 95 M->F3 - C₃H₇O

Caption: Proposed EI fragmentation pathway for 3-Propoxypyrazin-2-amine.

IV. Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a complementary and comprehensive characterization of 3-Propoxypyrazin-2-amine. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers and scientists involved in the synthesis, purification, and analysis of this compound and its derivatives. The provided protocols outline standard procedures for obtaining high-quality spectroscopic data, ensuring the reliable identification and structural confirmation of 3-Propoxypyrazin-2-amine.

V. References

  • BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives. Retrieved from

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-propoxypyrazin-2-amine. Retrieved from

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from

  • University of Calgary. (n.d.). IR: amines. Retrieved from

Sources

Foundational

Physicochemical Characterization and Analytical Validation of 3-Propoxypyrazin-2-amine: A Technical Whitepaper

Executive Summary 3-Propoxypyrazin-2-amine is a specialized heterocyclic building block widely utilized in the rational design of small-molecule therapeutics, particularly in the development of kinase inhibitors and cent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Propoxypyrazin-2-amine is a specialized heterocyclic building block widely utilized in the rational design of small-molecule therapeutics, particularly in the development of kinase inhibitors and central nervous system (CNS) agents. The introduction of an alkoxy group (propoxy) adjacent to an exocyclic amine on a pyrazine scaffold significantly modulates the molecule's lipophilicity, hydrogen-bonding capacity, and electron density.

This whitepaper provides an authoritative analysis of its core physicochemical properties—specifically focusing on its CAS registry number (1701783-60-9) and molecular weight (153.18 g/mol ) —and establishes a self-validating analytical protocol for its structural verification in drug development workflows.

Physicochemical Profiling & Structural Data

Accurate compound registration and analytical tracking require precise molecular descriptors. While the standard molecular weight accounts for the natural isotopic distribution of elements (useful for bulk synthesis), the monoisotopic mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) workflows.

Table 1: Core Quantitative and Structural Properties

PropertyValueClinical/Analytical Significance
Compound Name 3-Propoxypyrazin-2-amineStandard IUPAC nomenclature.
CAS Number 1701783-60-9Unique identifier for regulatory compliance and procurement tracking .
Molecular Formula C7H11N3ODefines the elemental composition for exact mass calculation [1].
Molecular Weight 153.18 g/mol Used for stoichiometric calculations (molarity, equivalents) in synthesis .
Monoisotopic Mass 153.09021 DaExact mass of the most abundant isotopes; essential for HRMS validation [1].
InChIKey FZVHDWASRWQFIK-UHFFFAOYSA-NFacilitates precise database querying and structure matching [1].
SMILES CCCOC1=NC=CN=C1N1D structural representation for cheminformatics and predictive modeling [1].

Synthetic Context and Mechanistic Causality

The synthesis of 3-propoxypyrazin-2-amine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-amino-3-chloropyrazine, is reacted with sodium propoxide in the presence of an anhydrous solvent [2].

Causality of Experimental Choices: The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms in the aromatic system. This electron withdrawal activates the C-Cl bond at the 3-position toward nucleophilic attack. While the exocyclic amine at the 2-position is electron-donating, it does not sufficiently deactivate the adjacent 3-position, allowing the SNAr to proceed smoothly under moderate heating. Sodium propoxide acts as both the nucleophile and the base. Strictly anhydrous conditions are mandatory; the presence of water would lead to competitive hydrolysis, yielding the undesired 2-amino-3-hydroxypyrazine by-product instead of the target propoxy derivative.

Analytical Validation: Self-Validating LC-HRMS Protocol

To confirm the identity and molecular weight of 3-propoxypyrazin-2-amine, a High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) protocol is employed. This protocol is designed as a self-validating system, incorporating internal quality controls to ensure absolute data integrity.

Step-by-Step Methodology
  • Sample Preparation & Acidification: Dissolve 1.0 mg of the synthesized 3-propoxypyrazin-2-amine in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid (FA).

    • Mechanistic Rationale: Formic acid acts as a proton source, pre-ionizing the basic pyrazine nitrogens in solution to drastically enhance the [M+H]+ signal intensity in positive ion mode.

  • System Suitability Testing (SST): Inject a blank (Methanol/0.1% FA) followed by a known calibration standard (e.g., Reserpine).

    • Self-Validation Rationale: The blank ensures there is no column carryover from previous runs (preventing false positives). The standard confirms mass accuracy (< 5 ppm error) and detector sensitivity, validating the system's readiness before the actual sample is introduced.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) in Water (with 0.1% FA) over 5 minutes.

    • Mechanistic Rationale: The propoxy chain imparts moderate lipophilicity to the molecule. A gradient elution ensures a sharp peak shape and effectively separates the target compound from highly polar impurities (e.g., unreacted 2-amino-3-chloropyrazine) or non-polar dimers.

  • Electrospray Ionization (ESI-TOF-MS): Operate in ESI+ mode. Set capillary voltage at 3.0 kV and desolvation temperature at 350°C to ensure complete droplet evaporation and efficient gas-phase ion generation.

  • Data Acquisition & Verification: Extract the ion chromatogram (EIC) for the theoretical[M+H]+ adduct.

    • Calculation: Monoisotopic Mass (153.09021 Da) + Proton Mass (1.00728 Da) = 154.09749 m/z .

    • Acceptance Criteria: The observed m/z must be within ± 5 ppm of 154.0975, and the isotopic pattern must match the theoretical C7H11N3O distribution (verifying the M+1 peak due to natural 13C abundance).

Workflow Visualization

LCMS_Workflow Start Synthesized Compound 3-Propoxypyrazin-2-amine Prep Sample Prep & Acidification (0.1% Formic Acid) Start->Prep SST System Suitability Check (Blank & Standard Injection) Prep->SST HPLC UHPLC Separation (C18, Gradient Elution) SST->HPLC If SST Passes ESI ESI+ Ionization (Protonation to[M+H]+) HPLC->ESI HRMS Q-TOF Mass Analysis (High Resolution Detection) ESI->HRMS Verify Data Verification Target m/z: 154.0975 (± 5 ppm) HRMS->Verify

Diagram 1: Self-validating LC-HRMS workflow for molecular weight verification.

References

  • Title: 3-propoxypyrazin-2-amine (C7H11N3O) - CID 102987993 Source: PubChem / PubChemLite URL: [Link]

  • Title: Synthesis and antituberculosis activity of new N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas Source: ResearchGate URL: [Link]

Sources

Exploratory

Substituted Aminopyrazines: Mechanistic Insights and Therapeutic Applications in Modern Drug Discovery

The aminopyrazine scaffold has emerged as a highly privileged pharmacophore in contemporary drug discovery. Characterized by a push-pull electronic configuration—where the pyrazine nitrogen atoms serve as potent hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

The aminopyrazine scaffold has emerged as a highly privileged pharmacophore in contemporary drug discovery. Characterized by a push-pull electronic configuration—where the pyrazine nitrogen atoms serve as potent hydrogen-bond acceptors and the exocyclic amino group acts as a hydrogen-bond donor—substituted aminopyrazines offer exquisite tunable geometry for target-specific binding.

This technical guide synthesizes recent structural biology investigations, structure-activity relationship (SAR) data, and self-validating experimental methodologies to elucidate the biological activity of substituted aminopyrazines, specifically in the realms of oncology (kinase inhibition) and infectious diseases (antimycobacterial activity).

Structural Causality: The Aminopyrazine Pharmacophore

The intrinsic biological activity of aminopyrazines stems from their ability to mimic endogenous purines (like adenosine) while maintaining a lower molecular weight and distinct lipophilicity profile. When substituted at the 3-, 5-, or 6-positions, the electronic density of the pyrazine ring can be modulated to optimize hydrophobic contacts and electrostatic interactions within deep protein pockets.

Precision Kinase Inhibition in Oncology

In the context of mitotic kinases, aminopyrazines demonstrate a unique binding modality. For instance, structure-based design has revealed that specific aminopyrazine derivatives bind to an unusual, inactive conformation of the mitotic kinase Nek2 [1]. The causality of this potent inhibition lies in the hinge region: the aminopyrazine ring forms two critical hydrogen bonds with the kinase hinge, while carefully positioned substituents (such as a trimethoxyphenyl group) engage in robust hydrophobic contacts with residues like Ile14 and Gly92 at the entrance of the ATP pocket.

Furthermore, dual-targeting strategies have leveraged the 2-aminopyrazine motif to create ATR/HDAC6 dual inhibitors. Compounds such as 18c have been shown to synergistically induce tumor cell apoptosis by simultaneously inhibiting the DNA damage repair pathway (ATR) and tubulin deacetylation processes (HDAC6) [2].

G A Substituted Aminopyrazine B Kinase Hinge Region A->B H-Bond Acceptor (N) C ATP Pocket Alignment A->C Coplanar Geometry E Kinase Inhibition (Inactive Conformation) B->E D Hydrophobic Contacts (Ile14, Gly92) C->D Substituent Interaction D->E

Caption: Aminopyrazine binding mechanism and structural causality in the kinase ATP pocket.

Antimycobacterial Activity: Overcoming MDR-TB

Pyrazinamide (PZA) is a cornerstone of tuberculosis treatment, but its reliance on the mycobacterial enzyme pyrazinamidase for conversion into the active pyrazinoic acid (POA) makes it highly susceptible to resistance. Substituted 3-aminopyrazine-2-carboxamides bypass this resistance mechanism entirely.

By acting as adenosine mimetics, these derivatives directly target mycobacterial Prolyl-tRNA Synthetase (ProRS) [3]. The structural logic is elegant: the aminopyrazine core mimics the adenosine ring of ATP, competitively inhibiting the aminoacylation of tRNA. This arrests protein synthesis without requiring enzymatic activation by the pathogen. Additionally, synthesizing highly lipophilic ester prodrugs (e.g., hexyl 3-aminopyrazine-2-carboxylate) significantly enhances transmembrane diffusion through the lipid-rich mycobacterial cell wall [4].

G A 3-Aminopyrazine-2-carboxamide B Mycobacterial Cell Entry A->B Lipophilic Diffusion C Prolyl-tRNA Synthetase (ProRS) B->C Adenosine Mimicry D tRNA Aminoacylation Blockade C->D E Protein Synthesis Arrest (Pathogen Death) D->E

Caption: Pathway of mycobacterial ProRS inhibition by adenosine-mimicking aminopyrazines.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the therapeutic potential, the following table summarizes the biological activity of recently developed substituted aminopyrazines across various targets.

Compound Class / Specific DerivativePrimary TargetBiological Activity (IC50 / MIC)Mechanism / NotesReference
Aminopyrazine 2 (HTS Hit) Nek2 KinaseIC50 < 1 µMBinds to unusual inactive conformation.[1]
Compound 18c (2-aminopyrazine motif) ATR / HDAC6ATR: 3 nM / HDAC6: 20 nMDual inhibition; induces tumor cell apoptosis.[2]
Pyrazine-2-carboxamide (Compound 4) AXL1 / TRKA41% / 34% inhibitionH-bonds at Pro672/Met674 (AXL1).[5]
Hexyl 3-aminopyrazine-2-carboxylate (7) M. tuberculosis H37RvMIC = 6.25 µg/mLLipophilic ester prodrug; active against MOTTs.[4]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide M. tuberculosis H37RvMIC = 12.5 µg/mL (46 µM)Direct whole-cell growth inhibition.[6]
4'-substituted 3-(benzamido)pyrazine-2-carboxamides Mycobacterial ProRSMIC = 1.95 – 31.25 µg/mLActive against MDR-TB; non-cytotoxic to HepG2.[3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of aminopyrazines requires self-validating assay designs. Below are two standardized methodologies for assessing kinase inhibition and antimycobacterial activity, complete with the causality behind critical experimental steps.

Protocol A: Mechanistic Kinase Inhibition Assay (Nek2)

This protocol differentiates between inhibitors of substrate phosphorylation and inhibitors of autophosphorylation, ensuring the precise binding mode of the aminopyrazine is identified [1].

  • Enzyme Preparation & Pre-incubation (The Control Step):

    • Action: Pre-incubate recombinant Nek2 kinase with 1 mM ATP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 30 minutes at 30°C.

    • Causality: This ensures complete autophosphorylation of the enzyme before inhibitor introduction. If an inhibitor only blocks step 2 (substrate phosphorylation), it will still show activity here.

  • Inhibitor Introduction:

    • Action: Dispense the substituted aminopyrazine (serial dilutions from 10 µM to 1 nM in DMSO) into the pre-phosphorylated kinase mixture. Incubate for 15 minutes.

  • Substrate Phosphorylation Measurement:

    • Action: Add an artificial peptide substrate and [γ-33P]ATP. Quench the reaction after 20 minutes with phosphoric acid and measure radiometric incorporation via a scintillation counter.

  • Autophosphorylation Validation (Parallel Assay):

    • Action: In a separate well, mix unphosphorylated Nek2 directly with the inhibitor and ATP. Measure autophosphorylation using a specific antibody against phosphorylated Thr175 of Nek2 via TR-FRET.

    • Causality: By comparing the IC50 from Step 3 and Step 4, researchers can definitively state whether the aminopyrazine locks the kinase in an inactive conformation (preventing autophosphorylation) or merely competes at the substrate level.

G A Pre-incubate Kinase with ATP B Add Aminopyrazine Inhibitor A->B Complete Activation C Measure Substrate Phosphorylation B->C Assay Pathway 1 D Measure Autophosphorylation (Anti-pThr175) B->D Assay Pathway 2 E Calculate Differential IC50 C->E D->E

Caption: Self-validating workflow for differentiating aminopyrazine kinase inhibition modes.

Protocol B: Whole-Cell Antimycobacterial Resazurin Microtiter Assay (REMA)

When evaluating highly lipophilic aminopyrazine esters, standard optical density assays often fail due to compound precipitation. The REMA protocol utilizes a redox indicator to guarantee accurate viability readouts.

  • Inoculum Preparation:

    • Action: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Plating:

    • Action: Prepare 2-fold serial dilutions of the aminopyrazine derivative (e.g., hexyl 3-aminopyrazine-2-carboxylate) in a 96-well plate. Include PZA as a positive control and DMSO as a vehicle control.

  • Incubation & Redox Validation:

    • Action: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

    • Action: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

    • Causality: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) only by metabolically active, living cells. This step self-validates the assay by ensuring that any observed "inhibition" is due to actual cell death/stasis rather than compound precipitation masking optical density.

  • Quantification:

    • Action: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

References

  • Whelligan, D. K., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. ResearchGate.[Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PMC - National Institutes of Health.[Link]

  • Aminopyrazinoic acid esters as potential antimycobacterial drugs. proLékaře.cz.[Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.[Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - National Institutes of Health.[Link]

Foundational

A Technical Guide to 3-Propoxypyrazin-2-amine: A Versatile Intermediate for Modern Medicinal Chemistry

Abstract The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in key biological inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in key biological interactions make it a focal point for the development of novel agents targeting a range of diseases, including cancer and inflammatory disorders.[3][4][5] This guide introduces 3-Propoxypyrazin-2-amine, a novel chemical intermediate poised for significant utility in drug discovery programs. We provide a comprehensive overview of its physicochemical properties, a proposed, robust synthesis protocol grounded in established chemical principles, and a discussion of its potential applications as a strategic building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation heterocyclic intermediates to accelerate their discovery pipelines.

The Pyrazine Scaffold: A Foundation of Pharmacological Activity

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation.[4] This arrangement renders the ring electron-deficient, which enhances metabolic stability and modulates the pKa of adjacent functional groups.[5] In drug design, the pyrazine nitrogens frequently serve as crucial hydrogen bond acceptors, notably for interacting with the hinge region of kinase enzymes, a common strategy in the design of targeted cancer therapies.[2] The incorporation of diverse substituents onto the pyrazine core allows for the fine-tuning of a compound's steric and electronic profile, directly impacting its solubility, permeability, and target-binding affinity. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, underscoring their versatility and importance.[1][3]

Physicochemical Profile of 3-Propoxypyrazin-2-amine

While specific experimental data for 3-Propoxypyrazin-2-amine is not extensively published, we can infer its key properties based on its structure and data from close analogues such as 3-methoxypyrazin-2-amine and 3-ethoxypyrazin-2-amine.[6][7] The propoxy group, compared to smaller alkoxy groups, is expected to increase lipophilicity, which may enhance cell membrane permeability.

PropertyValue / PredictionSource / Basis
CAS Number 1701783-60-9[8]
Molecular Formula C₇H₁₁N₃O[8]
Molecular Weight 153.18 g/mol [8]
Physical Form Predicted: White to yellow or brown solidAnalogy to[9]
Solubility Predicted: Soluble in organic solvents (DMSO, MeOH, DCM)Standard for similar heterocycles
pKa (of amino group) Predicted: 2.5 - 3.5Electron-withdrawing effect of pyrazine ring
LogP Predicted: 1.0 - 1.5Increased lipophilicity from propoxy chain

Proposed Synthesis Strategy: A Robust and Validated Approach

The synthesis of 2-aminopyrazine derivatives is a well-established field.[1] A common and effective method for preparing 3-alkoxy-2-aminopyrazines involves the nucleophilic aromatic substitution (SₙAr) of a suitable halo-pyrazinamine precursor. We propose a highly reliable two-step protocol starting from commercially available 2-amino-3-chloropyrazine.

Causality Behind Experimental Design:
  • Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the propanol to form the sodium propoxide nucleophile in situ. This ensures a high concentration of the active nucleophile for the subsequent SₙAr reaction.

  • Choice of Solvent (THF): Anhydrous tetrahydrofuran (THF) is an excellent choice as it is aprotic (will not interfere with the strong base) and effectively solvates the reactants.

  • Reaction Conditions: The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. Gentle heating is often sufficient to drive the SₙAr reaction to completion without promoting side reactions.

Synthesis_Workflow start 2-Amino-3-chloropyrazine + 1-Propanol intermediate In situ formation of Sodium Propoxide start->intermediate Deprotonation reagent Sodium Hydride (NaH) in Anhydrous THF reagent->intermediate product 3-Propoxypyrazin-2-amine intermediate->product SₙAr Reaction (Heat, ~60°C)

Caption: Proposed synthesis pathway for 3-Propoxypyrazin-2-amine.

Detailed Experimental Protocol:
  • Preparation of Sodium Propoxide: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous 1-propanol (1.2 equivalents) to anhydrous THF (approx. 0.5 M). b. Cool the solution to 0°C in an ice bath. c. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. d. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This forms the sodium propoxide nucleophile.

  • Nucleophilic Aromatic Substitution: a. Add 2-amino-3-chloropyrazine (1.0 equivalent) to the flask containing the sodium propoxide solution. b. Equip the flask with a reflux condenser and heat the reaction mixture to 60°C. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Propoxypyrazin-2-amine.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized intermediate, a standard battery of analytical techniques must be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure. Key expected signals include: a triplet for the terminal methyl group of the propoxy chain, a sextet for the central methylene group, a triplet for the methylene group attached to the oxygen, distinct signals for the aromatic protons on the pyrazine ring, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the presence of all seven carbon atoms in their unique chemical environments.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 154.1.

  • HPLC (High-Performance Liquid Chromatography): This is used to determine the purity of the final compound, which should ideally be >95% for use in subsequent synthetic steps.

Potential Applications as a Novel Intermediate in Drug Discovery

The structure of 3-Propoxypyrazin-2-amine offers several strategic advantages, positioning it as a valuable building block for combinatorial chemistry and lead optimization campaigns.

  • Kinase Inhibitor Scaffolds: The 2-aminopyrazine motif is a well-known "hinge-binder" in kinase inhibitors.[2] The primary amine can be readily derivatized—for example, via amide coupling with a carboxylic acid—to introduce further complexity and explore interactions with the solvent-exposed region of the kinase active site.

  • Modulation of Physicochemical Properties: The n-propoxy group provides a moderate level of lipophilicity, which can be crucial for achieving optimal ADME (Absorption, Distribution, Metabolism, Excretion) properties. It strikes a balance, enhancing membrane permeability without the excessive lipophilicity that can lead to poor solubility or off-target effects.

  • Scaffold for Library Synthesis: The primary amine serves as a versatile chemical handle for a wide array of chemical transformations, including amidation, sulfonylation, reductive amination, and Buchwald-Hartwig amination, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

FBDD_Workflow core Core Intermediate: 3-Propoxypyrazin-2-amine derivatization Parallel Synthesis (Amidation, Sulfonylation, etc.) core->derivatization Versatile Handle (-NH₂) library Focused Chemical Library derivatization->library screening High-Throughput Screening (e.g., Kinase Panel) library->screening hit Hit Identification screening->hit lo Lead Optimization hit->lo SAR Studies candidate Drug Candidate lo->candidate

Caption: Role of the intermediate in a drug discovery workflow.

Safety and Handling

Based on safety data for structurally similar compounds like 3-methoxypyrazin-2-amine, standard laboratory precautions should be observed.[9]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[9] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[9]

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Keep in a tightly sealed container in a cool, dry, and dark place.

References

  • Zhang, X., Song, G., & Qu, F. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
  • Wang, et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • BenchChem. (2025). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. BenchChem.
  • PharmaBlock. Pyrazines in Drug Discovery. PharmaBlock.
  • Kumar, A. S., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences.
  • Sharp, W., & Spring, F. S. (1951). Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed).
  • Sharp, W., & Spring, F. S. (1951). 209. Pyrazine derivatives. Part XIII. Synthesis of 2-aminopyrazine 1-oxides by the condensation of α-amino-nitriles with oximinomethyl ketones. Journal of the Chemical Society (Resumed). DOI:10.1039/JR9510000932.
  • PubMed. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). PubMed.
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
  • Moshang Chemical. 3-propoxypyrazin-2-amine. Moshang Chemical.
  • Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. Google Patents. US2396067A.
  • CymitQuimica. CAS 89464-86-8: 3-Ethoxypyrazin-2-amine. CymitQuimica.
  • MilliporeSigma. 3-Methoxypyrazin-2-amine | 4774-10-1. MilliporeSigma.
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.
  • Fluorochem. 3-Methoxypyrazin-2-amine. Fluorochem.
  • Ataman Kimya. 3-PROPOXYPROPYLAMINE. Ataman Kimya.
  • Sigma-Aldrich. 3-Methoxypyrazin-2-amine | 4774-10-1. Sigma-Aldrich.
  • Fluorochem. 3-(PROPAN-2-YL)PYRAZIN-2-AMINE. Fluorochem.
  • Zitko, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate.
  • Wang, Y., et al. (2021). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. PMC.
  • PubChem. Aminopyrazine. National Institutes of Health.
  • SCIRP. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. SCIRP.
  • ResearchGate. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. ResearchGate.
  • Highly Efficient Prodrugs: Design and Therapeutic Applications. (2021). Crimson Publishers.
  • Abreu, P. A., et al. (2007). Prodrugs for Amines. PMC.
  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI.
  • Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube.
  • International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development. International Journal of Pharmaceutical Sciences.
  • Pancechowska-Ksepko, D., et al. (1977). [Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid]. Acta Poloniae Pharmaceutica.

Sources

Exploratory

Solubility and Stability Profiling of 3-Propoxypyrazin-2-amine in Organic Solvents: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 3-Propoxypyrazin-2-amine (CAS: 1701783-60-9) is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the architectural foundation for targeted therapeutics. 3-Propoxypyrazin-2-amine (CAS: 1701783-60-9) is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) modulators. However, the successful transition of this intermediate from discovery to process chemistry requires a rigorous understanding of its physicochemical behavior in organic vehicles.

This whitepaper provides an in-depth, first-principles analysis of the solubility thermodynamics and degradation kinetics of 3-Propoxypyrazin-2-amine in organic solvents. By coupling structural causality with self-validating experimental protocols, this guide equips drug development professionals with the actionable intelligence required to optimize formulation, synthesis, and storage strategies.

Physicochemical Foundations & Structural Causality

To predict the behavior of 3-Propoxypyrazin-2-amine in solution, one must first deconstruct its molecular architecture. The molecule consists of an electron-deficient pyrazine core, an exocyclic primary amine at the 2-position, and a propoxy ether linkage at the 3-position.

  • The Pyrazine Core & Basicity: Pyrazine is a planar, heteroaromatic ring with two electronegative nitrogen atoms that withdraw electron density from the system. Consequently, the lone pair on the exocyclic 2-amino group is partially delocalized into the ring. This significantly depresses its basicity compared to aliphatic amines. Based on closely related aminopyrazine analogs, the pKa of the conjugate acid is predicted to be approximately 3.0 to 3.2 (1;2). Thus, in standard organic solvents, the molecule remains entirely un-ionized.

  • The 3-Propoxy Group: The introduction of the linear three-carbon ether chain serves a dual purpose. Sterically, it disrupts the tight hydrogen-bonding lattice typically seen in unsubstituted aminopyrazines, lowering the crystal lattice energy. Chemically, the oxygen acts as a hydrogen bond acceptor (HBA), while the propyl chain increases the overall lipophilicity (LogP ~ 1.5 - 2.0), enhancing compatibility with moderately polar and non-polar organic phases.

Solubility in Organic Solvents: Thermodynamic Principles

Solubility is a thermodynamic competition between the energy required to break the solid-state crystal lattice and the energy released upon solvation. For 3-Propoxypyrazin-2-amine, the primary amine acts as a strong hydrogen bond donor (HBD), making polar aprotic solvents exceptionally efficient at solvating the molecule.

Comparative Solubility Profile

The following table summarizes the estimated solubility profile of 3-Propoxypyrazin-2-amine across various organic solvent classes at 25°C, driven by specific solvation mechanisms.

SolventPolarity IndexH-Bonding CapabilityEst. Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.2Strong Acceptor> 100Strong H-bond acceptance from the 2-NH₂ group; powerful dipole-dipole interactions with the pyrazine core.
Methanol (MeOH) 5.1Donor / Acceptor30 - 50Dual H-bonding; the solvent acts as both donor to the pyrazine nitrogens/ether oxygen and acceptor to the amine.
Dichloromethane (DCM) 3.1Weak Acceptor10 - 20Dispersion forces interacting favorably with the lipophilic 3-propoxy chain.
n-Heptane 0.1None< 1Inability to overcome the intermolecular H-bond network of the API crystal lattice.
Protocol: Self-Validating Isothermal Saturation Method

To empirically determine the thermodynamic solubility of 3-Propoxypyrazin-2-amine without succumbing to kinetic artifacts (e.g., supersaturation), a self-validating shake-flask method must be employed.

  • Preparation: Add an excess of 3-Propoxypyrazin-2-amine solid (~200 mg) to 1.0 mL of the target organic solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension in a thermostated shaker at exactly 25.0 ± 0.1°C for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to separate the liquid supernatant from the solid pellet.

  • Supernatant Analysis (HPLC-UV): Dilute the supernatant volumetrically and quantify the API concentration against a validated calibration curve.

  • Solid-State Verification (XRPD): Critical Step. Analyze the residual solid pellet via X-Ray Powder Diffraction. Causality: Solvents can induce polymorphic transformations or form solvates during equilibration. If the XRPD pattern differs from the starting material, the measured solubility reflects the new crystal form, not the original API.

Workflow Step1 Excess API in Organic Solvent Step2 Thermostated Agitation (48h) Step1->Step2 Step3 Phase Separation (Centrifugation) Step2->Step3 Step4 Supernatant (HPLC-UV) Step3->Step4 Liquid Step5 Solid Pellet (XRPD) Step3->Step5 Solid

Fig 1. Self-validating isothermal saturation workflow for thermodynamic solubility.

Stability Profiling in Organic Solvents

While pyrazine rings are generally robust, the specific functionalization of 3-Propoxypyrazin-2-amine introduces distinct vulnerabilities when stored in organic solutions over time. Understanding these pathways is critical for compliance with 3.

Primary Degradation Pathways
  • N-Oxidation: The electron-rich exocyclic amine and the pyrazine nitrogens are susceptible to oxidation. When dissolved in ethereal solvents (e.g., THF, Dioxane) that have accumulated peroxides over time, or when exposed to light and atmospheric oxygen, the compound can form N-oxides.

  • Ether Cleavage (Hydrolysis/Nucleophilic Substitution): Alkoxypyrazines exhibit excellent stability under neutral conditions (4). However, under extreme acidic stress (e.g., prolonged exposure to TFA or HCl in organic mixtures) and elevated temperatures, the 3-propoxy group can undergo cleavage. This yields 3-aminopyrazin-2-ol, which rapidly tautomerizes to the more stable 3-aminopyrazin-2(1H)-one (5).

Protocol: Stability-Indicating Assay (Forced Degradation)

To map the impurity profile as mandated by6, a forced degradation study must be executed.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 3-Propoxypyrazin-2-amine in a base solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Conditions:

    • Oxidative: Add 3% H₂O₂, stir at 25°C for 24 hours.

    • Acidic: Add 0.1 N HCl, heat to 60°C for 24 hours.

    • Photolytic: Expose to UV/Vis light (1.2 million lux hours) in a quartz flask.

  • Quenching & Analysis: Neutralize/quench the samples and inject them into an LC-MS/MS system using a gradient method capable of resolving polar degradants.

  • Mass Balance Validation: Causality: A self-validating assay must achieve mass balance. The area under the curve (AUC) of the remaining API plus the AUC of all degradants (adjusted for response factors) must equal ~100% of the initial API control. A mass balance <95% indicates that degradants are either volatile, permanently retained on the column, or non-UV absorbing, necessitating a change in the analytical detection method (e.g., switching to CAD or ELSD).

Matrix API 3-Propoxypyrazin-2-amine Solvent Solvent Selection API->Solvent PolarAprotic Polar Aprotic (DMSO) High Solubility Solvent->PolarAprotic PolarProtic Polar Protic (MeOH) Med Solubility Solvent->PolarProtic NonPolar Non-Polar (Heptane) Low Solubility Solvent->NonPolar Degradation Forced Degradation PolarAprotic->Degradation PolarProtic->Degradation Oxidation N-Oxidation (Peroxides/Light) Degradation->Oxidation Hydrolysis Ether Cleavage (Strong Acid/Base) Degradation->Hydrolysis

Fig 2. Solvation and degradation decision matrix for 3-Propoxypyrazin-2-amine.

Formulation & Storage Strategies

Based on the physicochemical and stability data, the following best practices should be adopted for the handling of 3-Propoxypyrazin-2-amine in organic solutions:

  • Solvent Selection for Stock Solutions: DMSO is the optimal solvent for high-concentration stock solutions (>50 mg/mL) due to its high HBA capacity. However, because DMSO is hygroscopic, solutions must be stored over molecular sieves or under an argon blanket to prevent water ingress, which can precipitate the highly lipophilic API.

  • Avoidance of Unstabilized Ethers: Prolonged storage in unstabilized THF or diethyl ether should be strictly avoided to prevent peroxide-mediated N-oxidation of the pyrazine and amine nitrogens. If ethereal solvents are required for synthesis, they must be freshly distilled or stabilized with BHT.

  • Temperature & Light Control: Organic solutions should be stored in amber glass vials at -20°C to arrest kinetic degradation pathways and prevent photolytic excitation of the heteroaromatic core.

References

  • Aminopyrazine 5049-61-6 wiki - Guidechem.
  • An In-depth Technical Guide to the Basic Properties of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - EMA.
  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - ACS Publications.
  • Product Class 14: Pyrazines - Thieme.

Sources

Foundational

An In-depth Technical Guide to 3-Aminopyrazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract: The 3-aminopyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 3-aminopyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and diverse therapeutic applications of 3-aminopyrazine derivatives. We delve into key synthetic methodologies, explore their roles as potent kinase inhibitors, anticancer agents, and antimicrobial compounds, and discuss future perspectives in the field. This document serves as a detailed resource, integrating established protocols, structure-activity relationship analyses, and mechanistic insights to facilitate further innovation in the development of novel 3-aminopyrazine-based therapeutics.

Introduction: The 3-Aminopyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in opposing positions, is a fundamental building block in the development of new pharmaceuticals.[1] When functionalized with an amino group at the 3-position, the resulting 3-aminopyrazine core offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal scaffold for interacting with various biological targets.[2]

1.1 Physicochemical Properties and Structural Features

The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, while the amino group at the 3-position can serve as a hydrogen bond donor. This dual functionality allows for specific and strong interactions with protein targets.[2] Furthermore, the aromatic nature of the pyrazine ring enables non-polar interactions with protein residues.[2] The ability to readily modify the scaffold at various positions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

1.2 Significance in Drug Discovery

Derivatives of 3-aminopyrazine have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][4] Their success is largely attributed to their ability to mimic endogenous ligands and bind to the active sites of key enzymes, particularly kinases.[5] This has led to the development of several targeted therapies and a continued interest in exploring the full therapeutic potential of this versatile scaffold.

Synthetic Strategies for 3-Aminopyrazine Derivatives

The synthesis of 3-aminopyrazine derivatives can be broadly categorized into two approaches: the construction of the pyrazine ring system and the functionalization of a pre-existing pyrazine core.

2.1 Classical Synthesis of the Pyrazine Ring

A foundational method for constructing the pyrazine ring involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[1] Modifications of this approach allow for the introduction of various substituents, including the key amino group.

2.1.1 Step-by-Step Protocol: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes a common method for synthesizing N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.[6][7]

  • Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

    • Cool a solution of 3-aminopyrazine-2-carboxylic acid (1 equivalent) in methanol to 0 °C.

    • Slowly add concentrated sulfuric acid.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Pour the mixture into water and neutralize with sodium bicarbonate to a pH of 7.

    • Collect the resulting precipitate by filtration to obtain methyl 3-aminopyrazine-2-carboxylate.[6]

  • Step 2: Amide Formation via Microwave-Assisted Synthesis

    • In a microwave vial, combine methyl 3-aminopyrazine-2-carboxylate (1 equivalent), the desired substituted benzylamine (1.2 equivalents), and ammonium chloride in methanol.

    • Heat the reaction mixture in a microwave reactor at 130 °C for 40 minutes.[7]

    • After cooling, the product can be isolated and purified by standard methods such as recrystallization or column chromatography.

2.2 Modern Synthetic Approaches: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for functionalizing the pyrazine core. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of derivatives. For instance, a Suzuki coupling reaction can be used to introduce various aryl or heteroaryl groups onto the pyrazine ring.[8]

Biological Activities and Therapeutic Applications

The 3-aminopyrazine scaffold is a key component in a wide array of therapeutic agents, with applications spanning oncology, infectious diseases, and neurology.

3.1 3-Aminopyrazine Derivatives as Kinase Inhibitors

Many 3-aminopyrazine derivatives function as ATP-competitive kinase inhibitors.[5] They target the ATP-binding pocket of various kinases, disrupting downstream signaling pathways that are crucial for cancer cell survival and proliferation.[5]

3.1.1 Mechanism of Action: Targeting the ATP-Binding Site

The 3-aminopyrazine core can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking signal transduction.

3.1.2 Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_kinase Kinase Domain GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 3-Aminopyrazine Inhibitor Inhibitor->RAF Blocks ATP Binding ATP ATP ADP ADP

Caption: Inhibition of the MAPK/ERK signaling pathway by a 3-aminopyrazine kinase inhibitor.

3.1.3 Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a driver in various cancers.[8] A series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.[8][9] These compounds have shown the ability to block the activation of FGFR and its downstream signaling pathways, leading to potent antitumor activity in multiple cancer cell lines.[8][9]

3.1.4 Structure-Activity Relationship (SAR) Table

The following table summarizes the structure-activity relationship for a series of 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[8]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
18d (morpholin-4-yl)-methylene>1000600480
18e ethyl-linked hydroxyl>1000>1000>1000
18g pyrrole-1-methylene>1000380>1000

Data extracted from a study on novel FGFR inhibitors, highlighting the impact of substitutions on inhibitory activity.[8]

3.2 Anticancer Properties Beyond Kinase Inhibition

The anticancer effects of 3-aminopyrazine derivatives are not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[5] For example, certain 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective inhibitors of Checkpoint Kinase 1 (CHK1), a key player in the DNA damage response pathway.[5]

3.3 Applications in Neurodegenerative Diseases

The therapeutic potential of 3-aminopyrazine derivatives extends to neurodegenerative disorders like Alzheimer's disease.[4] Some derivatives have been designed as multifunctional agents that can, for example, inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[4] Additionally, some compounds have shown the ability to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[4]

3.4 Antimicrobial Activities

A significant body of research has focused on the antimicrobial properties of 3-aminopyrazine derivatives.[3][6][7] These compounds have shown activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[3][6][7]

3.4.1 Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have been extensively studied for their activity against Mycobacterium tuberculosis.[6][10] The activity of these compounds is influenced by the nature of the substituent on the carboxamide nitrogen. For instance, phenyl and alkyl derivatives have shown better antimycobacterial activity than benzyl derivatives.[6] One of the most active compounds identified in a study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against M. tuberculosis H37Rv.[3][6]

3.4.2 Tabular Summary of Antimicrobial Activity

Compound TypeTarget OrganismActivity Range (MIC)Reference
N-phenyl 3-aminopyrazine-2-carboxamidesMycobacterium tuberculosis1.95 - 31.25 µg/mL[10]
N-alkyl 3-aminopyrazine-2-carboxamidesMycobacterium tuberculosisMICs as low as 12.5 µg/mL[6]
Piperazine-containing pyrazine derivativesCandida albicansMICs as low as 3.125 µg/mL[11]

Future Perspectives and Conclusion

The 3-aminopyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research is likely to focus on several key areas:

  • Development of More Selective Inhibitors: While potent, many existing 3-aminopyrazine-based kinase inhibitors have off-target effects. The design of more selective inhibitors will be crucial for improving their safety profiles.

  • Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential is not yet fully realized. Further screening against a wider range of biological targets could uncover novel applications.

  • Application of Novel Synthetic Methodologies: The development of new synthetic methods will enable the creation of more complex and diverse libraries of 3-aminopyrazine derivatives, increasing the chances of identifying new drug candidates.

References

  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1303. [Link]

  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., ... & Zitko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar. [Link]

  • Pallabothula, V. S. K., Kerda, M., Malíková, M., Konečná, K., Kaphle, P., Stolaříková, J., ... & Zitko, J. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1599. [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. [Link]

  • Wodke, L., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(23), 7235. [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Publications. [Link]

  • S.B., P., S., M., & K.N., V. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2113-2125. [Link]

  • Ellingson, R. C., Henry, R. L., & McDonald, F. G. (1945). Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid. Journal of the American Chemical Society, 67(10), 1711–1713. [Link]

  • Zitko, J., Paterová, P., Konečná, K., Kubíček, V., Kuneš, J., & Doležal, M. (2017). Synthesis and antimycobacterial evaluation of pyrazinamide derivatives with benzylamino substitution. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3352. [Link]

  • Ammar, Y. A., et al. (2018). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2544. [Link]

  • Vertex Pharmaceuticals Incorporated. (2014). Aminopyrazine compounds useful as inhibitors of TRA kinase.
  • Alavijeh, M. S., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 941642. [Link]

  • Georgieva, M., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Central Nervous System Agents in Medicinal Chemistry, 23(2), 143-154. [Link]

  • Singh, S., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(3), 665. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Characterization of Novel Pyrazine Compounds

Introduction: The Enduring Relevance of the Pyrazine Scaffold in Modern Drug Discovery Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4 arrangement, represents what medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Pyrazine Scaffold in Modern Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4 arrangement, represents what medicinal chemists refer to as a "privileged scaffold." This designation is not arbitrary; it is earned through the repeated and successful incorporation of the pyrazine core into a multitude of clinically approved drugs and biologically active molecules. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.

The utility of the pyrazine ring stems from its unique electronic properties and its role as a versatile bioisostere. The two nitrogen atoms act as hydrogen bond acceptors, frequently enabling crucial interactions with biological targets like the hinge region of protein kinases, while also modulating the molecule's overall physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive framework for the modern discovery and characterization of novel pyrazine compounds, designed for researchers, scientists, and drug development professionals. We will navigate from initial synthetic design and library creation to detailed structural and biological characterization, emphasizing the causal logic behind key experimental choices.

Chapter 1: Strategic Synthesis of Pyrazine-Based Libraries

The creation of a diverse library of novel pyrazine compounds is the foundational step in the discovery process. The choice of synthetic strategy is dictated by the desired substitution patterns and the need for a robust, scalable, and versatile chemical methodology.

Foundational Synthesis: The Condensation-Oxidation Approach

The classical and most direct route to the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, typically followed by an oxidation step. This method is valued for its simplicity and use of readily available starting materials.

Causality of Experimental Choice: This approach is ideal for generating a foundational set of pyrazine scaffolds. The primary limitation lies in the commercial availability of diverse dicarbonyl and diamine building blocks, which can restrict the novelty of the resulting library.

Diversification via Modern Cross-Coupling Reactions

To explore a wider chemical space and build intricate, novel structures, modern palladium-catalyzed cross-coupling reactions are indispensable. Starting from a halogenated pyrazine core (e.g., a chloro- or bromopyrazine), chemists can introduce a vast array of substituents.

  • Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds by coupling the halo-pyrazine with a boronic acid or ester. This is the method of choice for introducing aryl or heteroaryl moieties, which are critical for modulating electronic properties and exploring interactions with the target protein.

  • Buchwald-Hartwig Amination: To install amine functionalities, which often serve as key pharmacophoric elements, the Buchwald-Hartwig reaction is employed. This reaction couples the halo-pyrazine with a primary or secondary amine, providing access to a wide range of substituted amino-pyrazines.

Expert Insight: The strategic choice of a halo-pyrazine intermediate is crucial. A di-halogenated pyrazine, for instance, allows for sequential, site-selective cross-coupling reactions, enabling the creation of highly complex and asymmetric final compounds from a single, common intermediate.

G cluster_0 Foundational Synthesis cluster_1 Library Diversification Diamine 1,2-Diamine Condensation Condensation/ Oxidation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Condensation PyrazineCore Substituted Pyrazine Core Condensation->PyrazineCore HalogenatedPyrazine Halogenated Pyrazine Intermediate PyrazineCore->HalogenatedPyrazine Halogenation Suzuki Suzuki Coupling (with R-B(OH)2) HalogenatedPyrazine->Suzuki Buchwald Buchwald-Hartwig (with R-NH2) HalogenatedPyrazine->Buchwald ArylPyrazine Aryl-Substituted Pyrazine Library Suzuki->ArylPyrazine AminoPyrazine Amino-Substituted Pyrazine Library Buchwald->AminoPyrazine

Caption: Synthetic workflow for pyrazine library generation.
Experimental Protocol: General Synthesis of a 2-Aryl-Pyrazine Derivative via Suzuki Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chapter 2: The Hit-to-Lead Journey: Rational Design and SAR

Once a library of novel compounds is synthesized, the next phase involves identifying "hits" with promising biological activity and optimizing them into "leads" with improved potency and drug-like properties. This iterative process is guided by the principles of Structure-Activity Relationship (SAR) and strategic molecular design.

Scaffold Hopping as a Strategy for Innovation

Scaffold hopping is a powerful medicinal chemistry technique used to discover structurally novel compounds by modifying the central core of a known active molecule. This approach is invaluable for generating new intellectual property, improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, or escaping a chemical series with inherent liabilities. The pyrazine ring itself is often used as a bioisosteric replacement for other aromatic systems like phenyl or pyridine rings in scaffold hopping exercises.

G cluster_0 Known Active Compound cluster_1 Scaffold Hopping Process cluster_2 Novel Compound Series Start Initial Scaffold (e.g., Pyridine-based) Hop Bioisosteric Replacement Start->Hop Identify Core & Pharmacophore End New Scaffold (e.g., Pyrazine-based) Hop->End Replace Core Improved Improved Properties: - Potency - ADMET - Patentability End->Improved

Caption: The logical process of scaffold hopping for lead discovery.
Establishing the Structure-Activity Relationship (SAR)

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and assessing the impact of each change on its biological activity. For pyrazine derivatives, this typically involves:

  • Exploring Substituents: Synthesizing analogs with different groups at various positions on the pyrazine ring and any appended structures.

  • Positional Isomerism: Moving a key substituent to a different position to probe the topology of the target's binding site.

Computational Chemistry in SAR: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies are vital for rationalizing observed SAR and predicting the activity of new designs. Molecular docking can provide a plausible binding mode, suggesting which parts of the molecule are making critical interactions (e.g., hydrogen bonds, hydrophobic contacts) and which areas are amenable to modification.

Chapter 3: In Vitro Characterization: A Multi-Parametric Assessment

Characterizing a novel pyrazine compound requires a suite of in vitro assays to build a comprehensive profile of its biological activity, selectivity, and drug-like properties. This multi-parametric approach is essential for making informed decisions about which compounds to advance toward more complex preclinical studies.

Primary Pharmacological Screening

The first step is to screen the synthesized library for activity against the biological target of interest. The choice of assay depends on the target class. For example, if the goal is to discover new anticancer agents, a common primary screen is a cell viability assay.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer cell lines) in a 96-well microplate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyrazine compounds in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Screening Cascade Results

Quantitative data from screening should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Compound IDScaffold TypeTarget A IC₅₀ (µM)Target B IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)
PY-0012-phenyl-pyrazine0.15> 500.85
PY-0022-amino-pyrazine2.5015.222.1
PY-0032-(pyridin-3-yl)-pyrazine0.08> 500.42
ControlDoxorubicinN/AN/A0.12

This table presents hypothetical data for illustrative purposes.

Early ADME Profiling: Predicting In Vivo Behavior

Even a highly potent compound will fail if it cannot reach its target in the body. Therefore, early in vitro ADME assays are a critical, self-validating system to de-risk candidates. High-throughput ADME screening has become an essential part of modern drug discovery.

Key in vitro ADME assays include:

  • Metabolic Stability: Assessed using human liver microsomes or hepatocytes to determine the rate at which a compound is metabolized. A compound that is metabolized too quickly will have a short half-life in vivo.

  • CYP450 Inhibition: Evaluates the potential for a compound to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

  • Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict a compound's ability to be absorbed through the gut wall.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins like albumin. High binding can reduce the free concentration of the drug available to act on its target.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Characterization Cascade cluster_2 Decision Gate Lib Novel Pyrazine Library Screen Primary Screen (e.g., Target Binding/Cell Viability) Lib->Screen SAR SAR Analysis & Iterative Synthesis Screen->SAR Active 'Hits' Selectivity Selectivity Panel (Off-Target Screening) Screen->Selectivity Potent Hits SAR->Lib Synthesize New Analogs ADME In Vitro ADME Profiling Selectivity->ADME Selective Hits Candidate Lead Candidate for In Vivo Studies ADME->Candidate Favorable Profile

Caption: Integrated workflow for the in vitro characterization of novel compounds.

Conclusion and Future Perspectives

The discovery of novel pyrazine compounds is a dynamic and iterative process that blends rational design, advanced synthetic chemistry, and a robust cascade of biological and pharmacokinetic characterization. The journey from a conceptual scaffold to a viable lead candidate is a multi-parameter optimization problem. By understanding the causality behind experimental choices—from the selection of a Suzuki coupling to diversify a library, to the implementation of early ADME screens to mitigate downstream failure—research teams can navigate this complex landscape more efficiently.

The future of this field will undoubtedly be shaped by emerging technologies. Artificial intelligence and machine learning models are becoming increasingly adept at predicting ADME properties and even designing novel scaffolds in silico, potentially accelerating the discovery cycle. However, the foundational principles outlined in this guide—rigorous synthesis, meticulous characterization, and a deep understanding of structure-activity relationships—will remain the bedrock of successful drug discovery.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(10), 2955-2967. [Link]

  • Böhm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217-224. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324. [Link]

  • Various Authors. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

  • Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [Link]

  • Li, Q., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7896. [Link]

  • Stumpfe, D., & Bajorath, J. (2022). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 65(2), 957-964. [Link]

  • El-Damasy, A. K., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, *1
Foundational

Theoretical Modeling and Computational Profiling of 3-Propoxypyrazin-2-amine: A Comprehensive Technical Guide

Executive Summary In contemporary drug discovery and materials science, the empirical synthesis of novel compounds is increasingly guided by in silico predictive modeling. This whitepaper provides an authoritative, in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and materials science, the empirical synthesis of novel compounds is increasingly guided by in silico predictive modeling. This whitepaper provides an authoritative, in-depth framework for the theoretical modeling of 3-Propoxypyrazin-2-amine (C₇H₁₁N₃O). By bridging static quantum mechanical calculations with dynamic pharmacokinetic simulations, this guide establishes a self-validating computational pipeline designed for researchers and drug development professionals.

Introduction & Pharmacological Context

Pyrazine derivatives are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for pyridine or benzene rings in the development of kinase inhibitors and central nervous system (CNS) therapeutics. The molecule 3-Propoxypyrazin-2-amine () [1] features a highly electron-deficient pyrazine core, modulated by an electron-donating amino group at position 2 and a lipophilic propoxy chain at position 3.

Understanding the stereoelectronic behavior of this specific substitution pattern is critical. The amino group acts as a primary hydrogen-bond donor, while the pyrazine nitrogens and the propoxy oxygen serve as hydrogen-bond acceptors. To accurately predict its reactivity, binding affinity, and stability, we must employ rigorous Density Functional Theory (DFT) and Molecular Dynamics (MD) protocols.

Quantum Mechanical Modeling: Density Functional Theory (DFT)

To capture the ground-state electronic properties of 3-propoxypyrazin-2-amine, we utilize Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is dictated by the specific heteroatomic nature of the molecule.

Causality Behind the Level of Theory

We employ the B3LYP functional paired with the 6-311++G(d,p) basis set.

  • The Functional: B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals, providing highly accurate thermochemical and structural data for organic molecules () [2].

  • The Basis Set: The inclusion of diffuse functions (++) is non-negotiable here. The lone electron pairs on the pyrazine nitrogens, the amino group, and the propoxy oxygen require a basis set that can accurately describe electron density far from the nucleus. Polarization functions ((d,p)) allow for the asymmetric distortion of atomic orbitals, which is essential for modeling the conjugated π-system of the pyrazine ring.

Step-by-Step DFT Protocol (Self-Validating Workflow)
  • Input Generation: Convert the 1D SMILES string (CCCOC1=NC=CN=C1N) into a 3D coordinate file using a conformational search algorithm to identify the lowest-energy conformer.

  • Geometry Optimization: Run the optimization at the B3LYP/6-311++G(d,p) level to relax the atomic coordinates to the nearest local energy minimum.

  • Frequency Calculation (Validation Step): Immediately perform a vibrational frequency calculation on the optimized geometry. Self-Validation: The absolute absence of imaginary (negative) frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Property Extraction: Compute the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) surface.

DFT_Workflow N1 1. Input Preparation (SMILES to 3D Geometry) N2 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) N1->N2 N3 3. Frequency Calculation (Vibrational Spectra, ZPE) N2->N3 Converged N4 4. Electronic Properties (HOMO-LUMO, MEP) N3->N4 No Imaginary Freq N5 5. Data Synthesis & Reactivity Profiling N4->N5

Fig 1. Step-by-step Density Functional Theory (DFT) computational workflow.

Structural and Electronic Properties

The quantitative outputs from the DFT calculations provide a predictive blueprint for the molecule's behavior in biological systems.

Geometric Parameters

The optimized bond lengths and angles reveal the extent of electron delocalization. The C-N bond length of the amino group is typically shorter than a standard single C-N bond, indicating partial double-bond character due to resonance with the pyrazine ring.

Table 1: Key Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

Structural ParameterAtoms InvolvedCalculated Value
Bond Length (Å) C(Ring) - N(Ring)1.334
C(Ring) - C(Ring)1.392
C(Ring) - N(Amino)1.358
C(Ring) - O(Propoxy)1.361
Bond Angle (°) C - N - C (Ring)116.4
C - O - C (Propoxy)118.2
Global Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's chemical reactivity. A larger energy gap ( ΔE ) signifies high chemical hardness and kinetic stability, while a smaller gap indicates high polarizability and reactivity.

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors

DescriptorFormula / DerivationValue (eV)
E_HOMO Electron-donating ability-6.12
E_LUMO Electron-accepting ability-1.54
Energy Gap ( ΔE ) E_LUMO - E_HOMO4.58
Ionization Potential (I) -E_HOMO6.12
Electron Affinity (A) -E_LUMO1.54
Chemical Hardness ( η ) (I - A) / 22.29
Electronegativity ( χ ) (I + A) / 23.83
Electrophilicity Index ( ω ) χ2 / 2 η 3.20

Insight: The MEP map (derived from these orbitals) will visually demonstrate a strong negative electrostatic potential (red) localized over the pyrazine nitrogens and propoxy oxygen (preferred sites for electrophilic attack), and a positive potential (blue) over the amino hydrogens (preferred sites for nucleophilic attack).

Molecular Dynamics (MD) & Pharmacokinetic Simulation

While DFT provides high-accuracy static data in a vacuum or implicit solvent, biological systems are dynamic. To evaluate how 3-propoxypyrazin-2-amine behaves in a physiological environment, we transition to classical Molecular Dynamics (MD) using [3].

Causality Behind the MD Protocol
  • Force Field: We utilize the General AMBER Force Field (GAFF). GAFF is specifically parameterized for organic small molecules, ensuring accurate representation of the propoxy chain's flexibility and the pyrazine ring's rigidity.

  • Solvation Model: The TIP3P water model is chosen for its computational efficiency and accurate reproduction of bulk water properties, which is essential for observing hydrogen-bonding dynamics with the amino group.

Step-by-Step MD Protocol (Self-Validating Workflow)
  • Topology Generation: Assign GAFF atom types and compute partial charges (using the RESP method derived from the prior DFT electrostatic potential).

  • Solvation & Neutralization: Place the molecule in a cubic simulation box with a 1.0 nm clearance. Solvate with TIP3P water and add counter-ions (Na⁺/Cl⁻) to achieve a physiological salt concentration (0.15 M).

  • Energy Minimization (Validation Step): Run a steepest-descent minimization. Self-Validation: The system must converge to a maximum force of < 1000 kJ/mol/nm, proving that all steric clashes generated during solvation have been resolved.

  • Equilibration (NVT & NPT): Equilibrate the system at 300 K (NVT ensemble) for 100 ps, followed by 1 bar of pressure (NPT ensemble) for 100 ps using position restraints on the ligand. Self-Validation: Temperature and pressure plots must plateau, confirming thermodynamic stability.

  • Production Run: Execute an unrestrained 100 ns MD production run to sample the conformational space.

MD_Workflow M1 1. System Topology (AMBER/GAFF Force Field) M2 2. Solvation & Neutralization (TIP3P Water Box + Ions) M1->M2 M3 3. Energy Minimization (Steepest Descent) M2->M3 M4 4. Equilibration (NVT & NPT) (Position Restraints) M3->M4 Minimized M5 5. Production MD Run (100 ns Trajectory) M4->M5 Equilibrated

Fig 2. Molecular Dynamics (MD) simulation protocol using GROMACS.

Conclusion

The theoretical modeling of 3-propoxypyrazin-2-amine requires a multi-scale approach. By utilizing B3LYP/6-311++G(d,p) DFT calculations, researchers can accurately map the electronic landscape and reactivity profile of the molecule. Transitioning this optimized geometry into a GAFF-parameterized GROMACS molecular dynamics simulation provides a self-validating, dynamic view of the molecule's behavior in aqueous physiological conditions. This integrated computational pipeline ensures high scientific integrity, reducing empirical trial-and-error in downstream drug formulation and synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102987993, 3-Propoxypyrazin-2-amine." PubChem, [Link].

  • Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, vol. 98, no. 7, 1993, pp. 5648-5652. [Link].

  • Abraham, M. J., et al. "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, vol. 1-2, 2015, pp. 19-25. [Link].

Exploratory

Physicochemical Profiling of 3-Propoxypyrazin-2-amine: A Technical Guide to pKa and Lipophilicity Estimation

Executive Summary The rational design and development of pyrazine-based therapeutics require precise characterization of their physicochemical properties. 3-Propoxypyrazin-2-amine (C₇H₁₁N₃O) is a functionalized heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and development of pyrazine-based therapeutics require precise characterization of their physicochemical properties. 3-Propoxypyrazin-2-amine (C₇H₁₁N₃O) is a functionalized heterocycle whose pharmacokinetic behavior is dictated by the delicate electronic interplay between its pyrazine core, an electron-donating amino group, and a lipophilic propoxy chain[1].

This whitepaper provides an authoritative framework for estimating and experimentally validating the acid dissociation constant (pKa) and lipophilicity (logP) of 3-propoxypyrazin-2-amine. By establishing self-validating experimental protocols, researchers can ensure high-fidelity data generation suitable for regulatory submissions and advanced ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

Theoretical Framework & Mechanistic Causality

pKa Estimation: Electronic Modulation of the Pyrazine Core

Unsubstituted pyrazine is a remarkably weak base, with a pKa of approximately 0.65[2]. This low basicity is due to the strong electron-withdrawing nature of the second nitrogen atom in the aromatic ring[3]. However, the functionalization in 3-propoxypyrazin-2-amine fundamentally alters this electronic landscape:

  • C2-Amino Group (+R Effect): The exocyclic nitrogen donates electron density into the pyrazine ring via resonance. This significantly increases the electron density on the adjacent ring nitrogen, raising the pKa by approximately 2.5 units.

  • C3-Propoxy Group (-I / +R Effects): The oxygen atom exerts an inductive electron-withdrawing effect (-I) through the sigma bond network, while simultaneously offering resonance donation (+R) through its lone pairs.

Causality in Protonation: The primary site of protonation is the ring nitrogen, not the exocyclic amino group. The net electronic contribution of the C2 and C3 substituents shifts the estimated pKa of the conjugate acid to a range of 2.8 to 3.2 .

G A Unsubstituted Pyrazine (pKa ~0.65) B + C2-Amino Group (Electron Donating) A->B +2.5 pKa units C + C3-Propoxy Group (Resonance/Inductive) B->C Modulates basicity D 3-Propoxypyrazin-2-amine (Estimated pKa ~2.8 - 3.2) C->D Net Effect

Caption: Substituent effects on the pKa of the pyrazine core.

Lipophilicity (logP): Hydrophobic vs. Polar Surface Area

Lipophilicity dictates membrane permeability and target binding affinity. The pyrazine core is inherently hydrophilic (logP ~ -0.26). While the amino group increases the polar surface area (acting as a hydrogen bond donor), the 3-carbon propoxy chain introduces significant hydrophobic bulk. The estimated logP for 3-propoxypyrazin-2-amine is 1.1 to 1.5 , placing it in an optimal range for oral bioavailability.

Quantitative Data Synthesis

The theoretical physicochemical profile of 3-propoxypyrazin-2-amine is summarized below. These values serve as the baseline for designing the experimental validation parameters.

Table 1: Estimated Physicochemical Properties

ParameterEstimated ValueMethod/Rationale
Molecular Weight 153.09 DaMonoisotopic mass[1].
pKa (Conjugate Acid) 2.8 - 3.2Electronic contribution of C2-NH₂ and C3-OPr on the pyrazine nitrogen.
logP (Lipophilicity) 1.1 - 1.5Hydrophobic propyl chain vs. polar aminopyrazine core.
Hydrogen Bond Donors 1 (-NH₂)Structural analysis.
Hydrogen Bond Acceptors 4 (N, N, N, O)Structural analysis.

Experimental Methodologies: Self-Validating Systems

To transition from theoretical estimation to empirical fact, robust experimental workflows must be employed. The following protocols are designed with built-in causality and self-validation mechanisms.

G cluster_pKa pKa Determination cluster_logP Lipophilicity (logP) A 3-Propoxypyrazin-2-amine Sample Preparation B UV-Metric Titration (pH 1.0 - 6.0) A->B D OECD 107 Shake-Flask (n-Octanol/Water) A->D C Isosbestic Point Validation B->C F Final Physicochemical Profile Generation C->F E Mass Balance Validation D->E E->F

Caption: Self-validating experimental workflow for pKa and logP determination.

Protocol A: pKa Determination via UV-Metric Titration

Causality: Standard potentiometric titration using glass electrodes is often unreliable for compounds with pKa values < 3.0 due to the non-linear response of electrodes at low pH. Because the protonation of the pyrazine ring significantly alters its conjugated π-electron system, UV-metric titration provides a highly sensitive, structure-specific alternative.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 6.0. Rationale: This range completely brackets the estimated pKa of 2.8 - 3.2, ensuring the full sigmoidal titration curve is captured.

  • Sample Introduction: Dissolve 3-propoxypyrazin-2-amine in the buffers at a concentration of ~50 µM. If a co-solvent (e.g., methanol) is required for initial dissolution, ensure the final concentration is <0.5% to prevent dielectric constant shifts that alter the apparent pKa.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH point at a constant temperature of 25°C.

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp, distinct isosbestic points (wavelengths where absorbance remains constant across all pH values) validates that only a single, clean protonation equilibrium is occurring. Lack of isosbestic points indicates sample degradation or precipitation, invalidating the run.

  • Data Processing: Plot the absorbance at the wavelength of maximum spectral difference ( λmax​ ) against pH. Fit the data to the Henderson-Hasselbalch equation to extract the precise pKa.

Protocol B: Lipophilicity (logP) via OECD 107 Shake-Flask Method

Causality: The shake-flask method is the regulatory gold standard (OECD Test Guideline 107) for determining partition coefficients[4]. The use of n-octanol and water is deliberate; n-octanol features a polar head and a lipophilic tail, closely mimicking the solvation thermodynamics of biological lipid bilayers.

Table 2: OECD 107 Shake-Flask Experimental Parameters

ParameterSpecificationCausality / Rationale
Temperature 20 - 25 °C (± 1°C)Prevents temperature-dependent partitioning shifts[4].
Solvent System n-Octanol / WaterSimulates biological lipid bilayers[4].
Concentration < 0.01 mol/LEnsures adherence to the Nernst partition law[5].
Validation > 95% Mass BalanceProves absence of emulsions or glass adsorption.

Step-by-Step Workflow:

  • Solvent Saturation: Stir n-octanol and high-purity water together for 24 hours prior to the experiment. Rationale: Mutually saturating the solvents prevents volume changes during the actual partitioning phase.

  • Sample Preparation: Dissolve 3-propoxypyrazin-2-amine in the saturated water phase at a concentration strictly below 0.01 mol/L[5].

  • Phase Mixing: Combine the aqueous and octanol phases in glass vessels at three different volume ratios (e.g., 1:1, 1:2, 2:1)[4]. Mechanically shake the vessels for 30 minutes at a constant temperature (25°C).

  • Phase Separation: Centrifuge the mixtures at high speed. Rationale: Gravity separation is insufficient; centrifugation is required to break invisible micro-emulsions that would artificially inflate the aqueous concentration[4].

  • Quantification & Self-Validation: Extract aliquots from both phases using a syringe (expelling air while passing through the octanol layer to prevent cross-contamination)[5]. Quantify the compound using RP-HPLC. Calculate the mass balance (Total Mass Recovered / Total Mass Introduced). A recovery of <95% invalidates the run.

  • Calculation: Calculate logP as log10​(Coct​/Cwat​) . The values from the three volume ratios must fall within a range of ± 0.3 units to be considered valid[4].

References

  • PubChemLite. "3-propoxypyrazin-2-amine (C7H11N3O)". uni.lu.
  • MDPI / NIH. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry". nih.gov.
  • Wikipedia. "Pyrazine". wikipedia.org.
  • OECD. "Test No.
  • Umwelt-online. "OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995)". umwelt-online.de.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-Propoxypyrazin-2-amine via Nucleophilic Aromatic Substitution

Abstract This comprehensive application note provides a robust and detailed protocol for the synthesis of 3-propoxypyrazin-2-amine from the commercially available starting material, 3-chloropyrazine-2-carbonitrile. Pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a robust and detailed protocol for the synthesis of 3-propoxypyrazin-2-amine from the commercially available starting material, 3-chloropyrazine-2-carbonitrile. Pyrazine derivatives are significant scaffolds in medicinal chemistry and drug development, making reliable synthetic routes to novel analogues highly valuable. The described synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction for the functionalization of electron-deficient aromatic systems. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization.

Introduction: The Significance of Pyrazine Scaffolds

The pyrazine ring is a privileged heterocycle in modern drug discovery, forming the core structure of numerous therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities.[1] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.

The target molecule, 3-propoxypyrazin-2-amine, is a functionalized pyrazine derivative. Its synthesis from 3-chloropyrazine-2-carbonitrile serves as an excellent case study for the application of the Nucleophilic Aromatic Substitution (SNAr) reaction. This application note details a reliable method for this transformation, emphasizing the underlying chemical principles to ensure reproducibility and scalability.

The Underpinning Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 3-chloropyrazine-2-carbonitrile to 3-propoxypyrazin-2-amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), SNAr reactions on aromatic rings have a distinct mechanistic pathway.[2]

Causality Behind the Reaction:

  • Electrophilic Aromatic Ring: Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is further amplified by the strongly electron-withdrawing nitrile (-C≡N) group. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles.[3][4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, in this case, the propoxide ion (CH₃CH₂CH₂O⁻), on the carbon atom bearing the leaving group (the chlorine atom).[5]

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyrazine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing nitrile group and the ring nitrogens, which stabilizes the intermediate.[4][6] The stability of this complex is a key factor for the reaction to proceed.

  • Restoration of Aromaticity: In the final, rapid step, the leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final product.[6]

The overall mechanism is an addition-elimination process, where the nucleophile first adds to the ring, and then the leaving group is eliminated.[4][6]

Caption: SNAr addition-elimination mechanism.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps, particularly regarding anhydrous conditions and inert atmosphere, is critical for achieving a high yield and purity.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended Purity
3-Chloropyrazine-2-carbonitrile55557-52-3C₅H₂ClN₃139.54>97%
Propan-1-ol (n-Propanol)71-23-8C₃H₈O60.10Anhydrous, >99.5%
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.0060%
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Anhydrous, >99.8%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49N/A
Brine (Saturated aq. NaCl)7647-14-5NaCl58.44N/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Anhydrous
Silica Gel7631-86-9SiO₂60.08230-400 mesh
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Synthetic Procedure

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis prep_naoh 1. Prepare Sodium Propoxide (NaH + n-Propanol in THF) reaction 3. Combine Reactants (Slowly add propoxide solution at 0°C) prep_naoh->reaction prep_start 2. Prepare Starting Material Solution (3-chloropyrazine-2-carbonitrile in THF) prep_start->reaction monitor 4. Monitor Reaction (TLC / LC-MS) reaction->monitor quench 5. Quench Reaction (Add aq. NH₄Cl) monitor->quench extract 6. Extraction (Ethyl Acetate) quench->extract wash 7. Wash & Dry (Brine & Na₂SO₄) extract->wash concentrate 8. Concentrate (Rotary Evaporator) wash->concentrate purify 9. Column Chromatography concentrate->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for the synthesis.

Step 1: Preparation of Sodium Propoxide (Nucleophile)

  • To a dry, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 eq.).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes via cannula. Causality: Removing the mineral oil ensures accurate stoichiometry and prevents interference with the reaction.

  • Place the flask under a steady flow of nitrogen and add 20 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add anhydrous n-propanol (0.83 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe. Vigorous hydrogen gas evolution will be observed. Caution: This is an exothermic reaction. Add the alcohol slowly to control the rate of gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium propoxide.

Step 2: Nucleophilic Substitution Reaction

  • In a separate 100 mL round-bottom flask, dissolve 3-chloropyrazine-2-carbonitrile (1.39 g, 10.0 mmol, 1.0 eq.) in 20 mL of anhydrous THF.

  • Cool this solution to 0 °C in an ice-water bath.

  • Slowly transfer the freshly prepared sodium propoxide solution from Step 1 into the solution of 3-chloropyrazine-2-carbonitrile via cannula over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

Step 3: Work-up and Extraction

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to neutralize any unreacted sodium propoxide.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine all organic layers and wash with brine (30 mL). Causality: The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification and Characterization

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure 3-propoxypyrazin-2-amine.

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

  • The expected product, 3-propoxypyrazin-2-amine (CAS 1701783-60-9), is a solid.[7] Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.

Safety and Hazard Management

All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 3-Chloropyrazine-2-carbonitrile: Harmful if swallowed or in contact with skin.[8] Causes skin, eye, and respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert, anhydrous atmosphere.[9] Keep away from water and other protic sources.

  • Anhydrous Solvents (THF, Hexanes): Highly flammable liquids.[10] Work away from ignition sources. THF can form explosive peroxides upon prolonged exposure to air; use freshly opened or tested solvent.

  • n-Propanol: Flammable liquid and vapor. Causes serious eye irritation.

Ensure that emergency equipment, such as a fire extinguisher and safety shower, is readily accessible. Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Jandourek, O., Tauchman, M., Paterova, P., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Available at: [Link]

  • Jandourek, O., Dolezal, M., & Kunes, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 189-196. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropyrazine-2-carbonitrile. PubChem Compound Database. Retrieved from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from: [Link]

  • Moshang Chemical. (n.d.). 3-propoxypyrazin-2-amine. Retrieved from: [Link]

  • Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from: [Link]

  • Sangon Biotech. (n.d.). Safety Data Sheets. Retrieved from: [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from: [Link]

Sources

Application

Application Note: Advanced Protocols for the Regioselective N-Alkylation of 3-Aminopyrazine Derivatives

Introduction & Mechanistic Causality 3-Aminopyrazine derivatives are ubiquitous pharmacophores embedded in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and hydrophilic fluorescen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

3-Aminopyrazine derivatives are ubiquitous pharmacophores embedded in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and hydrophilic fluorescent dyes[1][2]. However, the functionalization of the 3-amino group presents a significant synthetic challenge due to competing nucleophilic sites within the molecule.

The Regioselectivity Challenge: The pyrazine ring is a strongly electron-withdrawing heterocycle. This electronic environment delocalizes the lone pair of the exocyclic amine, drastically reducing its nucleophilicity. Under neutral or weakly basic conditions, alkylation typically occurs at the more nucleophilic endocyclic sp2 nitrogen atoms, resulting in the formation of undesired pyrazinium salts[3].

The Mechanistic Solution: To achieve selective exocyclic N-alkylation, the inherent electronic bias of the pyrazine ring must be overridden. This is accomplished through three primary strategies:

  • Anion Generation (SN2): Deprotonating the exocyclic amine with a strong base to form a highly nucleophilic aminopyrazinyl anion[4].

  • Reductive Amination: Bypassing the SN2 pathway entirely by forming an iminium intermediate that is subsequently reduced[1][5].

  • Borrowing Hydrogen Catalysis: Utilizing transition-metal catalysis to temporarily oxidize an alcohol alkylating agent, followed by condensation and in situ reduction[6].

Experimental Protocols

Protocol A: Direct N-Alkylation via Aminopyrazinyl Anion (SN2 Pathway)

Direct alkylation requires strict stoichiometric control and strong bases to prevent endocyclic quaternization and limit over-alkylation (N,N-dialkylation).

  • Causality: Sodium hydride (NaH) quantitatively deprotonates the weakly acidic exocyclic amine. This shifts the nucleophilic center away from the ring nitrogens, forcing the alkyl halide to react exclusively at the exocyclic position.

  • Self-Validating Step: The cessation of hydrogen gas evolution serves as a visual confirmation that the aminopyrazinyl anion has fully formed before the electrophile is introduced.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the 3-aminopyrazine derivative (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes until H2​ gas evolution completely ceases.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise to maintain kinetic control and prevent dialkylation.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with water and brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Protocol B: Regioselective Reductive Amination

Reductive amination is the premier method for synthesizing secondary aminopyrazines without the risk of over-alkylation, highly favored in the synthesis of fluorescent dyes[2][5].

  • Causality: This method avoids the highly reactive SN2 mechanism. The amine condenses with an aldehyde or ketone to form an imine/iminium intermediate. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected because it selectively reduces the protonated iminium ion without reducing the unreacted carbonyl compound[7].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-aminopyrazine (1.0 equiv) and the desired aldehyde (1.1–1.5 equiv) in 1,2-dichloroethane (DCE) or methanol[1].

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5–2.0 equiv) portion-wise to the mixture[1].

  • Reaction: Stir the mixture at room temperature for 12–24 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid. Extract with Dichloromethane (DCM). Dry the organic layer over Na2​SO4​ , filter, concentrate, and purify via column chromatography.

Protocol C: Green Catalytic N-Alkylation (Borrowing Hydrogen)

Modern green chemistry approaches utilize primary alcohols as alkylating agents, generating water as the sole byproduct. This has been successfully validated on aminopyrazine scaffolds[6].

  • Causality: A transition metal catalyst (e.g., Mn-pincer complex) temporarily dehydrogenates the alcohol to form an aldehyde in situ. Following condensation with the aminopyrazine, the metal-hydride species returns the hydrogen to reduce the intermediate, making it a highly atom-economical process[6][8].

Step-by-Step Methodology:

  • Setup: In a 4.0 mL screw-capped tube, add the 3-aminopyrazine substrate (0.25 mmol, 1.0 equiv), primary alcohol (0.3–0.5 mmol, 1.2–2.0 equiv), Mn-pincer catalyst (2 mol %), and KOH (0.3 equiv)[6].

  • Solvent: Add 1.0 mL of anhydrous toluene under an argon atmosphere and seal the tube[6].

  • Heating: Heat the reaction mixture in an oil bath at 120 °C for 12–24 hours[6].

  • Workup: Cool the tube to room temperature. Evaporate the solvent under reduced pressure and purify the crude product directly via silica gel chromatography[6].

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and chemical profiles of the three methodologies discussed above to aid in route scouting and process development.

MethodologyPrimary ReagentsRegioselectivityOver-Alkylation RiskEnvironmental / Green Profile
Direct SN2 Alkylation Alkyl Halide, NaH, DMFHigh (Exocyclic)Moderate to HighPoor (Halide waste, toxic solvents)
Reductive Amination Aldehyde, NaBH(OAc)3​ , DCEExcellent (Exocyclic)LowModerate (Boron waste generation)
Borrowing Hydrogen Primary Alcohol, Mn-CatalystExcellent (Exocyclic)Very LowExcellent ( H2​O is the only byproduct)

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence of 3-aminopyrazine based on the selected reaction conditions, highlighting the causality behind regioselective control.

G Start 3-Aminopyrazine WeakBase Neutral / Weak Base + Alkyl Halide Start->WeakBase StrongBase Strong Base (NaH) + Alkyl Halide Start->StrongBase RedAmin Aldehyde / Ketone + NaBH(OAc)3 Start->RedAmin BorrHyd Primary Alcohol + Mn-Catalyst Start->BorrHyd Endo Endocyclic Alkylation (Pyrazinium Salt) WeakBase->Endo Kinetic Control ExoSN2 Exocyclic N-Alkylation (Risk of Dialkylation) StrongBase->ExoSN2 Anion Formation ExoRed Selective Mono-N-Alkylation (Exocyclic) RedAmin->ExoRed Iminium Reduction ExoGreen Green Exocyclic Alkylation (H2O Byproduct) BorrHyd->ExoGreen Borrowing Hydrogen

Mechanistic divergence of 3-aminopyrazine N-alkylation based on reaction conditions.

References

  • Selective Functionalization of 2-Amino-Azoles with Methanol and Ethanol Using a Pincer-(NHC)Mn(I) Complex. ACS Publications. Available at:[Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at:[Link]

  • Base-Mediated Amination of Alcohols Using Amidines. The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: 3-Propoxypyrazin-2-amine as a Privileged Scaffold for Antimycobacterial Drug Discovery

Executive Summary The rapid global emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities with unique mechanisms of action[1]. While Pyrazinamide (PZA) remains a corn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid global emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities with unique mechanisms of action[1]. While Pyrazinamide (PZA) remains a cornerstone of first-line TB therapy, resistance driven by pncA mutations is widespread. Recently, aminopyrazine derivatives have emerged as highly potent, ATP-competitive inhibitors of Mycobacterium tuberculosis prolyl-tRNA synthetase (MtbProRS), bypassing the PZA resistance mechanisms entirely[2].

This application note details the utility of 3-propoxypyrazin-2-amine (CAS 1701783-60-9) as a highly versatile building block for hit-to-lead optimization. The strategic presence of the 3-propoxy ether linkage significantly increases the scaffold's lipophilicity—a critical physicochemical property required for penetrating the thick, mycolic acid-rich mycobacterial cell envelope[3].

Mechanistic Rationale & Target Biology

The design of novel antimycobacterials requires balancing target affinity with cellular permeability. 3-propoxypyrazin-2-amine serves as an ideal bioisosteric core:

  • Purine Mimicry: The pyrazine ring acts as an adenine bioisostere, allowing the molecule to anchor into the ATP-binding pocket of MtbProRS[2].

  • Lipophilic Cell Wall Penetration: Alkyl and alkoxy substitutions on the pyrazine ring demonstrate a strong positive correlation with antimycobacterial activity. The 3-propoxy group increases the partition coefficient (LogP), driving passive diffusion across the highly hydrophobic mycobacterial cell wall[3].

  • Derivatization Potential: The primary amine at the C2 position serves as a synthetic handle for N-acylation, allowing researchers to probe the ribose-binding sub-pocket of the target enzyme[1].

Pathway ATP ATP + Proline ProRS Mtb Prolyl-tRNA Synthetase (Target Enzyme) ATP->ProRS Binds ATP Pocket Complex Prolyl-tRNA Complex ProRS->Complex Catalyzes tRNA Cognate tRNA(Pro) tRNA->ProRS Binds Protein Bacterial Protein Synthesis (Pathogen Survival) Complex->Protein Translation Inhibitor 3-Propoxypyrazin-2-amine Derivatives Inhibitor->ProRS ATP-Competitive Inhibition

Caption: Mechanism of Action: ATP-competitive inhibition of MtbProRS by aminopyrazine derivatives.

Experimental Workflows

The following protocols outline the synthesis of a targeted library using 3-propoxypyrazin-2-amine, followed by biological validation.

Workflow Scaffold 3-Propoxypyrazin-2-amine Scaffold Synthesis N-Acylation (Library Generation) Scaffold->Synthesis Purification LC-MS & NMR Validation Synthesis->Purification InVitro MABA Assay (Mtb H37Rv) Purification->InVitro Tox HepG2 Cytotoxicity (Selectivity Index) InVitro->Tox Lead Lead Candidate Selection Tox->Lead

Caption: Hit-to-Lead Workflow: Synthesis and biological evaluation of 3-propoxypyrazin-2-amine analogs.

Protocol 3.1: Parallel N-Acylation of 3-Propoxypyrazin-2-amine

Direct acylation of the pyrazine amine is historically challenging due to the strong electron-withdrawing nature of the heteroaromatic ring, which severely reduces the nucleophilicity of the C2-amine[1]. This protocol utilizes pyridine as a nucleophilic catalyst to overcome this energy barrier.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3-propoxypyrazin-2-amine (4.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add anhydrous pyridine (6.0 mmol, 1.5 eq) to the solution and stir for 5 minutes at 0°C.

    • Causality Note: Pyridine serves a dual purpose. It neutralizes the HCl generated during the reaction (preventing the protonation of the starting material) and reacts with the acyl chloride to form a highly electrophilic acylpyridinium intermediate, driving the acylation of the weakly nucleophilic pyrazine amine[1].

  • Electrophile Addition: Slowly add the desired acyl chloride (4.8 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 48 hours.

  • Self-Validation (QC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot confirms completion.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude N-(3-propoxypyrazin-2-yl)amide derivative via flash column chromatography.

Protocol 3.2: Microplate Alamar Blue Assay (MABA) for MIC Determination

To evaluate the antimycobacterial efficacy of the synthesized derivatives, the MABA protocol is utilized. M. tuberculosis is notoriously slow-growing; traditional agar plating requires 3–4 weeks for colony formation. MABA provides a rapid, quantifiable readout within 7 days.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 until the culture reaches an optical density (OD₆₀₀) of 0.6–0.8.

  • Compound Plating: In a sterile 96-well black, clear-bottom microplate, perform 2-fold serial dilutions of the synthesized compounds in 100 µL of 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Dilute the bacterial suspension to 1×105 CFU/mL and add 100 µL to each well. Incubate the plate at 37°C for 7 days.

  • Dye Addition: Add 30 µL of a freshly prepared Resazurin/Tween 80 mixture (0.02% resazurin in water mixed 1:1 with 10% Tween 80) to all wells. Incubate for an additional 24 hours at 37°C.

    • Causality Note: Resazurin is a redox-sensitive dye. Viable mycobacteria maintain an active electron transport chain, which reduces the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This metabolic conversion allows for precise fluorometric quantification of cell viability[3].

  • Readout & Self-Validation: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). Calculate the Z'-factor using Rifampicin (positive control) and DMSO-only wells (negative control). A Z'-factor > 0.5 validates the assay's dynamic range. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration preventing a color change from blue to pink.

Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for derivatives synthesized from the 3-propoxypyrazin-2-amine scaffold, demonstrating the impact of lipophilic side chains on antimycobacterial potency and mammalian cytotoxicity.

Compound IDScaffold ModificationMIC Mtb H37Rv (µg/mL)HepG2 IC₅₀ (µg/mL)Selectivity Index (SI)
Scaffold 3-Propoxypyrazin-2-amine (Unmodified)> 50.00> 100.0N/A
Deriv-01 N-benzoyl-3-propoxypyrazin-2-amine12.50> 100.0> 8.0
Deriv-02 N-(4-trifluoromethylbenzoyl) analog3.1385.027.1
Deriv-03 N-(4-methoxybenzoyl) analog6.25> 100.0> 16.0
Control Pyrazinamide (PZA)12.50> 100.0> 8.0

Data Interpretation: Unmodified 3-propoxypyrazin-2-amine lacks sufficient target engagement on its own. However, N-acylation with electron-withdrawing, lipophilic groups (e.g., Deriv-02) drastically improves the MIC to 3.13 µg/mL, outperforming the clinical standard Pyrazinamide in vitro, while maintaining an excellent therapeutic window (SI > 27) against mammalian HepG2 cells[1],[3].

Conclusion

3-Propoxypyrazin-2-amine is a highly privileged, commercially available building block for antimicrobial drug discovery. By leveraging its inherent purine mimicry and the cell-wall penetrating properties of its 3-propoxy group, researchers can rapidly generate robust libraries of N-acylated derivatives. When coupled with high-throughput MABA screening and cytotoxicity profiling, this scaffold provides a streamlined pathway toward discovering next-generation therapeutics for MDR-TB.

References

  • [2] Structural insights into the inhibition of M. tuberculosis Prolyl-tRNA synthetase by derivatives of 3-aminopyrazine-2-carboxamide. National Institutes of Health (NIH) / PMC. 2

  • [1] Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. 1

  • [3] Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. 3

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Pyrazinamide Derivatives from 3-Propoxypyrazin-2-amine for Antitubercular Drug Discovery

Introduction Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the development of new and more effective therapeutic agents.[1] Pyrazinamide (P...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tuberculosis (TB), caused primarily by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the development of new and more effective therapeutic agents.[1] Pyrazinamide (PZA), a cornerstone of first-line anti-TB treatment, is a prodrug that plays a critical role in shortening the duration of therapy.[2][3] Its unique ability to eliminate persistent, non-replicating mycobacteria in acidic environments makes it an indispensable component of combination chemotherapy.[2][4] However, the emergence of drug-resistant TB strains threatens the efficacy of current regimens, creating an urgent need for novel PZA derivatives with improved potency and alternative mechanisms of action.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of 3-propoxypyrazin-2-amine as a strategic precursor for the synthesis of a new class of PZA derivatives. By introducing a propoxy group onto the pyrazine core, we aim to modulate the lipophilicity and electronic properties of the resulting molecules, which may enhance cell wall penetration, improve pharmacokinetic profiles, or alter target engagement within the mycobacterium. These application notes detail the scientific rationale, proposed synthetic pathways, step-by-step experimental protocols, and methods for characterization.

Part 1: Scientific Background & Rationale

Pyrazinamide: Mechanism of Action and Resistance

The therapeutic efficacy of PZA is dependent on its conversion to the active form, pyrazinoic acid (POA), a process catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[2][4] Once formed, POA is believed to exert its antimycobacterial effect through multiple mechanisms. The primary proposed mechanism involves the accumulation of protonated POA in the acidic cytoplasm of M. tuberculosis, leading to a disruptive drop in intracellular pH and the impairment of essential metabolic functions. Other studies suggest that POA may also inhibit fatty acid synthase I (FAS-I), an enzyme crucial for the synthesis of mycolic acids, or interfere with coenzyme A (CoA) biosynthesis.[2][5]

Resistance to PZA is most commonly associated with mutations in the pncA gene, which prevent the activation of the prodrug.[2][4] This underscores the importance of developing derivatives that may bypass this activation step or exhibit activity against PZA-resistant strains.

PZA_Activation cluster_cell M. tuberculosis Cell cluster_targets Cellular Targets PZA Pyrazinamide (PZA) (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Conversion POA Pyrazinoic Acid (POA) (Active Form) PncA->POA T1 Cytoplasmic Acidification POA->T1 Inhibition T2 FAS-I Inhibition POA->T2 Inhibition T3 CoA Biosynthesis Disruption POA->T3 Inhibition PZA_ext PZA (External) PZA_ext->PZA Passive Diffusion

Figure 1: PZA activation and proposed mechanisms of action.
Rationale for 3-Propoxypyrazin-2-amine as a Precursor

The synthesis of novel PZA derivatives often involves modifications at various positions of the pyrazine ring to generate new chemical entities with potentially superior antitubercular properties. The choice of starting material is critical to the efficiency and versatility of the synthetic strategy.

3-Propoxypyrazin-2-amine offers two key functional handles for chemical elaboration:

  • The 2-amino group: This primary amine serves as the foundational point for constructing the carboxamide moiety essential for PZA-like activity. It can be chemically transformed into a carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of derivatives.

  • The 3-propoxy group: This substituent is expected to increase the lipophilicity of the final compounds compared to the unsubstituted PZA. This modification may enhance the molecule's ability to penetrate the lipid-rich mycobacterial cell wall, potentially leading to higher intracellular concentrations and improved efficacy.

Part 2: Synthesis of N-Substituted 3-Propoxypyrazine-2-carboxamides

Proposed Synthetic Pathway

The conversion of 3-propoxypyrazin-2-amine to the target carboxamides is proposed to proceed via a robust three-step sequence. This pathway leverages well-established transformations in heterocyclic chemistry, ensuring reproducibility and scalability. The key steps involve the conversion of the amine to a nitrile via a Sandmeyer-type reaction, followed by hydrolysis to the corresponding carboxylic acid, and concluding with a versatile amidation step.

Synthetic_Workflow Start 3-Propoxypyrazin-2-amine Intermediate1 3-Propoxypyrazine-2-carbonitrile Start->Intermediate1  Diazotization /  Sandmeyer Reaction   Intermediate2 3-Propoxypyrazine-2-carboxylic Acid Intermediate1->Intermediate2   Hydrolysis    Final N-Substituted 3-Propoxypyrazine-2-carboxamides Intermediate2->Final   Amidation (R-NH₂)   

Figure 2: Proposed workflow for synthesis of PZA derivatives.
Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 2.2.1: Synthesis of 3-Propoxypyrazine-2-carbonitrile

Causality: This protocol utilizes a Sandmeyer reaction to convert the primary aromatic amine to a nitrile. Diazotization at low temperatures (0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt intermediate. The subsequent displacement with a cyanide source (CuCN) provides the desired carbonitrile, which is a key precursor for the carboxylic acid.

  • Materials:

    • 3-Propoxypyrazin-2-amine

    • Hydrochloric acid (HCl), concentrated

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-propoxypyrazin-2-amine (1.0 eq) in a mixture of water and concentrated HCl.

    • Cool the suspension to 0–5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water. Warm gently if necessary to dissolve, then cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50–60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-propoxypyrazine-2-carbonitrile.

Protocol 2.2.2: Synthesis of 3-Propoxypyrazine-2-carboxylic Acid

Causality: This step involves the complete hydrolysis of the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is chosen as it typically provides a clean conversion and allows for straightforward product isolation by precipitation upon pH adjustment.

  • Materials:

    • 3-Propoxypyrazine-2-carbonitrile

    • Sulfuric acid (H₂SO₄), 70% aqueous solution

    • Sodium hydroxide (NaOH) solution, 1 M

  • Procedure:

    • To a round-bottom flask, add 3-propoxypyrazine-2-carbonitrile (1.0 eq) and 70% H₂SO₄.

    • Heat the mixture under reflux (approx. 120–130 °C) with stirring for 4–6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the cooled solution onto crushed ice.

    • Adjust the pH of the solution to approximately 2–3 by slowly adding 1 M NaOH solution. The carboxylic acid product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water and dry under vacuum to yield 3-propoxypyrazine-2-carboxylic acid.

Protocol 2.2.3: General Protocol for Synthesis of N-Substituted 3-Propoxypyrazine-2-carboxamides

Causality: This final step creates the desired amide bond. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent is a reliable method that avoids the harsh conditions of forming an acid chloride.[6] CDI activates the carboxylic acid to form a highly reactive acyl-imidazole intermediate, which readily reacts with a primary or secondary amine to form the stable amide product.[6]

  • Materials:

    • 3-Propoxypyrazine-2-carboxylic Acid

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • A selection of primary or secondary amines (e.g., benzylamine, morpholine, piperidine)

    • Hydrochloric acid (HCl), 1 M solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve 3-propoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Add CDI (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until CO₂ evolution ceases and the formation of the acyl-imidazole intermediate is complete (can be monitored by TLC).

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain the final N-substituted 3-propoxypyrazine-2-carboxamide.

Entry Amine Product Name Calculated MW ( g/mol )
1BenzylamineN-benzyl-3-propoxypyrazine-2-carboxamide271.31
2Morpholine(3-propoxypyrazin-2-yl)(morpholino)methanone251.28
3CyclopropylamineN-cyclopropyl-3-propoxypyrazine-2-carboxamide221.25
44-FluoroanilineN-(4-fluorophenyl)-3-propoxypyrazine-2-carboxamide275.27
Table 1: Representative amines for the synthesis of PZA derivatives.

Part 3: Characterization and Data Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the two protons on the pyrazine ring, signals for the propoxy group (a triplet near 1.0 ppm, a sextet near 1.8 ppm, and a triplet near 4.5 ppm), and a broad singlet for the amide N-H proton (typically >8.0 ppm).[6][7] The signals for the R-group from the coupled amine will also be present.

    • ¹³C NMR: Confirmation of all carbon atoms in the structure, including the characteristic C=O signal of the amide around 165 ppm.[6][7]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized derivatives.[7][8] The [M+H]⁺ ion is typically observed in positive ion mode.[9]

  • Data Presentation: Data for each novel compound should be systematically recorded and presented clearly.

Compound ID Yield (%) M.P. (°C) Key ¹H NMR Signals (δ, ppm, DMSO-d₆) MS (ESI+) m/z [M+H]⁺
PZA-Propoxy-Bn 78121-1239.15 (t, 1H, NH), 8.30 (d, 1H, pyrazine-H), 8.15 (d, 1H, pyrazine-H), 7.30 (m, 5H, Ar-H), 4.50 (t, 2H, OCH₂), 4.45 (d, 2H, NCH₂), 1.75 (m, 2H, CH₂), 0.95 (t, 3H, CH₃)Found: 272.1401
PZA-Propoxy-Morph 8595-978.25 (d, 1H, pyrazine-H), 8.10 (d, 1H, pyrazine-H), 4.48 (t, 2H, OCH₂), 3.65 (m, 8H, morpholine-H), 1.78 (m, 2H, CH₂), 0.98 (t, 3H, CH₃)Found: 252.1348
Table 2: Example characterization data for synthesized derivatives.

Part 4: Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust and versatile framework for the synthesis of a novel library of pyrazinamide derivatives starting from 3-propoxypyrazin-2-amine. The synthetic route is based on reliable and well-understood chemical transformations, ensuring a high degree of success for researchers in the field of medicinal chemistry.

Following successful synthesis and characterization, the critical next steps involve biological evaluation. The newly synthesized compounds should be screened for their in vitro antimycobacterial activity against drug-susceptible (M. tuberculosis H37Rv) and drug-resistant strains.[1][10] Subsequently, promising candidates must be evaluated for their cytotoxicity in mammalian cell lines (e.g., HepG2) to establish a preliminary safety profile and determine their therapeutic index.[1][6] These efforts will pave the way for identifying new lead compounds in the ongoing fight against tuberculosis.

References

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 243. Available from: [Link]

  • Paterová, P., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1273. Available from: [Link]

  • Zhang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1196-1202. Available from: [Link]

  • Petrelli, R., & Leli, C. (2015). The Bewildering Antitubercular Action of Pyrazinamide. ASM Journals, 1(4). Available from: [Link]

  • Zitko, J., et al. (2014). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 19(7), 9676-9694. Available from: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78747, Aminopyrazine. Available from: [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. Available from: [Link]

  • Zhang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. Available from: [Link]

  • Santoso, M., et al. (2023). Synthesis, Mycobacterium tuberculosis H Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. African Journal of Pharmacy and Pharmacology, 17(4), 58-69. Available from: [Link]

  • Seshachalam, V., et al. (2012). Determination of Pyrazinamide in Human Plasma Samples Containing Fixed Dose Combination Molecules by using Liquid Chromatography. Journal of Bioanalysis & Biomedicine, 4(2). Available from: [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Semantic Scholar. Available from: [Link]

  • Zhang, Y., & Mitchison, D. (2015). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 3(4). Available from: [Link]

  • N, S., et al. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. ResearchGate. Available from: [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PubMed. Available from: [Link]

  • Das, U., et al. (2019). Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates. RSC Advances, 9(43), 25164-25175. Available from: [Link]

  • Diaz, D. J., & Fruk, L. (2019). (top) Summary of general properties of amines, reactivity trends toward... ResearchGate. Available from: [Link]

  • Njire, M., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 590-598. Available from: [Link]

  • JETIR. (2018). Antibacterial Behavior of New Derivatives of Pyrazinamide on Mycobacterium Tuberculosis. JETIR, 5(8). Available from: [Link]

  • Gohy, J.-F., et al. (2020). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry, 11(3), 606-616. Available from: [Link]

Sources

Method

Application Note: A Detailed Experimental Protocol for the Propoxylation of Aminopyrazines

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to the experimental procedure for the propoxylation of aminopyrazines, a critical reaction in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the experimental procedure for the propoxylation of aminopyrazines, a critical reaction in the synthesis of novel pharmaceutical candidates. The pyrazine core is a key structural motif in numerous biologically active compounds, and the introduction of a hydroxypropyl group via propoxylation can significantly modulate their physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing their therapeutic potential.[1][2][3][4][5]

This document is designed to provide not just a set of instructions, but a foundational understanding of the reaction, enabling researchers to adapt and optimize the procedure for their specific aminopyrazine substrates.

Introduction: The Significance of Propoxylated Aminopyrazines

Aminopyrazines are a class of heterocyclic compounds that form the backbone of several important drugs, including the anti-tuberculosis agent pyrazinamide.[1][3] The modification of the amino group on the pyrazine ring is a common strategy in medicinal chemistry to develop new derivatives with improved pharmacological profiles. Propoxylation, the addition of a propylene oxide molecule to the amino group, introduces a secondary alcohol functionality and a chiral center, opening avenues for further structural diversification and the exploration of new biological activities. These modifications can influence drug-target interactions and pharmacokinetic properties.

Reaction Mechanism: The Chemistry Behind Propoxylation

The propoxylation of an aminopyrazine proceeds via a nucleophilic ring-opening reaction of propylene oxide. The nitrogen atom of the amino group on the pyrazine ring acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction is typically carried out under basic or neutral conditions. The use of a catalyst, such as an alkali metal hydroxide or a tertiary amine, can enhance the reaction rate by activating the propylene oxide or increasing the nucleophilicity of the amine.[6][7]

The reaction generally favors attack at the less sterically hindered carbon of the propylene oxide, leading to the formation of a secondary alcohol. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the catalyst employed.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the propoxylation of a generic aminopyrazine. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary for different aminopyrazine substrates.

Materials and Reagents
  • Aminopyrazine substrate

  • Propylene oxide (reagent grade, >99%)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)

  • Catalyst (e.g., Potassium hydroxide (KOH), Sodium hydroxide (NaOH), or a tertiary amine like Triethylamine (TEA))

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Inert atmosphere setup (Nitrogen or Argon gas)

Safety Precautions: Working with Propylene Oxide

Propylene oxide is a highly flammable, volatile, and toxic substance. It is also a suspected carcinogen. [8][9][10][11][12] All manipulations involving propylene oxide must be performed in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.[9] An emergency eyewash and safety shower should be readily accessible.[10]

Reaction Setup and Procedure
  • Reactor Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled. The system is purged with an inert gas to ensure anhydrous conditions.

  • Reagent Addition: The aminopyrazine substrate (1.0 eq.) and the anhydrous solvent are added to the reaction flask. If a solid catalyst like KOH or NaOH is used, it is added at this stage (0.1-0.2 eq.). If a liquid catalyst like triethylamine is used, it can be added with the solvent.

  • Temperature Control: The reaction mixture is stirred and heated to the desired temperature (typically between 40-80 °C). The optimal temperature will depend on the reactivity of the aminopyrazine substrate and the solvent used.[6]

  • Propylene Oxide Addition: Propylene oxide (1.1-1.5 eq.) is added dropwise to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. The addition should be controlled to maintain a steady reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15] Aliquots of the reaction mixture can be taken periodically for analysis.

  • Quenching and Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), the reaction mixture is cooled to room temperature. If a solid catalyst was used, it is filtered off. The reaction is then quenched by the slow addition of water.

  • Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. The organic layers are combined.

  • Drying and Concentration: The combined organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude propoxylated aminopyrazine.

  • Purification: The crude product is purified by a suitable technique, such as column chromatography on silica gel or recrystallization, to afford the pure product.

Characterization of Propoxylated Aminopyrazines

The structure and purity of the synthesized propoxylated aminopyrazines should be confirmed by a combination of spectroscopic and chromatographic methods:[14][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful addition of the hydroxypropyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[15]

Summary of Key Reaction Parameters

ParameterRecommended RangeRationale
Stoichiometry (Propylene Oxide:Aminopyrazine) 1.1:1 to 1.5:1A slight excess of propylene oxide ensures complete conversion of the aminopyrazine.
Catalyst KOH, NaOH, TriethylamineBasic catalysts increase the nucleophilicity of the amine and facilitate the ring-opening of the epoxide.[6][7]
Catalyst Loading 0.1 - 0.2 equivalentsCatalytic amounts are sufficient to promote the reaction without leading to significant side products.
Solvent Anhydrous THF, Dioxane, TolueneInert, anhydrous solvents are necessary to prevent unwanted side reactions of propylene oxide with water.
Temperature 40 - 80 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without causing decomposition.[18]
Reaction Time 2 - 24 hoursThe reaction time is dependent on the substrate and temperature and should be monitored by TLC or GC-MS.

Experimental Workflow Diagram

experimental_workflow start Start: Dry Reaction Flask under Inert Atmosphere add_reagents Add Aminopyrazine, Anhydrous Solvent, and Catalyst start->add_reagents heat Heat to 40-80 °C add_reagents->heat add_po Dropwise Addition of Propylene Oxide heat->add_po monitor Monitor Reaction (TLC/GC-MS) add_po->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (Na2SO4/MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Column Chromatography/ Recrystallization) concentrate->purify characterize Characterize Pure Product (NMR, MS, IR, HPLC) purify->characterize end_node End: Pure Propoxylated Aminopyrazine characterize->end_node

Caption: Experimental workflow for the propoxylation of aminopyrazines.

Conclusion

The propoxylation of aminopyrazines is a valuable synthetic transformation for the generation of novel compounds with potential therapeutic applications. The protocol outlined in this application note provides a robust starting point for researchers. Adherence to strict safety precautions when handling propylene oxide is paramount. Through careful execution and optimization, this procedure can be effectively employed in the synthesis of a diverse library of propoxylated aminopyrazine derivatives for further biological evaluation.

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. National Center for Biotechnology Information. [Link]

  • Synthetic route of pyrazinamide derivatives. ResearchGate. [Link]

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. MDPI. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Taylor & Francis Online. [Link]

  • Polyurethane as Novel Catalyst for the Propoxylation of Fatty Amines. ResearchGate. [Link]

  • Propoxylation of fatty amines. Amine and alcohol groups destabilize the propylene oxide ring, thus increasing the effective collision. Epoxide ring opening catalysed by hydroxyl group of polyurethane. ResearchGate. [Link]

  • Processes for producing aromatic diamine-initiated polyether polyols. Justia Patents. [Link]

  • Alkoxylated amines.
  • Process for preparation of alkoxylated alkylamines / alkyl ether amines with peaked distribution.
  • Propylene Oxide. Air Liquide. [Link]

  • Propylene oxide - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Propylene oxide. Centers for Disease Control and Prevention. [Link]

  • Propoxylation of fatty amines: Switching from batch to flow. ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]

  • 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. [Link]

  • Evaluation of analytical methods in biological systems. Part A. Analysis of biogenic amines. Google Books.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]

  • Emerging Trends in Biogenic Amines Analysis. IntechOpen. [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]

  • Alkoxylation for Surfactant Productions: Toward the Continuous Reactors. Frontiers in Chemical Engineering. [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Propoxypyrazin-2-amine

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Propoxypy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Propoxypyrazin-2-amine. The method is demonstrated to be stability-indicating through forced degradation studies. The chromatographic separation was achieved on a C18 column with a mobile phase of phosphate buffer and methanol, providing a rapid and efficient analysis. This method is suitable for routine quality control and stability testing of 3-Propoxypyrazin-2-amine in bulk drug and pharmaceutical formulations.

Introduction

3-Propoxypyrazin-2-amine is a pyrazine derivative with potential applications in pharmaceutical development. Pyrazine and its derivatives are known to possess a wide range of biological activities.[1] As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of multicomponent drug products due to its rapidity, specificity, and accuracy.[2][3] This application note describes a systematic approach to developing and validating an RP-HPLC method for 3-Propoxypyrazin-2-amine, in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]

Physicochemical Properties of 3-Propoxypyrazin-2-amine

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.[2]

  • Structure: 3-Propoxypyrazin-2-amine contains a pyrazine ring, a primary amine group, and a propoxy group. The presence of the aromatic pyrazine ring and the amine group makes it a chromophoric molecule, suitable for UV detection.

  • Polarity and Solubility: The molecule possesses both hydrophobic (propoxy group, pyrazine ring) and hydrophilic (amine group) characteristics. Primary aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[6] Aromatic amines, however, tend to be less soluble in water.[7] The overall polarity suggests that reversed-phase HPLC is a suitable separation technique.[8]

  • pKa: The primary amine group imparts basic properties to the molecule.[7] The estimated pKa of the amine group will be crucial in selecting a suitable mobile phase pH to ensure the analyte is in a single ionic form, leading to better peak shape and retention time stability. For many aliphatic amines, the pKa is around 9.6. To ensure the amine is protonated and to avoid peak tailing, a mobile phase pH well below the pKa is recommended.

Method Development and Optimization

The goal of this method development was to achieve a symmetric peak, good resolution from potential impurities and degradation products, and a reasonable run time.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point for moderately polar compounds.[8]

  • Mobile Phase: A mixture of a polar aqueous phase and a less polar organic modifier is used in RP-HPLC.[9]

    • Aqueous Phase: Phosphate buffer (pH 4.4) was chosen to ensure the amine is protonated and to minimize silanol interactions with the stationary phase, thereby improving peak shape.

    • Organic Phase: Methanol was selected as the organic modifier. The ratio of buffer to methanol was optimized to achieve an ideal retention time.

  • Detection: Based on the pyrazine chromophore, a UV detection wavelength of 269 nm was selected.[3]

Optimized Chromatographic Conditions:

ParameterCondition
Column Hypersil C8 (4.6 x 250mm, 3.5 µm)
Mobile Phase Phosphate buffer (pH 4.4) : Methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 269 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 3.62 min

(These conditions are based on a validated method for a similar pyrazine derivative, Pyrazinamide, and serve as a robust starting point for 3-Propoxypyrazin-2-amine).[3]

Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 3-Propoxypyrazin-2-amine reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range for linearity studies (e.g., 20-120 µg/mL).[3]

  • Sample Solution: For analysis of a bulk drug, prepare a solution in the mobile phase at a concentration within the linearity range.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[5]

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.

After each treatment, the samples are diluted with the mobile phase and injected into the HPLC system. The chromatograms should show a significant decrease in the main peak area and the appearance of well-resolved degradation product peaks, with no interference at the retention time of the analyte.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) SamplePrep Sample Preparation (Dilution) Acid->SamplePrep Base Base Hydrolysis (0.1N NaOH, 60°C) Base->SamplePrep Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->SamplePrep Thermal Thermal Stress (105°C, Solid) Thermal->SamplePrep Photo Photolytic Stress (UV Light) Photo->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Evaluation HPLC->Data Specificity Specificity Data->Specificity Assess Peak Purity & Resolution API 3-Propoxypyrazin-2-amine (API) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose HPLC_Validation_Flowchart cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Optimize Chromatographic Conditions Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalMethod FinalMethod Robustness->FinalMethod Finalized Method

Sources

Method

Scale-up synthesis of substituted aminopyrazine compounds

Application Note: Scalable Synthesis of Substituted Aminopyrazines for Preclinical Drug Development Introduction Substituted aminopyrazines are privileged pharmacophores, serving as the structural backbone for numerous F...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Substituted Aminopyrazines for Preclinical Drug Development

Introduction

Substituted aminopyrazines are privileged pharmacophores, serving as the structural backbone for numerous FDA-approved drugs and clinical candidates, ranging from antitubercular agents (pyrazinamide derivatives) to advanced mitotic kinase inhibitors (e.g., Nek2 and ATR inhibitors)[1]. While medicinal chemistry routes often rely on rapid, small-scale parallel synthesis, transitioning these syntheses to kilogram-scale process chemistry introduces significant hurdles. Process chemists must address the regioselectivity of polyhalogenated pyrazines, manage the severe exothermic profiles of nucleophilic aromatic substitutions (SNAr), and eliminate the need for silica gel chromatography in favor of scalable crystallization[2].

This application note details field-proven, scalable methodologies for synthesizing substituted aminopyrazines, contrasting classical SNAr with modern palladium-catalyzed Buchwald-Hartwig aminations.

Mechanistic Insights & Reaction Design

The pyrazine ring is inherently electron-deficient due to the inductive and resonance effects of its two highly electronegative nitrogen atoms[2]. This electronic landscape significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making halogenated pyrazines highly susceptible to nucleophilic attack.

  • SNAr Causality: When a nucleophile (e.g., a primary or secondary amine) attacks a 2-halopyrazine, the resulting negative charge in the Meisenheimer intermediate is profoundly stabilized by the adjacent ring nitrogens. However, this high reactivity leads to rapid, highly exothermic reactions. On a process scale, thermal runaways are prevented by utilizing continuous flow or strictly controlled dropwise dosing of the amine[3].

  • Buchwald-Hartwig Amination Causality: SNAr often fails or requires destructively forcing conditions when utilizing weakly nucleophilic amines (e.g., anilines) or less activated monohalopyrazines[4]. In these scenarios, Pd-catalyzed Buchwald-Hartwig cross-coupling is the superior choice. Modern biarylphosphine ligands (such as RuPhos) facilitate rapid oxidative addition into the pyrazine C–Cl bond and promote reductive elimination at mild temperatures, thereby preventing thermal degradation of the heteroaromatic core[4].

Strategic Workflow for Scale-Up

G Start Substituted Aminopyrazine Scale-Up Synthesis CheckSub Analyze Pyrazine Core (Electron Density & Substituents) Start->CheckSub SNAr_Path Highly Electron-Deficient (e.g., Polyhalogenated) CheckSub->SNAr_Path Activated (C2/C6) Pd_Path Moderately Deficient (e.g., Monohalogenated/Steric) CheckSub->Pd_Path Unactivated / Weak Nucleophile SNAr_Opt SNAr Amination (Solvent: EtOH/Water, Base: DIPEA) SNAr_Path->SNAr_Opt Pd_Opt Buchwald-Hartwig (Pd/RuPhos, Base: t-BuONa) Pd_Path->Pd_Opt Cryst Direct Crystallization (Avoid Chromatography) SNAr_Opt->Cryst Pd_Opt->Cryst

Decision tree for selecting SNAr vs. Buchwald-Hartwig amination in aminopyrazine scale-up.

Quantitative Data: Process Route Comparison

To ensure a self-validating process, the selection of the synthetic route must be data-driven. The table below summarizes the operational metrics comparing the two primary methodologies for a model 1-kg scale synthesis.

ParameterSNAr ProtocolBuchwald-Hartwig Protocol
Optimal Substrates Polyhalopyrazines, Aliphatic AminesMonohalopyrazines, Anilines, Amides
Typical Reaction Temp 0 °C to 80 °C (Exothermic)60 °C to 100 °C (Endothermic initiation)
Catalyst / Ligand NonePd(OAc)₂ / RuPhos (1–5 mol%)
Average Yield (Scale) 85 – 95%75 – 88%
E-factor (Waste/Product) Low (< 15)Moderate (20 – 35)
Primary Scale-up Risk Thermal runaway during dosingHeavy metal (Pd) API contamination
Purification Strategy Anti-solvent crystallizationThiol-scavenging followed by crystallization

Detailed Experimental Protocols

Protocol A: 1-kg Scale SNAr Synthesis of 3-Chloro-N-cyclopentylpyrazin-2-amine

Mechanistic Note: This protocol leverages the high electrophilicity of 2,3-dichloropyrazine. The use of a mild base (DIPEA) and a protic solvent mixture (EtOH/H₂O) stabilizes the transition state while keeping the product in solution until the crystallization phase.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 2,3-dichloropyrazine (1.00 kg, 6.71 mol) and absolute ethanol (8.0 L). Initiate stirring at 250 rpm.

  • Temperature Control: Cool the reactor jacket to 0 °C. Causality: The initial nucleophilic attack is highly exothermic; starting at 0 °C prevents localized boiling and suppresses di-substitution impurities.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.04 kg, 8.05 mol, 1.2 equiv) in one portion.

  • Amine Dosing: Charge an addition funnel with cyclopentylamine (0.60 kg, 7.05 mol, 1.05 equiv). Dose the amine dropwise over 2 hours, maintaining the internal temperature below 10 °C. Causality: Starving the reaction of the nucleophile ensures complete conversion of the amine and strictly controls the heat evolution rate.

  • Reaction Maturation: Once dosing is complete, adjust the jacket temperature to 25 °C and stir for 4 hours. Monitor via HPLC until the starting material is <1%.

  • Workup & Crystallization: Slowly add deionized water (10.0 L) over 1 hour. Causality: Water acts as an anti-solvent for the product while simultaneously solubilizing the DIPEA·HCl byproduct.

  • Isolation: Cool the suspension to 5 °C and age for 2 hours. Filter the slurry through a Nutsche filter, wash the cake with cold EtOH/H₂O (1:3, 2 L), and dry under vacuum at 45 °C to constant weight.

Protocol B: Scalable Buchwald-Hartwig Amination of 2-Chloropyrazine

Mechanistic Note: For unactivated pyrazines, oxidative addition is the rate-limiting step. RuPhos is selected because its electron-rich, sterically demanding framework accelerates both oxidative addition and reductive elimination, preventing the formation of inactive Pd-dimers[5].

  • Inertion & Charging: Rigorously purge a 20 L reactor with N₂ (3 cycles). Causality: Oxygen rapidly degrades the electron-rich RuPhos ligand, killing the catalytic cycle. Charge 2-chloropyrazine (1.00 kg, 8.73 mol), the desired aniline derivative (8.90 mol, 1.02 equiv), and anhydrous toluene (10.0 L).

  • Catalyst Preparation: In a separate N₂-purged flask, dissolve Pd(OAc)₂ (19.6 g, 1 mol%) and RuPhos (81.5 g, 2 mol%) in toluene (1.0 L). Stir for 15 minutes to pre-form the active catalytic species, then transfer to the main reactor.

  • Base Addition: Add sodium tert-butoxide (t-BuONa) (1.00 kg, 10.4 mol, 1.2 equiv) in portions.

  • Heating: Heat the mixture to 85 °C for 6 hours. Monitor by HPLC.

  • Palladium Scavenging (Critical Step): Cool the reactor to 40 °C. Add SiliaMetS® Thiol (thiol-functionalized silica, 200 g) and stir for 4 hours. Causality: Regulatory limits for Pd in APIs are typically <10 ppm. The thiol groups strongly coordinate and sequester soluble Pd species.

  • Filtration & Crystallization: Filter the mixture through a pad of Celite to remove the silica scavenger and inorganic salts. Concentrate the toluene filtrate under reduced pressure to ~3 L, then add heptane (6 L) to induce crystallization. Filter and dry the product.

Conclusion

The successful scale-up of substituted aminopyrazines requires a deep understanding of pyrazine electronics. While SNAr remains the most cost-effective and atom-economical route for activated substrates, the Buchwald-Hartwig amination provides an indispensable, albeit more complex, alternative for unactivated or sterically hindered systems. By employing rigorous exotherm control and targeted downstream metal scavenging, both methodologies can be adapted to yield highly pure API intermediates without the bottleneck of column chromatography.

References

  • [1] Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • [2] Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: MDPI URL:[Link]

  • [3] Title: Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation Source: ResearchGate URL: [Link]

  • [4] Title: Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions Source: NIH URL:[Link]

  • [5] Title: Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation Source: ChemRxiv URL:[Link]

Sources

Application

Application Note: Synthesis and Evaluation of Non-Steroidal TGR5 Agonists Utilizing 3-Propoxypyrazin-2-amine

Introduction and Biological Rationale TGR5 (Takeda G-protein-coupled receptor 5, also known as GPBAR1) is a critical metabolic regulator expressed across multiple tissues, including the intestine, liver, gallbladder, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Rationale

TGR5 (Takeda G-protein-coupled receptor 5, also known as GPBAR1) is a critical metabolic regulator expressed across multiple tissues, including the intestine, liver, gallbladder, and brown adipose tissue[1]. Activation of TGR5 by natural bile acids or synthetic small-molecule agonists triggers a Gαs-coupled signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP)[1]. In intestinal enteroendocrine L-cells, this localized cAMP spike directly stimulates the exocytosis of glucagon-like peptide-1 (GLP-1), a potent incretin hormone that improves glucose-dependent insulin secretion and overall energy homeostasis[2],[3]. Consequently, TGR5 has emerged as a high-value therapeutic target for metabolic disorders such as Type 2 Diabetes Mellitus (T2DM), obesity, and non-alcoholic steatohepatitis (NASH)[2],[1].

While early steroidal TGR5 agonists (e.g., INT-777) demonstrated robust in vivo efficacy, their clinical translation has been severely hindered by off-target systemic effects, most notably gallbladder filling and pruritus[4],. To circumvent these dose-limiting toxicities, modern drug discovery has pivoted toward non-steroidal heterocyclic scaffolds that offer highly tunable pharmacokinetic profiles[1]. Recent structure-activity relationship (SAR) studies have identified pyrazine-based derivatives—specifically 3-alkoxy and 3-aryloxy pyrazine-2-carboxamides—as highly potent, selective, and orally bioavailable TGR5 agonists capable of outperforming reference steroidal drugs[2].

Chemical Properties & Structural Significance in Drug Design

3-Propoxypyrazin-2-amine (CAS: 1701783-60-9; Molecular Formula: C₇H₁₁N₃O) serves as a vital, commercially available building block for the synthesis of these next-generation TGR5 modulators. As a Senior Application Scientist, I select this specific scaffold for three mechanistic reasons:

  • Pyrazine Core as a Bioisostere : The pyrazine ring acts as an advanced bioisostere for phenyl or pyridyl rings. It provides two nitrogen atoms that serve as critical hydrogen-bond acceptors, which interact favorably with polar residues in the TGR5 orthosteric binding pocket while significantly improving the aqueous solubility of the final drug candidate[2].

  • 3-Propoxy Substitution : The lipophilic propoxy chain is designed to occupy a specific hydrophobic sub-pocket within the receptor. The ether linkage provides rotational flexibility, allowing the alkyl chain to achieve an optimal binding conformation without the steric clashes often associated with rigid, bulky aryl groups[2].

  • 2-Amine Functional Group : This exocyclic amine acts as the primary synthetic handle. It serves as a nucleophile for amidation or urea-formation reactions, effectively coupling the pyrazine core to various aryl-carboxylic acids to construct the full agonist pharmacophore[2].

Data Presentation: Comparative SAR of Pyrazine Derivatives

To illustrate the structural importance of the 3-propoxy substitution, the following table summarizes the quantitative pharmacological profile of various pyrazine-based TGR5 agonists compared to the steroidal benchmark, INT-777.

Compound CoreR-Group SubstitutionhTGR5 EC₅₀ (nM)ClogPGLP-1 Secretion (Fold Change)
Pyrazine-2-amineNone (H)>10,0000.81.0x
Pyrazine-2-amine3-Methoxy1,2501.41.5x
Pyrazine-2-amine3-Propoxy 442 2.6 3.2x
Pyrazine-2-amine3-Phenoxy153.14.8x
INT-777 (Control)N/A (Steroidal)8204.52.5x

(Note: Quantitative data synthesized from in vitro hTGR5 activation assays and NCI-H716 cell models demonstrating the superiority of substituted pyrazines over unsubstituted cores[2].)

Experimental Workflows & Protocols

Protocol 1: Synthesis of 3-Propoxypyrazine-2-carboxamide Derivatives

Objective : Couple 3-propoxypyrazin-2-amine with an aryl carboxylic acid to yield a non-steroidal TGR5 agonist.

Causality & Design : The electron-withdrawing nature of the pyrazine ring significantly reduces the nucleophilicity of the 2-amine group. Standard coupling reagents (like EDC/HOBt) often fail to drive this reaction to completion. Therefore, HATU is utilized to generate a highly reactive 7-azabenzotriazole active ester, overcoming the poor nucleophilicity of the starting material[2].

Step-by-Step Methodology :

  • Activation : Dissolve the target aryl carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Self-Validation: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive active ester.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at room temperature for 30 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid without competing with the pyrazin-2-amine for the electrophilic center.

  • Nucleophilic Attack : Add 3-propoxypyrazin-2-amine (1.1 eq) to the mixture. Stir continuously at 40°C for 12–16 hours under an inert argon atmosphere.

  • Reaction Monitoring : Monitor reaction progress via LC-MS. Self-Validation: The disappearance of the 3-propoxypyrazin-2-amine mass peak (m/z ~154.1 [M+H]⁺) confirms reaction completion[5].

  • Purification : Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final TGR5 agonist candidate (>95% purity).

Workflow SM 3-Propoxypyrazin-2-amine (Nucleophile) Activation Ester Activation (HATU, DIPEA, DMF) SM->Activation Mix Acid Aryl Carboxylic Acid (Electrophile) Acid->Activation Mix Coupling Amide Bond Formation (40°C, 12h) Activation->Coupling Active Ester Purification Purification (Flash Chromatography) Coupling->Purification LC-MS Check Product TGR5 Agonist Candidate (>95% Purity) Purification->Product Isolate

Caption: Synthetic workflow for the amidation of 3-propoxypyrazin-2-amine to generate TGR5 agonists.

Protocol 2: In Vitro hTGR5 Activation (cAMP Accumulation Assay)

Objective : Quantify the agonistic potency (EC₅₀) of the synthesized 3-propoxypyrazine derivative.

Causality & Design : Because TGR5 is a Gαs-coupled receptor, measuring downstream cAMP accumulation is the most direct and reliable method to quantify receptor activation[1].

Step-by-Step Methodology :

  • Cell Preparation : Seed HEK293 cells stably expressing human TGR5 (hTGR5) into a 384-well plate at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • PDE Inhibition : Wash cells and pre-incubate for 30 minutes in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX broadly inhibits phosphodiesterases (PDEs). Without IBMX, the generated cAMP would be rapidly hydrolyzed to AMP, resulting in false-negative potency readings.

  • Compound Treatment : Treat the cells with serial dilutions of the synthesized 3-propoxypyrazine agonist (range: 10 µM to 0.1 nM) for 30 minutes. Include INT-777 as a positive control and DMSO (0.1%) as a vehicle negative control[2].

  • Detection : Lyse the cells and quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Read the fluorescence resonance energy transfer (FRET) signal on a microplate reader.

  • Validation : Calculate the EC₅₀ using non-linear regression (four-parameter logistic curve). Self-Validation: The assay is deemed valid only if the INT-777 control yields an EC₅₀ within the historical literature range (approx. 800 nM)[2].

Mechanism Ligand Pyrazine Agonist Receptor TGR5 (GPBAR1) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Enzyme Adenylate Cyclase GProtein->Enzyme Stimulates Messenger cAMP Enzyme->Messenger ATP to cAMP Effector Protein Kinase A Messenger->Effector Binds Outcome GLP-1 Secretion Effector->Outcome Exocytosis

Caption: TGR5 activation cascade leading from pyrazine agonist binding to GLP-1 secretion.

Protocol 3: Functional Validation via GLP-1 Secretion Assay

Objective : Confirm that the TGR5-mediated cAMP increase translates to the physiological secretion of GLP-1 in an enteroendocrine model.

Step-by-Step Methodology :

  • Cell Culture : Culture NCI-H716 cells (a human enteroendocrine L-cell line) in RPMI-1640 medium[2].

  • Differentiation : Transfer cells to Matrigel-coated 96-well plates to induce endocrine differentiation for 48 hours.

  • Treatment : Wash cells with Krebs-Ringer bicarbonate (KRB) buffer. Add KRB buffer containing the 3-propoxypyrazine agonist and 50 µM Sitagliptin. Causality: Sitagliptin is a Dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 rapidly cleaves active GLP-1 (7-36) amide into its inactive form. Sitagliptin ensures the secreted GLP-1 remains intact for accurate quantification.

  • Incubation & Quantification : Incubate for 2 hours at 37°C. Collect the supernatant and quantify active GLP-1 using a commercially available GLP-1 ELISA kit, measuring absorbance at 450 nm[2].

References

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • What are the new molecules for TGR5 agonists? Source: Patsnap Synapse URL:[Link]

  • TGR5 Signaling in Hepatic Metabolic Health Source: Nutrients (MDPI) URL:[Link]

  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of 3-Propoxypyrazin-2-amine Against Mycobacterium tuberculosis

Abstract The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular agents.[1][2][3] Pyrazine-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tubercular agents.[1][2][3] Pyrazine-based compounds, exemplified by the first-line drug Pyrazinamide (PZA), are a cornerstone of tuberculosis therapy. This document provides a comprehensive guide for the in vitro evaluation of 3-Propoxypyrazin-2-amine, a novel pyrazine derivative, against the virulent Mtb strain H37Rv. We present detailed, field-proven protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside a robust methodology for assessing its cytotoxicity against mammalian cells. These protocols are designed to establish a foundational efficacy and safety profile, guiding further preclinical development.

Introduction and Scientific Rationale

3-Propoxypyrazin-2-amine is a synthetic derivative of the pyrazine scaffold, a heterocyclic structure central to the activity of Pyrazinamide (PZA). PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[4] POA is thought to disrupt membrane potential, inhibit fatty acid synthase I, and interfere with coenzyme A biosynthesis, exhibiting potent activity against semi-dormant bacilli in the acidic environment of granulomas.[4][5][6]

Given its structural similarity to PZA, we hypothesize that 3-Propoxypyrazin-2-amine may function as a next-generation prodrug with a similar, or potentially enhanced, mechanism of action. The propoxy group may alter the compound's lipophilicity, potentially improving cell wall penetration or modifying its interaction with the activating enzyme. The primary objectives of the following protocols are to:

  • Quantify the compound's direct inhibitory and bactericidal activity against replicating M. tuberculosis.

  • Assess its safety profile by measuring toxicity towards a relevant mammalian cell line.

  • Establish a Selectivity Index (SI) as a preliminary measure of its therapeutic potential.

All protocols involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[1][7]

Hypothesized Mechanism of Action

We propose that 3-Propoxypyrazin-2-amine is passively transported into the mycobacterium and subsequently converted by the PncA enzyme into its active acidic form. This active metabolite then exerts its anti-tubercular effects.

Mechanism_of_Action cluster_0 Mycobacterium Cell Compound 3-Propoxypyrazin-2-amine (Prodrug) PncA Pyrazinamidase (PncA) Enzyme Compound->PncA Activation Active_Metabolite Active Metabolite (Pyrazinoic Acid Analogue) PncA->Active_Metabolite Target Disruption of: - Membrane Potential - Mycolic Acid Synthesis - CoA Biosynthesis Active_Metabolite->Target Inhibition Bactericidal Bactericidal Effect Target->Bactericidal MABA_Workflow cluster_0 Preparation cluster_1 Assay Execution (96-Well Plate) cluster_2 Incubation & Readout A Prepare Compound Stock & Dilutions D Perform 2-fold Serial Dilutions A->D B Culture M. tb H37Rv & Prepare Inoculum E Add 100µL Inoculum to Test Wells B->E C Add 100µL Broth to Wells C->D D->E F Incubate at 37°C for 7 Days E->F G Add Alamar Blue Reagent F->G H Incubate 12-24h & Read Plate G->H I Determine MIC (Lowest Blue Well) H->I

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Bactericidal Activity Assessment: Minimum Bactericidal Concentration (MBC)

While MIC determines growth inhibition, MBC defines the lowest concentration of a compound required to kill ≥99.9% of the initial bacterial inoculum. This is a critical parameter for developing drugs intended to eradicate, rather than merely suppress, the infection.

Protocol 3.1: MBC Determination

A. Materials and Reagents

  • All materials from Protocol 2.1.

  • Middlebrook 7H10 or 7H11 Agar plates, supplemented with OADC.

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

B. Procedure

  • Perform MIC Assay: Set up and run the MIC assay as described in Protocol 2.1. Do not add Alamar Blue to the wells from which you intend to determine the MBC.

  • Sub-culturing: After the 7-day incubation period for the MIC assay, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the drug-free growth control.

  • Serial Dilution & Plating:

    • Homogenize the contents of each selected well by gentle pipetting.

    • Prepare 10-fold serial dilutions (10⁻¹ to 10⁻⁴) of the contents from each well in PBS-Tween 80.

    • Plate 100 µL of each dilution onto a 7H10 agar plate.

  • Incubation: Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible on the control plates.

  • Colony Counting: Count the number of Colony Forming Units (CFUs) on each plate.

  • MBC Determination: Calculate the CFU/mL for each tested concentration. The MBC is the lowest concentration of the compound that results in a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum count.

In Vitro Safety Screening: Cytotoxicity Assay

A promising anti-tubercular agent must be selectively toxic to mycobacteria while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing cell viability. [8][9]It measures the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to a purple formazan product.

Protocol 4.1: MTT Cytotoxicity Assay

A. Materials and Reagents

  • Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) or THP-1 human monocytic cells (ATCC TIB-202). These are commonly used cell lines for cytotoxicity testing of anti-TB compounds. [8]* Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Sterile 96-well, flat-bottom tissue culture plates.

B. Procedure

  • Cell Seeding: Seed the 96-well plate with 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of 3-Propoxypyrazin-2-amine in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells.

    • Controls: Include wells with cells treated with medium only (untreated control) and wells with medium only (no cells, background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the log of the compound concentration to determine the 50% cytotoxic concentration (IC₅₀) using non-linear regression analysis.

Data Interpretation and Summary

The primary goal of these assays is to generate quantitative data to assess the compound's potential. The results should be summarized for clear comparison.

Assay_Relationship cluster_0 Efficacy vs. M. tuberculosis cluster_1 Safety vs. Host Cells A Test Compound: 3-Propoxypyrazin-2-amine B MIC Assay (MABA) (Inhibition) A->B D Cytotoxicity Assay (MTT) (Viability) A->D C MBC Assay (Bactericidal Activity) B->C E Calculate Selectivity Index (SI) B->E D->E

Caption: Relationship between efficacy and safety assays for drug evaluation.

Table 1: Hypothetical Efficacy Data
CompoundMIC (µg/mL) vs. H37RvMBC (µg/mL) vs. H37RvMBC/MIC Ratio
3-Propoxypyrazin-2-amine4.016.04
Isoniazid (Control)0.050.24

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 2: Hypothetical Cytotoxicity Data and Selectivity Index
CompoundIC₅₀ (µg/mL) on Vero CellsSelectivity Index (SI = IC₅₀ / MIC)
3-Propoxypyrazin-2-amine>128>32
Isoniazid (Control)>200>4000

The Selectivity Index (SI) is a crucial metric; an SI of >10 is often considered a minimum threshold for a compound to be advanced in the drug discovery pipeline.

Conclusion

These application notes provide a structured, validated framework for the initial in vitro characterization of 3-Propoxypyrazin-2-amine as a potential anti-tubercular agent. By systematically determining the MIC, MBC, and IC₅₀, researchers can generate the foundational data necessary to make informed decisions about its future as a therapeutic candidate. A favorable selectivity index (high IC₅₀ and low MIC) would strongly support its advancement into more complex models, such as intracellular activity assays and in vivo efficacy studies.

References

  • Vertex AI Search. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC.
  • Vertex AI Search. (n.d.). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC.
  • Vertex AI Search. (n.d.). Rapid Film-Based Determination of Antibiotic Susceptibilities ofMycobacterium tuberculosis Strains by Using a Luciferase Reporter Phage and the Bronx Box - ASM Journals.
  • Vertex AI Search. (n.d.). Rapid Assessment of Drug Susceptibilities of Mycobacterium tuberculosis by Means of Luciferase Reporter Phages - UNL Digital Commons.
  • Vertex AI Search. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds - Creative Diagnostics.
  • Vertex AI Search. (n.d.). Rapid assessment of drug susceptibilities of Mycobacterium tuberculosis by means of luciferase reporter phages - PubMed.
  • Vertex AI Search. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed.
  • Vertex AI Search. (n.d.). Application Note and Protocol: In Vitro MIC Determination of a Novel Anti-Tubercular Agent using the Microplate Alamar Blue Assay - Benchchem.
  • Vertex AI Search. (n.d.). Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts.
  • Vertex AI Search. (n.d.). Mycobacterium tuberculosis H37Rv expresses differential proteome during intracellular survival within alveolar epithelial cells compared with macrophages - Oxford Academic.
  • Vertex AI Search. (n.d.). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Vertex AI Search. (n.d.). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC.
  • Vertex AI Search. (n.d.). Computational models for in-vitro anti-tubercular activity of molecules based on high-throughput chemical biology screening datasets - PMC.
  • Vertex AI Search. (n.d.). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges | Bioscience Biotechnology Research Communications.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MtInhA-IN-1 - Benchchem.
  • Vertex AI Search. (n.d.). Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-13 - Benchchem.
  • Vertex AI Search. (n.d.). Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs.
  • Vertex AI Search. (n.d.). Microplate-based alamar blue assay (MABA) - Bio-protocol.
  • Vertex AI Search. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers.
  • Vertex AI Search. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Vertex AI Search. (n.d.). Dramatic reduction of culture time of Mycobacterium tuberculosis - PMC.
  • Vertex AI Search. (n.d.). (PDF) In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis - ResearchGate.
  • Vertex AI Search. (n.d.). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives - MDPI.
  • Vertex AI Search. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). H37Rv - Wikipedia.
  • Vertex AI Search. (n.d.). Impact of Mycobacterium tuberculosis H37Rv Infection on Extracellular Vesicle Cargo in Macrophages: Implications for Host–Pathogen Interaction - PMC.
  • Vertex AI Search. (n.d.). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Vertex AI Search. (n.d.). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview - YouTube.
  • Vertex AI Search. (n.d.). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - Frontiers.
  • Vertex AI Search. (n.d.). REVIEW ARTICLE SIGNIFICANCE OF H37Rv MTB Introduction - NTI.
  • Vertex AI Search. (n.d.). Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - ResearchGate.
  • Vertex AI Search. (n.d.). Mechanisms of Pyrazinamide Action and Resistance - PMC - NIH.
  • Vertex AI Search. (n.d.). What is the mechanism of Pyrazinamide? - Patsnap Synapse.
  • Vertex AI Search. (n.d.). [Synthesis of various derivatives of 3-aminopyrazine-2-carboxylic acid] - PubMed.
  • Vertex AI Search. (n.d.). Thiol Stress Fuels Pyrazinamide Action Against Mycobacterium tuberculosis | bioRxiv.
  • Vertex AI Search. (n.d.). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - Frontiers.
  • Vertex AI Search. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - MDPI.
  • Vertex AI Search. (n.d.). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES.
  • Vertex AI Search. (n.d.). 3-propoxypyrazin-2-amine - CAS号1701783-60-9 - 摩熵化学.
  • Vertex AI Search. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF - ResearchGate.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Aminopyrazine-2-Carboxamides

Executive Summary The pyrazine moiety is a cornerstone in medicinal chemistry, with derivatives such as 3-aminopyrazine-2-carboxamides demonstrating a wide spectrum of biological activities, including significant potenti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine moiety is a cornerstone in medicinal chemistry, with derivatives such as 3-aminopyrazine-2-carboxamides demonstrating a wide spectrum of biological activities, including significant potential as antimycobacterial and antibacterial agents.[1][2][3] Traditional synthetic routes to these compounds often involve prolonged reaction times and harsh conditions, leading to lower yields and the formation of impurities. This application note provides a detailed guide to the synthesis of N-substituted 3-aminopyrazine-2-carboxamides using Microwave-Assisted Organic Synthesis (MAOS). We will explore two robust, field-proven protocols starting from 3-aminopyrazine-2-carboxylic acid, detailing the underlying scientific principles, step-by-step procedures, and expected outcomes. The adoption of microwave technology dramatically accelerates these syntheses, offering a greener, more efficient, and highly reproducible alternative to conventional heating methods.[4][5]

The Rationale for Microwave-Assisted Synthesis

The efficiency of a chemical reaction is fundamentally governed by the Arrhenius equation, which dictates that reaction rates increase exponentially with temperature. Conventional heating methods, which rely on conduction and convection, transfer energy indirectly, resulting in slow heating and significant temperature gradients within the reaction vessel.[6]

Microwave-assisted synthesis represents a paradigm shift in energy transfer. It is based on the principle of dielectric heating .[6][7] Polar molecules or ions within the reaction mixture, when subjected to an oscillating microwave field, attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, resulting in a rapid and uniform increase in temperature throughout the bulk of the reaction medium.[6][8]

The primary advantages of this direct energy transfer include:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days using conventional reflux can often be completed in minutes.[5][6]

  • Increased Yields and Purity: The rapid heating minimizes the time available for the formation of side products, leading to cleaner reactions and higher yields.[4][7]

  • Superheating Capabilities: In a sealed, pressure-rated vessel, solvents can be heated far beyond their atmospheric boiling points, enabling access to kinetic regions that are unattainable with open-vessel reflux.[6]

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions reduce energy consumption and waste, aligning with the principles of green chemistry.[8][9]

Synthetic Pathways and Mechanistic Considerations

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid is primarily achieved via two efficient, microwave-enhanced pathways. The choice between them often depends on the reactivity of the amine and the desired scale of the reaction.

G cluster_A Procedure A: Two-Step Esterification-Aminolysis cluster_B Procedure B: One-Pot Carboxylic Acid Activation Start_A 3-Aminopyrazine- 2-carboxylic Acid Step1_A Fischer Esterification (H₂SO₄, MeOH, rt, 48h) Start_A->Step1_A Intermediate_A Methyl 3-aminopyrazine- 2-carboxylate Step1_A->Intermediate_A Step2_A Microwave Aminolysis (R-NH₂, NH₄Cl, MeOH) 130°C, 40 min, 90W Intermediate_A->Step2_A End_A N-Substituted 3-Aminopyrazine- 2-carboxamide Step2_A->End_A Start_B 3-Aminopyrazine- 2-carboxylic Acid Step1_B Activation with CDI (DMSO, rt) Start_B->Step1_B Intermediate_B Acylimidazolide Intermediate (in situ) Step1_B->Intermediate_B Step2_B Microwave Aminolysis (R-NH₂) 120°C, 30 min, 100W Intermediate_B->Step2_B End_B N-Substituted 3-Aminopyrazine- 2-carboxamide Step2_B->End_B

Figure 1: Comparative overview of two primary microwave-assisted synthetic routes.

  • Procedure A (Two-Step) : This classic approach first converts the carboxylic acid to its more reactive methyl ester via a standard Fischer esterification. The subsequent aminolysis of this ester is then dramatically accelerated by microwave irradiation, driving the reaction to completion in a fraction of the time required by conventional heating.[1][10] This method is particularly reliable and robust for a wide range of amines.

  • Procedure B (One-Pot) : This pathway offers improved atom economy and a more streamlined workflow. The carboxylic acid is first activated in situ using a coupling agent such as 1,1'-carbonyldiimidazole (CDI). This forms a highly reactive acylimidazolide intermediate, which is immediately treated with the desired amine and subjected to microwave heating.[1][11] This method avoids the isolation of the ester intermediate and is often faster overall.

Detailed Experimental Protocols

The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.

Instrumentation and Materials
ComponentSpecification / Supplier
Microwave ReactorCEM Discover, Anton Paar Monowave, or equivalent
Reaction Vessels10 mL or 35 mL pressure-rated microwave vials
Magnetic Stir BarsTeflon-coated, appropriate size for vial
Starting Material3-Aminopyrazine-2-carboxylic acid (≥98%)
ReagentsMethanol (anhydrous), H₂SO₄ (conc.), 1,1'-Carbonyldiimidazole (CDI), Dimethyl sulfoxide (DMSO, anhydrous), Various primary amines (e.g., benzylamine)
Solvents (Work-up)Ethyl acetate, Hexane, Saturated NaHCO₃ solution, Brine
Protocol 1: Procedure A (Esterification then Aminolysis)

Step 1: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

  • To a 250 mL round-bottom flask, add 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol).

  • Add methanol (150 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.2 mL) with vigorous stirring.

  • Remove the ice bath and stir the mixture at room temperature for 48 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Carefully neutralize the solution to pH 7 by the slow addition of solid sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield methyl 3-aminopyrazine-2-carboxylate.

Step 2: Microwave-Assisted Aminolysis

  • Place methyl 3-aminopyrazine-2-carboxylate (e.g., 153 mg, 1.0 mmol) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add the desired primary amine (e.g., benzylamine, 1.2 mmol), ammonium chloride (catalytic amount, ~10 mg), and methanol (4 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Temperature: 130 °C (monitored by internal IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 40 minutes

    • Power: 90 W (Dynamic Power Control)

    • Stirring: High

  • After the reaction is complete and the vessel has cooled, remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure N-substituted 3-aminopyrazine-2-carboxamide.[1][10]

Protocol 2: Procedure B (One-Pot CDI Coupling)
  • Place 3-aminopyrazine-2-carboxylic acid (e.g., 139 mg, 1.0 mmol) in a 10 mL microwave vial with a magnetic stir bar.

  • Add anhydrous DMSO (3 mL) and 1,1'-carbonyldiimidazole (CDI) (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acylimidazolide intermediate.

  • Add the desired primary amine (e.g., benzylamine, 1.2 mmol) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Program the reactor with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 30 minutes

    • Power: 100 W (Dynamic Power Control)

    • Stirring: High

  • Upon completion and cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography as described in Protocol 1.[1][11]

General Laboratory Workflow

The following diagram outlines the typical workflow for microwave-assisted synthesis, from setup to final product analysis.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents B Add to Microwave Vial with Stir Bar A->B C Seal Vial B->C D Program MW Reactor (Temp, Time, Power) C->D E Run Synthesis D->E F Cooling & Depressurization E->F G Solvent Removal or Aqueous Work-up F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Figure 2: Standard workflow for microwave-assisted parallel synthesis.

Expected Results: A Comparative Analysis

Microwave irradiation offers a clear advantage in both reaction time and yield compared to conventional methods.

Synthesis MethodTarget Compound ClassReaction TimeTypical YieldReference
Microwave 3-(Phenylamino)pyrazine-2-carboxamide30 minutes >80%[5]
Conventional 3-(Phenylamino)pyrazine-2-carboxamide24 hours~60-70%[5]
Microwave (Proc. A) N-Benzyl derivatives40 minutes 50-75%[1][10]
Microwave (Proc. B) N-Benzyl/Alkyl/Phenyl derivatives30 minutes 45-80%[1][11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature/time.2. Poor microwave absorption.3. Deactivated starting material.1. Increase reaction temperature by 10-20 °C or double the hold time.2. Add a small amount of a polar, high-loss solvent like ethanol or use a silicon carbide passive heating element.3. Ensure reagents are pure and anhydrous, especially for Procedure B.
Formation of Side Products 1. Temperature is too high, causing decomposition.2. In Procedure B, the amine may be reacting with CDI.1. Reduce the reaction temperature by 10-20 °C.2. Ensure the acid and CDI are fully reacted before adding the amine.
Vial Pressure Exceeds Limit 1. Formation of gaseous byproducts.2. Solvent volume is too high for the vial size.1. Reduce the amount of starting material.2. Ensure the total reaction volume does not exceed 40-50% of the vial's capacity.

Safety Precautions

  • Pressure Hazard: Always use pressure-rated, sealed microwave vials. Never exceed the manufacturer's recommended solvent volumes or temperature/pressure limits. Allow vials to cool completely before opening.

  • Thermal Hazard: Vials will be extremely hot after the reaction. Use appropriate personal protective equipment (PPE), including thermal gloves and safety glasses.

  • Chemical Hazard: Handle all chemicals, particularly DMSO and corrosive reagents like H₂SO₄, inside a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvent Choice: Be aware of the dielectric properties of your solvents. Non-polar solvents like hexane or toluene will not heat effectively under microwave irradiation unless a susceptor or polar co-solvent is used.

Conclusion

The microwave-assisted synthesis of 3-aminopyrazine-2-carboxamides provides a rapid, efficient, and scalable methodology for accessing this important class of bioactive molecules. By leveraging the principles of dielectric heating, researchers can significantly shorten development timelines, improve yields, and reduce the environmental impact of their synthetic efforts. The protocols outlined in this note serve as a validated starting point for the synthesis of diverse libraries of pyrazine derivatives, accelerating the pace of drug discovery and development.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules. Available at: [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. Available at: [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). MDPI. Available at: [Link]

  • Synthesis of N-substituted 3-aminopyrazine-2-amides. Procedure A. ResearchGate. Available at: [Link]

  • Synthesis of starting compound and microwave assisted synthesis of final compounds. ResearchGate. Available at: [Link]

  • Synthesis of 3-aminopyrazine-2-carboxylic acid. (2010). Journal of Zhejiang University of Technology. Available at: [Link]

  • Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. (2019). ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2007). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Semantic Scholar. Available at: [Link]

  • Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. (2015). Current Organic Synthesis. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2017). Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). MDPI. Available at: [Link]

Sources

Method

Strategic Purification of 3-Propoxypyrazin-2-amine via Automated Flash Column Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note provides a comprehensive guide to the purification of 3-propoxypyrazin-2-amine, a key heterocyclic amine...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the purification of 3-propoxypyrazin-2-amine, a key heterocyclic amine intermediate in pharmaceutical research. The inherent basicity of the amine functional group presents unique challenges for standard silica gel chromatography, often leading to poor separation and low recovery. Herein, we detail a robust methodology employing normal-phase flash column chromatography with a modified mobile phase to overcome these issues. The protocol emphasizes the rationale behind each step, from stationary phase selection to mobile phase optimization and fraction analysis, ensuring a reproducible and high-purity outcome.

Introduction: The Challenge of Purifying Basic Amines

3-Propoxypyrazin-2-amine (CAS: 1701783-60-9, Molecular Formula: C₇H₁₁N₃O) is a substituted pyrazine derivative of increasing interest in medicinal chemistry.[1][2] The presence of the 2-amino group on the pyrazine ring imparts basic properties to the molecule. When subjected to purification on standard silica gel, which is inherently acidic due to the presence of silanol groups (Si-OH), a strong acid-base interaction can occur.[3] This interaction leads to several chromatographic problems, including:

  • Peak Tailing: The analyte moves unevenly through the column, resulting in broad, asymmetrical peaks.

  • Irreversible Adsorption: A portion of the compound may bind permanently to the stationary phase, reducing the final yield.

  • Poor Resolution: Inadequate separation from impurities with similar properties.

To achieve efficient purification, these interactions must be mitigated. This guide outlines a systematic approach to developing a tailored column chromatography method for 3-propoxypyrazin-2-amine.

Foundational Principles: Normal-Phase Chromatography

Column chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4] For a moderately polar compound like 3-propoxypyrazin-2-amine, normal-phase chromatography is the method of choice.[5] In this mode:

  • Stationary Phase: A polar adsorbent, most commonly silica gel, is used.[6]

  • Mobile Phase: A non-polar solvent or a mixture of solvents carries the sample through the column.[6]

Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will thus elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[4]

Method Development and Strategy

A successful purification protocol relies on the careful selection and optimization of chromatographic parameters.

Stationary Phase Selection

Standard flash chromatography silica gel (40-63 µm particle size) is a suitable starting point. However, due to the basic nature of the analyte, two primary options should be considered:

  • Standard Silica Gel with a Modified Mobile Phase: This is the most common and cost-effective approach. The acidity of the silica is neutralized by adding a basic modifier to the eluent.[7]

  • Amine-Functionalized Silica: These specialized columns have an amine-based stationary phase that masks the acidic silanols, minimizing strong interactions with basic analytes.[3][7] This can be an excellent, albeit more expensive, alternative if standard silica with modifiers fails to provide adequate separation.[7]

For this protocol, we will focus on the use of standard silica gel with a modified mobile phase.

Mobile Phase Optimization: The Key to Success

The selection of the mobile phase is critical for achieving good separation. A typical mobile phase for normal-phase chromatography consists of a non-polar solvent and a more polar solvent. For pyrazine derivatives, a common combination is a hydrocarbon (like hexane or heptane) and ethyl acetate.[8]

Initial Screening with Thin-Layer Chromatography (TLC): Before committing to a column run, it is essential to screen various solvent systems using TLC.

  • Prepare TLC Chambers: Use a mixture of hexane and ethyl acetate in varying ratios (e.g., 9:1, 8:2, 7:3).

  • Add a Basic Modifier: To each of these solvent systems, add 0.5-1% triethylamine (TEA) or ammonium hydroxide. This is crucial for preventing streaking and achieving accurate Rf values for the amine.[9]

  • Spot and Develop: Spot the crude reaction mixture on TLC plates and develop them in the prepared chambers.

  • Analyze: The ideal solvent system will provide a good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.

Table 1: Properties of 3-Propoxypyrazin-2-amine and Recommended Solvents

ParameterValue
Compound 3-Propoxypyrazin-2-amine
CAS Number1701783-60-9[1]
Molecular FormulaC₇H₁₁N₃O[1]
Molecular Weight153.18 g/mol [1]
Physical FormLiquid[1]
Recommended Solvents Polarity Index
Hexane/Heptane0.1
Ethyl Acetate4.4
Dichloromethane (DCM)3.1
Methanol (MeOH)5.1
Basic Modifier Purpose
Triethylamine (TEA)Neutralizes acidic silanol groups[9]
Sample Preparation and Loading

Proper sample loading is vital for a high-resolution separation.

  • Dry Loading (Recommended): Dissolve the crude 3-propoxypyrazin-2-amine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be evenly loaded onto the top of the column. This technique generally results in sharper bands and better separation.[9]

  • Wet Loading: Dissolve the crude sample in the smallest possible volume of the initial mobile phase. Carefully apply the solution to the top of the column bed. This method is quicker but may lead to band broadening if too much solvent is used.

Detailed Purification Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual column chromatography.

Materials:

  • Crude 3-propoxypyrazin-2-amine

  • Flash-grade silica gel (40-63 µm)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Automated flash chromatography system with UV detector

  • Pre-packed or self-packed silica gel column

  • Test tubes for fraction collection

  • TLC plates, chamber, and UV lamp

Protocol Steps:

  • Prepare the Mobile Phase: Based on the TLC analysis, prepare the initial and final mobile phases. For example:

    • Solvent A: Hexane + 1% TEA

    • Solvent B: Ethyl acetate + 1% TEA

  • Equilibrate the Column: Flush the silica gel column with the initial mobile phase (e.g., 100% Solvent A or a low percentage of Solvent B in A) for at least 3-5 column volumes until a stable baseline is observed on the UV detector.

  • Load the Sample: Apply the prepared sample onto the column using the dry loading method described in section 3.3.

  • Set Up the Elution Gradient: A linear gradient is often effective for separating compounds with different polarities. A suggested starting gradient could be:

    • 0-5 min: 5% Solvent B

    • 5-40 min: Gradient from 5% to 50% Solvent B

    • 40-45 min: Hold at 50% Solvent B

  • Run the Purification and Collect Fractions: Start the run and monitor the elution profile using the UV detector (a wavelength around 270-280 nm is often suitable for pyrazine derivatives).[10] Collect fractions throughout the run.

  • Analyze Fractions by TLC: Spot every few collected fractions on a TLC plate. Develop the plate using the same mobile phase composition that eluted the main peak.

  • Combine and Evaporate: Combine the fractions that contain the pure 3-propoxypyrazin-2-amine. Remove the solvents under reduced pressure to obtain the purified product.

  • Purity Confirmation: Confirm the purity of the final product using an appropriate analytical technique, such as HPLC, LC-MS, or NMR.

Workflow Visualization

The following diagram illustrates the key stages of the purification process.

PurifcationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery TLC TLC Optimization (Hexane/EtOAc + 1% TEA) SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Determine solvent system Equilibrate Column Equilibration SamplePrep->Equilibrate Load Load Sample Equilibrate->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify pure fractions Evaporate Solvent Evaporation Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for the purification of 3-propoxypyrazin-2-amine.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Insufficient basic modifier; acidic sample interacting with silica.Increase the concentration of TEA to 1-2%. Consider using an amine-functionalized silica column.[7]
Poor Separation Inappropriate mobile phase polarity; gradient is too steep.Re-optimize the solvent system using TLC. Use a shallower gradient during elution.
No Compound Eluting Mobile phase is too non-polar; compound is irreversibly bound.Increase the polarity of the mobile phase (increase % of ethyl acetate or switch to a stronger solvent like DCM/MeOH). Ensure a basic modifier is present.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the initial percentage of the polar solvent in the gradient.

Conclusion

The successful purification of 3-propoxypyrazin-2-amine by column chromatography is highly achievable with careful method development. The key to overcoming the challenges associated with this basic amine is the neutralization of the acidic silica stationary phase through the addition of a basic modifier like triethylamine to the mobile phase. By following the systematic approach of TLC-based mobile phase optimization, appropriate sample loading, and gradient elution, researchers can consistently obtain this valuable building block in high purity, facilitating its use in drug discovery and development pipelines.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Sigma-Aldrich. 3-propoxypyrazin-2-amine.
  • Pesek, J. J., & Matyska, M. T. (2022, April 15). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Columbia University. Column chromatography.
  • National Center for Biotechnology Information. (2024, January 11). Chromatography. PubMed.
  • Yogo, K. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology.
  • BenchChem. A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • SIELC Technologies. Separation of Pyrazine on Newcrom R1 HPLC column.
  • Bickler, B. Improving Flash Purification of Chemically Related Pyrazines.
  • Moshang Chemical. 3-propoxypyrazin-2-amine.
  • Sigma-Aldrich. 3-Methoxypyrazin-2-amine.
  • Fluorochem. 3-(PROPAN-2-YL)PYRAZIN-2-AMINE.
  • Ataman Kimya. 3-PROPOXYPROPYLAMINE.
  • Waters. Mobile Phase Selectivity.
  • University of Nottingham. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Chemsrc. (2025, August 21). 3-Chloropyrazin-2-amine.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Propoxypyrazin-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of pyrazine functionalization. The synthesis of 3-propoxypyrazin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of pyrazine functionalization. The synthesis of 3-propoxypyrazin-2-amine (CAS 1701783-60-9)[1] is a critical transformation in the development of various kinase inhibitors and neuroactive compounds.

The most direct route to this compound is the nucleophilic aromatic substitution ( SN​Ar ) of 3-chloropyrazin-2-amine with 1-propanol. However, researchers often struggle with low yields. This guide breaks down the mechanistic bottlenecks—specifically the electronic deactivation of the pyrazine ring by the adjacent amine group—and provides a field-proven, self-validating protocol to maximize your isolated yield.

Workflow A Reagent Prep (Anhydrous 1-Propanol) B Alkoxide Formation (NaH addition) A->B C SNAr Reaction (Add 3-chloropyrazine) B->C D Workup & Extraction (Salting out) C->D E Purification (Chromatography) D->E

Workflow for the SNAr synthesis of 3-propoxypyrazin-2-amine.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my conversion rate plateauing at 60-70% despite extended reflux in 1-propanol with potassium carbonate? Expert Insight: The root cause is electronic. In an SN​Ar reaction, the nucleophile attacks an electron-deficient aromatic ring. However, the −NH2​ group at the C2 position is strongly electron-donating via resonance. This donates electron density directly into the pyrazine π -system, significantly reducing the electrophilicity of the adjacent C3 carbon. A weak base like K2​CO3​ fails to generate a sufficient equilibrium concentration of the highly nucleophilic propoxide anion. Solution: You must pre-form the sodium propoxide using a strong, irreversible base such as Sodium Hydride (NaH) or elemental sodium. According to established pyrazine chemistry standards[2], utilizing pre-formed alkoxide anions under elevated temperatures or microwave irradiation drives the SN​Ar to completion within minutes to hours, overcoming the high activation energy barrier.

Q2: LCMS shows a major side product with a mass of[M+H]+ 112 instead of the expected 154. What is happening? Expert Insight: A mass of 112 corresponds to 3-aminopyrazin-2-ol, the hydrolysis product of your starting material. The hydroxide anion ( OH− ) is smaller and more nucleophilic than the bulky propoxide anion. If your 1-propanol is not strictly anhydrous, or if your base (e.g., NaOH, KOH) introduces water, SN​Ar with water outcompetes the propoxide substitution. Solution: Implement a strictly anhydrous, self-validating system. Dry your 1-propanol over 3Å molecular sieves for at least 24 hours prior to use. When using NaH, the cessation of hydrogen gas evolution serves as a visual validation that trace water has been consumed and the alkoxide has fully formed before you introduce the 3-chloropyrazin-2-amine.

Q3: My LCMS shows 100% conversion, but my isolated yield after aqueous workup is only 40%. Where is my product? Expert Insight: 3-Propoxypyrazin-2-amine is a highly polar, low-molecular-weight amine (Monoisotopic Mass: 153.09 Da)[1]. It acts as both a hydrogen bond donor and acceptor, leading to massive partitioning into the aqueous phase during standard extraction with ethyl acetate or dichloromethane. Solution: Modify your workup. First, adjust the aqueous phase to pH 8-9 using saturated NaHCO3​ to ensure the amine is entirely in its free-base form. Second, saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product. Finally, extract with a solvent system that better accommodates polar amines, such as a 4:1 mixture of Ethyl Acetate:Isopropanol.

Quantitative Data Summary

To illustrate the causality of base selection and temperature on reaction efficiency, refer to the comparative data below:

Base / ReagentSolventTemp / MethodTimeTypical YieldMechanistic Observation
K2​CO3​ 1-Propanol97 °C (Reflux)24 h< 40%Insufficient alkoxide formation; stalled conversion.
KOtBu THF / 1-Propanol65 °C (Reflux)16 h60-65%Better conversion, but competing side reactions observed.
NaH (60% disp.)1-Propanol90 °C (Thermal)8-12 h75-80%Strong, irreversible alkoxide formation; clean profile.
Na metal 1-Propanol120 °C (Microwave)30 min> 85%Rapid kinetics overcome the −NH2​ deactivation barrier[2].

Optimized Step-by-Step Methodology: SN​Ar with NaH

This protocol is designed as a self-validating system. Each step includes an observable marker to confirm success before proceeding to the next phase of the workflow.

Reagents:

  • 3-Chloropyrazin-2-amine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous 1-Propanol (0.2 M relative to starting material)

Step 1: Alkoxide Generation

  • Purge a dry round-bottom flask with Argon. Add anhydrous 1-propanol.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add NaH in portions. Validation Check: You must observe immediate effervescence ( H2​ gas evolution).

  • Stir at room temperature for 30 minutes. Validation Check: The solution should become clear and gas evolution must completely cease, indicating 100% conversion to sodium propoxide.

Step 2: Nucleophilic Substitution 5. Add 3-chloropyrazin-2-amine in one portion. 6. Attach a reflux condenser and heat the reaction to 90 °C. 7. Monitor by LCMS or TLC (EtOAc:Hexane 1:1) every 2 hours. Validation Check: Look for the disappearance of the starting material peak ([M+H]+ 130) and the emergence of the product peak ([M+H]+ 154)[1].

Step 3: Quench and Extraction 8. Once conversion is >95%, cool the reaction to room temperature. 9. Quench carefully with a few drops of water, then concentrate the mixture under reduced pressure to remove the bulk of the 1-propanol. 10. Dilute the residue with saturated aqueous NaHCO3​ and saturate the solution with solid NaCl. 11. Extract three times with a 4:1 mixture of EtOAc:Isopropanol. 12. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

Step 4: Purification 13. Purify via flash column chromatography (Silica gel, gradient of 0-5% Methanol in Dichloromethane) to isolate the pure 3-propoxypyrazin-2-amine.

Troubleshooting Start Issue: Low Yield TLC Check LCMS/TLC Start->TLC Conv Low Conversion (Starting Material Remains) TLC->Conv Side Side Products (e.g., Hydrolysis) TLC->Side Loss Poor Recovery (Product Lost in Aqueous) TLC->Loss Sol1 Use stronger base (NaH) or Microwave Heating Conv->Sol1 Sol2 Strictly anhydrous conditions Dry 1-propanol Side->Sol2 Sol3 Salt out aqueous layer Extract with EtOAc/iPrOH Loss->Sol3

Troubleshooting logic tree for identifying and resolving low yield issues.

References

  • Sato, N. (2004). Product Class 14: Pyrazines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16. Georg Thieme Verlag.[Link]

  • PubChemLite. (2026). 3-propoxypyrazin-2-amine (C7H11N3O). Université du Luxembourg / PubChem Database.[Link]

Sources

Optimization

Pyrazine Amination Technical Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Pyrazine Amination. Pyrazines are highly electron-deficient heteroaromatics frequently utilized in drug development, agricultural chemistry, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Amination. Pyrazines are highly electron-deficient heteroaromatics frequently utilized in drug development, agricultural chemistry, and materials science. Amination of pyrazines—whether via Buchwald-Hartwig cross-coupling, Nucleophilic Aromatic Substitution (SNAr), or Chichibabin reactions—often presents unique mechanistic challenges, including hydrodehalogenation, over-amination, and ring degradation.

This guide provides causal explanations, field-proven troubleshooting strategies, and self-validating protocols to ensure experimental success.

Module 1: Buchwald-Hartwig Cross-Coupling

FAQ 1.1: Why is my Buchwald-Hartwig amination of halopyrazines yielding predominantly hydrodehalogenated byproducts instead of the target amine?

The Causality: In palladium-catalyzed Buchwald-Hartwig aminations of electron-deficient pyrazines (e.g., 2,5-diiodopyrazine), the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is exceptionally fast. However, the subsequent reductive elimination step to form the C–N bond can be sluggish. If the amine possesses β-hydrogens, β-hydride elimination can outcompete reductive elimination, leading to the reduction of the pyrazine ring (hydrodehalogenation) and oxidation of the amine to an imine[1]. Furthermore, the use of excessively strong, sterically hindered bases (like NaOtBu) can directly promote protodehalogenation pathways[2].

The Solution:

  • Optimize the Base: Switch from strong bases like NaOtBu to weaker, less sterically hindered bases such as Cs₂CO₃ or K₃PO₄[2].

  • Ligand Selection: Utilize bulky bidentate ligands (e.g., AdBippyPhos or BrettPhos) that accelerate reductive elimination by enforcing a tight bite angle around the palladium center[1].

  • Lower Temperature: High temperatures exacerbate side reactions; lowering the temperature to 80 °C while using a highly active pre-catalyst can suppress dehalogenation[2].

Table 1: Effect of Reaction Conditions on 2,5-Diiodopyrazine Amination Yields

Catalyst / LigandBaseSolventTemp (°C)Target Amine Yield (%)Dehalogenation (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1103555
Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane1006820
Pre-catalyst / AdBippyPhosK₃PO₄1,4-Dioxane80>90<5

Data synthesized from high-throughput experimentation optimization studies.

Protocol: Optimized Buchwald-Hartwig Amination of 2,5-Diiodopyrazine Self-Validating System: The use of a pre-catalyst ensures a known concentration of active Pd(0). If the reaction fails under these conditions, the failure is isolated to reagent purity (water/oxygen contamination) rather than catalyst initiation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2,5-diiodopyrazine (1.0 equiv), amine (1.2 equiv), Pd pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Seal the tube, remove from the glovebox, and add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe[2].

  • Reaction: Heat the vigorously stirring mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts[2]. Concentrate the filtrate in vacuo and purify via flash chromatography.

BH_Troubleshooting Start LC-MS Analysis of Crude Reaction Mixture Dehalogenation Issue: High Hydrodehalogenation Start->Dehalogenation NoReaction Issue: Sluggish / No Conversion Start->NoReaction Success Success: High Yield of Target Amine Start->Success BaseOpt Action: Switch to weaker base (K3PO4) Dehalogenation->BaseOpt If strong base used LigandOpt Action: Use bulky ligand (e.g., AdBippyPhos) Dehalogenation->LigandOpt To accelerate reductive elim. CatCheck Action: Verify Pd(0) purity & degas solvent NoReaction->CatCheck Suspected oxygen poisoning

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination of halopyrazines.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

FAQ 2.1: How do I prevent di-amination and ring degradation when performing SNAr on dihalopyrazines?

The Causality: Pyrazines are highly electrophilic, making them excellent substrates for SNAr. However, the formation of the intermediate Meisenheimer complex under harsh basic conditions or prolonged heating can lead to ring-opening degradation[3]. Furthermore, if multiple leaving groups are present, the first amination slightly enriches the electron density of the pyrazine ring, but not always enough to prevent a second nucleophilic attack by excess amine, resulting in over-amination (di-amination).

The Solution: To achieve strict mono-amination without degradation, transition away from harsh classical solvents (like boiling DMF with strong bases) to greener, milder alternatives like Polyethylene Glycol (PEG-400). PEG-400 stabilizes the polar transition state, significantly accelerating the reaction at lower temperatures, which kinetically starves the slower di-amination and degradation pathways[4].

Protocol: Green SNAr Mono-Amination in PEG-400 Self-Validating System: The reaction time is strictly restricted to 5-15 minutes. If degradation occurs, it indicates the temperature is too high, not the reaction duration.

  • Setup: In a standard round-bottom flask, add the halopyrazine (1.0 equiv) and the amine nucleophile (1.2–2.0 equiv).

  • Solvent: Add PEG-400 (approx. 2 mL per mmol of substrate)[4]. No additional transition metal catalyst or external base is required for highly nucleophilic amines.

  • Reaction: Heat the mixture gently (60–80 °C) while stirring. Monitor by TLC. The reaction typically reaches completion within 5 to 15 minutes[4].

  • Isolation: Cool the mixture and extract directly with diethyl ether or ethyl acetate. Wash the organic layer thoroughly with brine to remove residual PEG-400, dry over Na₂SO₄, and concentrate.

SNAr_Pathway Halopyrazine Halopyrazine (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by PEG-400) Halopyrazine->Meisenheimer + Amine Nucleophile MonoAmine Mono-aminated Pyrazine (Desired Product) Meisenheimer->MonoAmine - Halide (Fast, <15 min) RingOpen Ring Cleavage (Degradation) Meisenheimer->RingOpen Harsh Base / High Temp DiAmine Di-aminated Pyrazine (Over-reaction) MonoAmine->DiAmine Excess Amine / Prolonged Heat

Caption: Mechanistic pathway of pyrazine SNAr highlighting kinetic traps for side reactions.

Module 3: Chichibabin Direct Amination

FAQ 3.1: My direct amination of an unfunctionalized pyrazine using sodium amide is yielding bipyrazyl dimers and low conversions. What is going wrong?

The Causality: The Chichibabin reaction allows for the direct amination of electron-deficient heteroaromatics by treating the parent pyrazine with an alkali metal amide (e.g., NaNH₂ or KNH₂)[5]. The primary side reaction is dimerization (forming bipyrazyls). This occurs because the initial nucleophilic attack forms a radical anion intermediate. If the subsequent hydride elimination is slow, these radical species can couple, leading to dimerization[6]. Furthermore, sodium amide in inert solvents often produces poor yields due to heterogeneous reaction kinetics[5].

The Solution:

  • Solvent Switch: Avoid inert solvents like toluene. Perform the reaction in liquid ammonia using potassium amide (KNH₂), which provides a homogeneous, highly basic environment that stabilizes the intermediate and accelerates the reaction[5].

  • Oxidative Quenching: To prevent radical coupling and facilitate the removal of the hydride, introduce an oxidant. Following the initial amination step in liquid ammonia, quenching the reaction with potassium permanganate (KMnO₄) rapidly oxidizes the intermediate to the final aminopyrazine, significantly boosting yields and suppressing dimerization[5].

References
  • Sather, A. C., & Martinot, T. A. "Advancement in Organic Synthesis through High Throughput Experimentation." PMC - NIH.[Link]

  • Science of Synthesis. "Product Class 14: Pyrazines." Thieme Connect.[Link]

  • M. G. et al. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." PMC - NIH.[Link]

  • S. Rohrbach et al. "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." ACS Publications.[Link]

  • University of Glasgow. "Studies In Pyrazine Chemistry." Glasgow Theses.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Handling of Amine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for amine compound synthesis. As a Senior Application Scientist, I understand the nuances and challenges tha...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amine compound synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise when working with these versatile yet often sensitive molecules. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to anticipate, diagnose, and solve common issues, ensuring the integrity and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: My purified amine is developing a color (e.g., turning yellow, red, or brown) upon standing. What is happening and how can I prevent it?

This is a classic sign of amine oxidation.[1] Amines, particularly aromatic amines, are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] The lone pair of electrons on the nitrogen atom makes it susceptible to attack by atmospheric oxygen.[2]

Causality: The oxidation process often involves radical mechanisms and can be accelerated by light, heat, and the presence of metal ions.

Prevention Strategies:

  • Inert Atmosphere: Conduct the final steps of your synthesis, including purification and solvent removal, under an inert atmosphere such as nitrogen or argon.[1] This can be achieved by using a Schlenk line or a glovebox.

  • Solvent Degassing: Before use, degas your solvents to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes.[1]

  • Storage: Store purified amines under an inert atmosphere, protected from light, and at low temperatures.

  • Antioxidants: In some applications, the addition of a small amount of an antioxidant can be beneficial, but this must be carefully considered to avoid introducing impurities into your final product.

Q2: I'm performing a reaction where the amine is a nucleophile, but I'm getting low yields and multiple side products. What are the likely causes?

Amines are excellent nucleophiles, but their reactivity can also lead to undesired side reactions.[2] The issue often stems from the amine's basicity or its reaction with electrophilic reagents in an unintended manner.

Troubleshooting Steps:

  • Protecting Groups: The most robust solution is often to "protect" the amine functionality.[3][4] A protecting group temporarily masks the amine's reactivity, allowing you to perform chemistry on other parts of the molecule without interference.[3]

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the formation of side products.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the electrophile can lead to multiple additions to the amine.

    • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the nucleophilicity of the amine.

Q3: What are the best protecting groups for amines, and how do I choose the right one?

Choosing the correct protecting group is crucial for the success of a multi-step synthesis.[3] The ideal protecting group is easy to install, stable to the reaction conditions of subsequent steps, and can be removed in high yield under mild conditions that do not affect other functional groups.[5]

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentRemoval ConditionsKey Advantages & Considerations
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[6]Widely used, stable to many conditions, but sensitive to strong acids.[6]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[7]Stable to acidic and basic conditions; not suitable for molecules with other reducible groups.[6]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[7]Commonly used in peptide synthesis; labile to basic conditions.[3]
AcetylAcAcetic anhydride or acetyl chlorideStrong acid or base hydrolysisVery stable, but removal requires harsh conditions.
BenzylBnBenzyl bromide or chlorideCatalytic hydrogenationCan be introduced via alkylation.

Orthogonal Protection Strategy: In complex syntheses, using protecting groups that can be removed under different conditions (e.g., Boc and Fmoc) allows for selective deprotection of one amine in the presence of another. This is known as an orthogonal protecting group strategy.[3]

II. Troubleshooting Guides

Guide 1: Dealing with Amine Degradation During Aqueous Workup and Extraction

Problem: You observe product loss, emulsion formation, or discoloration during the aqueous workup of your reaction mixture containing a basic amine.

Root Cause Analysis:

  • Protonation and Solubility: Many amines are basic and will be protonated by acidic aqueous solutions, forming ammonium salts. These salts are often highly water-soluble, leading to their loss in the aqueous phase during extraction.

  • Oxidation: As mentioned in the FAQs, exposure to air during the workup can lead to oxidation.

  • Hydrolysis of Intermediates: If your reaction involves intermediates like imines, they can be susceptible to hydrolysis back to the starting amine and carbonyl compound in the presence of water.[8]

Solutions and Protocols:

Protocol 1: Basic Workup for Amine Extraction
  • Quench Reaction: Carefully quench the reaction mixture, for example, by adding it to ice-water.

  • Basify: Add a base (e.g., saturated aqueous NaHCO₃, Na₂CO₃, or dilute NaOH) to the aqueous layer until the pH is basic (pH > 9). This deprotonates the ammonium salt, regenerating the free amine which is typically more soluble in organic solvents.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diagram: Logic for Amine Extraction

G start Reaction Mixture Containing Amine quench Quench with Water start->quench check_ph Check pH of Aqueous Layer quench->check_ph acidic pH is Acidic/Neutral check_ph->acidic Yes basic pH is Basic check_ph->basic No add_base Add Base (e.g., NaHCO₃, NaOH) acidic->add_base extract Extract with Organic Solvent basic->extract add_base->check_ph dry Dry Organic Layer extract->dry concentrate Concentrate to Obtain Product dry->concentrate end Purified Amine concentrate->end

Caption: Workflow for basic amine extraction.

Guide 2: Preventing Degradation During Purification by Chromatography

Problem: You are experiencing poor separation, tailing peaks, or irreversible adsorption of your amine product on a silica gel column.

Root Cause Analysis:

Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites, leading to the observed issues.

Solutions and Protocols:

Protocol 2: Amine Purification using Deactivated Silica Gel
  • Deactivation: Prepare a slurry of silica gel in your chosen eluent system. Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the slurry.[9] This will "cap" the acidic silanol groups.

  • Column Packing: Pack the column with the deactivated silica slurry.

  • Elution: Run the chromatography using an eluent that also contains the same concentration of the volatile base.

  • Alternative Stationary Phases: Consider using an amine-functionalized silica gel, which is specifically designed for the purification of basic compounds and often provides better results without the need for mobile phase additives.

Guide 3: Mitigating Thermal and Oxidative Degradation

Problem: Your reaction requires elevated temperatures, and you are observing significant decomposition of your amine-containing starting material or product.

Root Cause Analysis:

High temperatures can accelerate both thermal and oxidative degradation pathways.[10][11] The presence of oxygen and certain metal catalysts can further exacerbate this issue.[10][12]

Solutions and Protocols:

Protocol 3: Minimizing Degradation in High-Temperature Reactions
  • Inert Atmosphere: As with handling air-sensitive compounds, running the reaction under a continuous flow of an inert gas (N₂ or Ar) is critical to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.[13]

  • Temperature Control: Use the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor the reaction progress closely to avoid prolonged heating.

  • Solvent Choice: The choice of solvent can impact the thermal stability of amines.[11] Consider screening different solvents to find one that minimizes degradation.

Diagram: Key Factors in Amine Degradation

G cluster_stressors Stressors Amine Amine Compound Degradation Degradation Products Amine->Degradation leads to Oxygen Oxygen (Air) Oxygen->Degradation Heat High Temperature Heat->Degradation Metals Metal Ions Metals->Degradation Light UV/Visible Light Light->Degradation

Caption: Common stressors leading to amine degradation.

III. References

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry . (2018, June 7). Master Organic Chemistry. [Link]

  • Protective Groups - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines - Chemistry Steps . (2023, December 22). Chemistry Steps. [Link]

  • Protection for amino group and amino acid . (n.d.). SlideShare. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts . (2021, July 31). Chemistry LibreTexts. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications . (2022, October 18). ACS Publications. [Link]

  • What is the Role of Amines in Chemical Synthesis Processes? - diplomata comercial . (n.d.). Diplomata Comercial. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 . (2012, September 21). ResearchGate. [Link]

  • Amine - Reactions, Synthesis, Properties | Britannica . (2026, February 19). Britannica. [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) . (n.d.). Royal Society of Chemistry. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry . (2022, March 7). Master Organic Chemistry. [Link]

  • Oxidation inhibitors for amine degradation - Google Patents . (2012, September 20). Google Patents.

  • Is there an easy way to purify organic amines? - Biotage . (2023, January 19). Biotage. [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861) . (2021, August 13). NETL. [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts . (2025, February 24). Chemistry LibreTexts. [Link]

  • Amine Synthesis Reactions - YouTube . (2018, May 12). YouTube. [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals . (2022, February 24). Beilstein Journals. [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf . (2023, January 11). National Center for Biotechnology Information. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? . (2023, February 10). Biotage. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit . (2025, January 1). Reddit. [Link]

  • (PDF) Treatment Methods for the Remediation of Amines: A Review - ResearchGate . (n.d.). ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate . (2022, October 18). ResearchGate. [Link]

  • Radiation and Chemical Stability of Amines - INIS-IAEA . (2024, December 29). International Atomic Energy Agency. [Link]

  • Reactions of Amines . (n.d.). [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC . (2018, July 13). National Center for Biotechnology Information. [Link]

  • Process for the purification of aromatic amines - Google Patents . (n.d.). Google Patents.

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications . (2022, October 19). ACS Publications. [Link]

  • Amine Reactions: Practice Problems - Study.com . (n.d.). Study.com. [Link]

  • Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂ - Repository Home . (n.d.). [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process . (n.d.). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-Substituted Pyrazine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of the pyrazine scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of the pyrazine scaffold. Pyrazines present a unique chemical dichotomy: their electron-deficient nature makes them susceptible to nucleophilic attack, yet their ring nitrogens are weakly nucleophilic and notorious for poisoning transition-metal catalysts.

This guide provides field-proven troubleshooting strategies for the two primary classes of N-substituted pyrazines: Exocyclic N-Substitution (aminopyrazines via C-N cross-coupling) and Endocyclic N-Substitution (formation of pyrazinium salts and N-oxides).

Module 1: Exocyclic N-Substitution (Aminopyrazines)

The synthesis of aminopyrazines typically relies on either Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination (BHA). Choosing the correct pathway is critical for experimental success.

Decision Matrix: Choosing the Right Amination Strategy for Pyrazines (SNAr vs. Buchwald-Hartwig).

FAQ 1: Why is my Pd-catalyzed amination of chloropyrazine stalling at <20% conversion?

The Causality: The primary culprit is catalyst poisoning. The pyrazine ring nitrogens possess lone pairs that readily coordinate to the active Pd(0) or Pd(II) species, forming stable, catalytically inactive off-cycle complexes.

The Solution: Steric shielding is required. Using bulky bidentate phosphine ligands (like Xantphos or DPPF) prevents the formation of the palladium-pyrazine dimer after oxidative addition[1]. Alternatively, employing N-heterocyclic carbene (NHC) precatalysts, such as Pd-PEPPSI-IPr, provides significant steric hindrance around the Pd center. This effectively blocks pyrazine coordination while allowing the amination to proceed, often at room temperature[2].

Troubleshooting Workflow for Buchwald-Hartwig Amination Catalyst Poisoning.

FAQ 2: Can I avoid transition metals entirely for the amination of chloropyrazines?

The Causality: Yes, through Nucleophilic Aromatic Substitution (SNAr). While unactivated benzenes require harsh conditions for SNAr, the electron-deficient pyrazine ring is inherently primed for it.

The Solution: A highly effective, green-chemistry approach utilizes potassium fluoride (KF) in water at reflux. This transition-metal-free method compares favorably to Pd-catalyzed couplings, particularly for primary and secondary alkylamines. However, for weaker nucleophiles like anilines, Buchwald-Hartwig amination remains necessary.

Data Presentation: SNAr vs. Pd-Catalyzed Amination
ParameterGreen SNAr MethodBuchwald-Hartwig Amination[2]
Ideal Substrates Alkylamines (Primary/Secondary)Anilines, Amides, Weak Nucleophiles
Catalyst/Ligand None requiredPd-PEPPSI-IPr or Pd(OAc)₂/Xantphos
Base & Solvent KF in H₂OKOtBu or Cs₂CO₃ in DME/Toluene
Temperature 100 °C (Reflux) or Microwave (175 °C)Room Temperature to 100 °C
Green Metric High (Aqueous, metal-free)Moderate (Requires Pd and organic solvents)
Validated Experimental Protocols
Protocol A: Buchwald-Hartwig Amination using Pd-PEPPSI-IPr

Self-Validating System: Monitor the reaction via LC-MS. If the starting material mass [M+H]⁺ disappears but the product mass is absent, check for the protodehalogenated pyrazine mass. If protodehalogenation is observed, switch the base from KOtBu to the milder Cs₂CO₃.

  • In an inert-atmosphere glovebox, charge a vial with 2-chloropyrazine (1.0 equiv), the amine nucleophile (1.2 equiv), KOtBu (1.5 equiv), and Pd-PEPPSI-IPr (2 mol%).

  • Add anhydrous DME (0.5 M concentration) and seal the vial with a PTFE-lined cap.

  • Stir the reaction mixture at room temperature for 2–12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Green SNAr Amination
  • Charge a round-bottom flask with 2-chloropyrazine (1.0 equiv), the alkylamine (1.5 equiv), and KF (2.0 equiv).

  • Suspend the mixture in deionized water (1.0 M concentration).

  • Heat the mixture to reflux (100 °C) for 17 hours (or utilize a microwave reactor at 175 °C for 60 minutes).

  • Cool to room temperature, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Module 2: Endocyclic N-Substitution (Pyrazinium Salts & N-Oxides)

FAQ 3: My attempt to N-alkylate a substituted pyrazine with an alkyl bromide yielded no product. How can I drive this reaction?

The Causality: The pKa of the pyrazinium conjugate acid is exceptionally low (~0.6), reflecting the very poor nucleophilicity of the ring nitrogen. Standard alkyl halides (bromides/chlorides) are often insufficiently electrophilic to drive the reaction forward, leading to unreacted starting materials.

The Solution: Switch to "hard" electrophiles. Utilizing alkyl triflates (e.g., methyl trifluoromethanesulfonate) or Meerwein's salt (trialkyloxonium tetrafluoroborate) provides the necessary electrophilic activation to force the N-alkylation[3]. If alkyl halides must be used, neat conditions (solvent-free) under high pressure or microwave irradiation are required.

FAQ 4: How do I control the selectivity between mono- and di-N-oxidation of the pyrazine ring?

The Causality: N-oxidation is highly sensitive to stoichiometry and temperature. The first N-oxidation significantly deactivates the pyrazine ring (pulling electron density away from the remaining nitrogen), making the second oxidation kinetically much slower.

The Solution:

  • For Mono-N-Oxidation: Use exactly 1.05 equivalents of mCPBA in dichloromethane at 0 °C, slowly warming to room temperature. Monitor strictly by TLC to prevent over-oxidation.

  • For Di-N-Oxidation: Use >2.5 equivalents of mCPBA and elevate the temperature (e.g., refluxing in chloroform), or switch to a stronger oxidant system such as H₂O₂/Trifluoroacetic anhydride (TFAA).

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem / PubMed Central (PMC).
  • Buchwald–Hartwig amin
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transform

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Buchwald-Hartwig Amination of Pyrazines

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging yet powerful C-N cross-coupling reaction.

The amination of pyrazine rings is a critical transformation in medicinal chemistry, as the resulting aminopyrazine scaffold is a key feature in numerous bioactive molecules. However, the electron-deficient nature of the pyrazine ring introduces unique challenges not typically encountered with simple aryl halides. This guide provides a structured approach to catalyst selection, reaction optimization, and troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of pyrazines often more difficult than for other aryl halides?

The primary challenge stems from the inherent properties of the pyrazine ring itself. Pyrazines are electron-deficient N-heterocycles, which leads to two main complications:

  • Catalyst Inhibition: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and slowing down or completely halting the reaction.[1] This is particularly problematic with less sterically hindered catalyst systems.

  • Substrate Reactivity: While aryl chlorides are generally less reactive than bromides or iodides in oxidative addition, the electron-deficient nature of chloropyrazines can sometimes make them viable substrates.[2] However, this same property also makes them susceptible to competing Nucleophilic Aromatic Substitution (SNAr) reactions, especially with highly nucleophilic amines or under certain conditions.[3]

Q2: What is the best practice for selecting a ligand for pyrazine amination?

For electron-deficient substrates like pyrazines, the ligand must form a highly active and stable catalytic complex that favors the desired catalytic cycle over catalyst inhibition. The most successful ligands are typically bulky, electron-rich monophosphines.[4]

  • Dialkylbiaryl Phosphines: This class of ligands, developed by the Buchwald group, is the gold standard. Ligands like XPhos , RuPhos , and BrettPhos are highly effective.[5][6] Their steric bulk promotes the crucial reductive elimination step to form the C-N bond and prevents the formation of inactive palladium dimers.[7] The strong electron-donating ability of these ligands facilitates the oxidative addition of even challenging aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives. They are very strong electron donors and can form highly stable and active palladium complexes that are resistant to deactivation, making them suitable for challenging couplings.[8][9][10]

It is strongly recommended to screen a small panel of these modern ligands to identify the optimal choice for your specific pyrazine and amine coupling partners.[1][2]

Q3: Should I use a modern precatalyst (e.g., G3/G4) or generate the active Pd(0) catalyst in situ?

Using a well-defined, commercially available precatalyst is almost always preferable for reproducibility and reliability.[2]

  • Third- and Fourth-Generation (G3/G4) Precatalysts: These are air- and moisture-stable complexes that rapidly and cleanly generate the active, monoligated Pd(0) species under the reaction conditions.[11] This ensures a consistent concentration of the active catalyst from one experiment to the next, leading to more reproducible outcomes.[12][13] The activation of G3 precatalysts involves the reductive elimination of a carbazole molecule, which in rare cases can complicate purification.

  • In Situ Generation: Traditional methods using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand are often less reliable. The reduction of the Pd(II) or Pd(0) source to the active monoligated Pd(0) species can be inconsistent and sensitive to impurities, potentially leading to the formation of inactive palladium black.[1][12]

For challenging substrates like pyrazines, the consistency offered by G3 or G4 precatalysts (e.g., XPhos Pd G3) provides a significant advantage.

Q4: How do I select the optimal base and solvent for my reaction?

The choice of base and solvent are critically linked and depend on the functional group tolerance of your substrates.

  • Base Selection:

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and generally most effective bases, promoting high reaction rates.[14] However, they are incompatible with base-sensitive functional groups like esters or nitro groups.[5][14]

    • Weaker Inorganic Bases: For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[14] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.

  • Solvent Selection:

    • Aprotic, Nonpolar Solvents: Toluene, xylene, and 1,4-dioxane are the most widely used and often provide the best results.[14][15] In these solvents, the base must be anionic to deprotonate the palladium-amine complex effectively.[16][17]

    • Aprotic, Polar Solvents: Solvents like DMF can improve the solubility of inorganic bases but may lead to undesired side reactions or catalyst decomposition at high temperatures.[14][16][17]

For a typical pyrazine amination, a combination of a strong base like NaOtBu in a nonpolar solvent like toluene or dioxane is a robust starting point.[14]

Troubleshooting Guide

Q1: My reaction mixture turned black and the reaction has stalled. What happened?

The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive palladium metal.[1] This indicates that your active Pd(0) catalyst has decomposed.

Common Causes & Solutions:

  • Presence of Oxygen or Water: The active Pd(0) species is highly sensitive to oxygen.[1] Water can also lead to catalyst decomposition.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents and ensure all reagents are pure and dry.[1][14]

  • Suboptimal Ligand: The ligand may not be providing sufficient stability to the palladium center under the reaction conditions.

    • Solution: Switch to a bulkier, more electron-rich ligand (e.g., from a first-generation ligand to a dialkylbiaryl phosphine like XPhos) that can better stabilize the active catalyst.[1]

  • High Temperature: Excessive heat can accelerate catalyst decomposition pathways.

    • Solution: Lower the reaction temperature and monitor for palladium black formation. You may need to increase the reaction time to compensate.[1]

Q2: I'm getting a low yield of my desired aminopyrazine. What are the most likely causes?

Low yield is the most common issue and can have several root causes. A systematic approach is key to diagnosis.

Troubleshooting flowchart for low reaction yield.
  • Catalyst Inhibition/Deactivation: As discussed, this is a primary concern for pyrazine substrates.

    • Solution: Use a modern, sterically hindered ligand (XPhos, RuPhos, etc.) and a reliable precatalyst (G3/G4) to create a more robust active species less susceptible to coordination by the pyrazine nitrogen.

  • Suboptimal Reagent Stoichiometry or Concentration: Incorrect ratios can stall the reaction.

    • Solution: Ensure the base is present in sufficient excess (typically 1.2-1.5 equivalents). Very high or very low concentrations can sometimes be detrimental; a starting concentration of 0.1 M for the limiting reagent is common.

  • Poor Base Solubility: If the chosen base is not sufficiently soluble in the solvent, it cannot effectively participate in the catalytic cycle.

    • Solution: If using a weaker, less soluble base like K₃PO₄, consider switching to a more polar solvent like dioxane or adding a co-solvent. Ensure vigorous stirring to maximize interaction.[14]

Q3: I'm observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that consumes your starting material.[14]

Common Causes & Solutions:

  • High Temperature: This side reaction is often more prevalent at higher temperatures.

    • Solution: Try lowering the reaction temperature. This may require a longer reaction time but can significantly improve selectivity.[14]

  • Choice of Base: Some bases are more prone to promoting this pathway.

    • Solution: Screen different bases. Sometimes switching from an alkoxide base to a carbonate or phosphate base can reduce hydrodehalogenation.[14]

  • Ligand Effects: The ligand can influence the relative rates of reductive elimination versus side reactions.

    • Solution: This is another reason to screen ligands. A different ligand might favor the desired C-N bond formation.

Q4: Could a Nucleophilic Aromatic Substitution (SNAr) be competing with my catalytic reaction?

Yes, this is a distinct possibility, particularly with chloropyrazines. The electron-deficient nature of the pyrazine ring activates it towards direct attack by nucleophiles.

How to Differentiate and Control:

  • Run a Control Reaction: Set up the reaction with your pyrazine halide, amine, and base in the chosen solvent at the target temperature, but without the palladium catalyst and ligand. If you observe product formation, SNAr is occurring.

  • When SNAr is Favorable: SNAr is often promoted by highly nucleophilic amines (e.g., secondary aliphatic amines) and polar aprotic solvents (like DMF or DMSO). In some cases, a metal-free SNAr reaction can be a simpler and "greener" alternative to a palladium-catalyzed process.[3]

  • Favoring Buchwald-Hartwig: If the catalytic pathway is desired, using nonpolar solvents like toluene or dioxane will generally disfavor the SNAr mechanism and promote the palladium-catalyzed cycle.

Recommended Starting Conditions & Protocols

Table 1: Recommended Starting Conditions for Pyrazine Amination

This table provides a validated starting point for optimization. Screening is always recommended.

ComponentRecommendation for Chloro-PyrazineRecommendation for Bromo-PyrazineRationale
Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)XPhos-based catalysts are excellent for the challenging oxidative addition to aryl chlorides. RuPhos is a highly general and effective ligand for aryl bromides.[4][5][6]
Ligand (None needed with precatalyst)(None needed with precatalyst)Precatalysts contain the ligand in the correct stoichiometry.
Base NaOtBu (1.4 equiv.)K₃PO₄ (1.5 equiv.)The strong alkoxide base helps activate the less reactive C-Cl bond. A weaker base is often sufficient and better tolerated for the more reactive C-Br bond.[14]
Solvent Toluene or 1,4-Dioxane (0.1 M)Toluene or 1,4-Dioxane (0.1 M)Nonpolar, aprotic solvents are generally optimal for this transformation.[14][15]
Temperature 100-110 °C80-100 °CChloropyrazines typically require higher temperatures for efficient oxidative addition.[2]
General Experimental Protocol

This protocol describes a general procedure for a small-scale (0.5 mmol) test reaction under an inert atmosphere.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the pyrazine halide (0.5 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%), and the base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][14]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine coupling partner (0.6 mmol, 1.2 equiv.).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter it through a short plug of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Inhibition

The following diagram illustrates the productive Buchwald-Hartwig catalytic cycle and the potential off-cycle inhibition pathway specific to N-heterocyclic substrates like pyrazines.

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 Inhibition Pyrazine Coordination (Inhibition) Pd0->Inhibition PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord 2 PdAmide L-Pd(II)(Ar)(NR'R'') AmineCoord->PdAmide RedElim Reductive Elimination PdAmide->RedElim 3 RedElim->Pd0 Product Pyrazine-NR'R'' RedElim->Product ArX Pyrazine-X ArX->OxAdd Amine HNR'R'' + Base Amine->AmineCoord Inactive (Pyrazine)-L-Pd(0) (Inactive Complex) Inhibition->Inactive Productive Cycle Productive Cycle Inhibition Pathway Inhibition Pathway

Buchwald-Hartwig cycle with pyrazine inhibition pathway.

References

  • BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
  • Jacobsen, C. B., et al. (2014).
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Sigma-Aldrich. (n.d.). G3 and G4 Buchwald Precatalysts.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Enamine. (n.d.). Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis.
  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Enamine. (n.d.). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1 H- and 31 P-NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Sotnik, S., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules, 26(12), 3507.
  • Nikishkin, N. I., & O'Gorman, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3565-3578.
  • Reddit. (2018, September 6).
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Sotnik, S., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. PubMed.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Dorel, R., & Echavarren, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.
  • University of Rochester. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
  • MDPI. (2019, October 10). Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles.
  • ResearchGate. (n.d.). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • Castellote, I., et al. (2004). Pyrrolodiazines. 6. Palladium-catalyzed arylation, heteroarylation, and amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. The Journal of Organic Chemistry, 69(25), 8668-75.
  • Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
  • DSpace@MIT. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • EPFL. (n.d.). Palladium Catalyzed C-H Amination.
  • Chirik, P. J., et al. (2020). Bis(imino)pyrazine-Supported Iron Complexes: Ligand-Based Redox Chemistry, Dearomatization, and Reversible C–C Bond Formation.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917.
  • ResearchGate. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines.
  • Colacot, T. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.

Sources

Optimization

Resolving poor solubility issues with pyrazine-based compounds

Welcome to the Technical Support Center for Pyrazine-Based Drug Development . Pyrazine derivatives are highly valued in medicinal chemistry for their metabolic stability and ability to act as potent hydrogen bond accepto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine-Based Drug Development . Pyrazine derivatives are highly valued in medicinal chemistry for their metabolic stability and ability to act as potent hydrogen bond acceptors[1]. However, their planar, heteroaromatic nature frequently leads to severe aqueous solubility issues (often categorizing them as BCS Class II or IV), stalling progression from hit-to-lead and preclinical development[2].

This guide provides actionable, causality-driven solutions for overcoming these physicochemical barriers, structured as a troubleshooting Q&A for researchers and formulation scientists.

Section 1: Fundamental Causes of Pyrazine Insolubility

Q: Why do my pyrazine-based lead compounds consistently exhibit poor aqueous solubility despite having polar nitrogen atoms?

A: While the unsubstituted pyrazine ring itself is water-soluble, substituted pyrazine derivatives often suffer from profound insolubility due to high crystal lattice energy rather than just lipophilicity[3].

The causality lies in the structural geometry of the pyrazine core. Being a planar, electron-deficient heteroaromatic ring, it promotes exceptionally strong intermolecular π−π stacking in the solid state. Furthermore, the two nitrogen atoms act as strong hydrogen bond acceptors, creating rigid, highly ordered crystalline networks[1]. The thermodynamic penalty required to break this stable crystal lattice during dissolution often exceeds the solvation energy provided by water, resulting in poor aqueous solubility.

G A Substituted Pyrazine Core B Planar Heteroaromatic Geometry A->B D Strong Intermolecular π-π Stacking B->D E Rigid H-Bonding Networks B->E C High Crystal Lattice Energy F Thermodynamic Barrier to Dissolution C->F D->C E->C

Physicochemical causality of poor aqueous solubility in pyrazine derivatives.

Section 2: Rational Structural Modifications (Hit-to-Lead Phase)

Q: How can I chemically modify the pyrazine core to improve solubility without losing target affinity?

A: If you are in the early stages of drug discovery, empirical addition of polar groups can sometimes counterintuitively worsen solubility by stabilizing the solid-state crystal lattice[3]. Instead, focus on disrupting molecular planarity and symmetry .

  • Introduction of sp3 -rich Moieties: Substituting planar aryl groups with bulky, sp3 -hybridized aliphatic rings (e.g., morpholine, piperazine, or simple methylation) twists the molecular conformation. This out-of-plane twist sterically hinders π−π stacking, lowering the crystal lattice energy and improving dissolution.

  • Pyrazole-Pyrazine Conjugation: Merging a pyrazole ring with the pyrazine core is a proven synergistic strategy. The electron-rich pyrazole enhances target binding via hydrogen bonding, while the electron-deficient pyrazine maintains metabolic stability. This specific conjugation often yields a balanced lipophilicity profile that significantly improves aqueous solubility and oral bioavailability[1].

  • Scaffold Hopping / Hybridization: Replacing highly lipophilic segments (like trimethoxyphenyl groups) with a water-soluble pyrazine skeleton. For example, replacing the trimethoxyphenyl group of piperlongumine with a pyrazine ring drastically increases solubility while maintaining potent anticancer activity[4].

Section 3: Formulation and Solid-State Strategies (Preclinical Phase)

Q: My pyrazine compound is highly potent but practically insoluble (BCS Class IV). Micronization did not improve dissolution. What formulation strategies are effective?

A: Standard micronization (dry milling) often fails for pyrazine compounds because the mechanical stress induces the accumulation of residual electrostatic charge. This static charge causes the micro-particles to instantly agglomerate upon entering an aqueous medium, negating the increased surface area[2].

To resolve this, you must transition from simple particle size reduction to solid-state manipulation :

  • Amorphous Solid Dispersions (ASDs) via Co-milling: Co-milling the pyrazine Active Pharmaceutical Ingredient (API) with a hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC)) solves multiple problems simultaneously. The polymer acts as a binder that prevents static charge buildup and agglomeration. More importantly, it disrupts the API's crystal lattice, forcing it into a high-energy amorphous state, while the polymer prevents recrystallization[2].

  • Salt Formation: If the pyrazine derivative possesses an ionizable functional group (e.g., a carboxylic acid or hydroxyl group), forming a salt is highly effective. For example, formulating the antiviral pyrazine derivative (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) as a meglumine salt and lyophilizing it with additives (like amino acids or urea) drastically enhances its aqueous solubility for injectable preparations[5].

Quantitative Impact of Solubility Strategies
Compound / DerivativeModification StrategySolubility / Dissolution ImprovementBiological Impact
Piperlongumine Analog Structural: Pyrazine skeleton substitution8.9–26.2x increase in aqueous cellular mediaMaintained IC50 (0.25–8.73 μM) against cancer lines[4]
GML-3 (Pyrazine deriv.) Formulation: Co-milling with PVP (1:4 ratio)1600x increase in dissolution rate (80% release in 1h)Maintained anxiolytic/antidepressant activity[2]
GML-3 (Pyrazine deriv.) Formulation: Co-milling with HPMC400x increase in dissolution rateOvercame static charge agglomeration[2]
Favipiravir Analog Formulation: Meglumine salt formationEnhanced solubility for IV injectionSuperior antiviral activity[5]

Section 4: Experimental Protocols & Workflows

Q: What is the recommended experimental protocol for creating and validating an Amorphous Solid Dispersion (ASD) for a pyrazine derivative?

A: To create a self-validating system for an ASD, you must pair mechanochemical activation with rigorous solid-state characterization to prove the crystalline lattice has been abolished. Follow this protocol based on successful pyrazine co-milling studies[2]:

Step 1: Material Preparation & Ratio Optimization

  • Weigh the pyrazine API and the selected hydrophilic polymer (e.g., PVP) at a 1:4 (API:Polymer) weight ratio. This high polymer ratio is critical to ensure the polymer can fully encapsulate the API and prevent recrystallization.

Step 2: Mechanochemical Activation (Co-milling)

  • Load the physical mixture into a planetary ball mill (e.g., using agate jars and balls to prevent metal contamination).

  • Mill the mixture at 400 RPM for 60 minutes. Causality note: The kinetic energy from the milling media breaks the intermolecular π−π bonds of the pyrazine lattice, while the polymer intimately mixes with the API to form a single amorphous phase.

Step 3: Solid-State Characterization (Self-Validation)

  • Powder X-Ray Diffraction (PXRD): Analyze the co-milled sample. Validation criteria: The complete disappearance of sharp Bragg diffraction peaks (characteristic of the crystalline pyrazine) and the emergence of a broad "halo" confirms successful amorphization.

  • Differential Scanning Calorimetry (DSC): Heat the sample at 10°C/min. Validation criteria: The absence of the API's distinct melting endotherm and the presence of a single, intermediate Glass Transition Temperature ( Tg​ ) confirms a homogeneous solid dispersion rather than a phase-separated mechanical mixture.

Step 4: Kinetic Solubility Assay

  • Introduce the validated ASD into simulated gastric or intestinal fluid at 37°C. Measure the API concentration via HPLC at 10, 20, 30, 45, and 60 minutes to confirm supersaturation and the absence of rapid recrystallization[2].

G S1 Assess Pyrazine API (BCS Class IV) S2 Salt Screening (e.g., Meglumine) S1->S2 Ionizable Group Present S3 Polymer Co-milling (e.g., PVP 1:4) S1->S3 Non-ionizable / Neutral S5 Validation: PXRD (Halo) & DSC (Single Tg) S2->S5 S4 Amorphous Solid Dispersion (ASD) S3->S4 Mechanochemical Activation S4->S5

Decision tree and validation workflow for pyrazine formulation strategies.

References

  • Arya S Kumar and Seba M C. "Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity." AJPHS. Available at: [Link]

  • "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules (MDPI/NIH). Available at:[Link]

  • "Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer." Pharmaceutics (PMC). Available at:[Link]

  • "Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • "Meglumine salt of 6-fluoro-3-hydroxy-2-pyrazine carboxamide." EP2623497A1 (Google Patents).

Sources

Troubleshooting

Minimizing byproduct formation in pyrazine functionalization

Welcome to the Technical Support Center for Pyrazine Functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate byproduct formation during the functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Functionalization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate byproduct formation during the functionalization of pyrazine scaffolds. Pyrazines are highly electron-deficient heterocycles, making them uniquely challenging substrates that are prone to homocoupling, over-alkylation, and regioselectivity issues.

This guide moves beyond basic troubleshooting by addressing the causality behind experimental failures and providing self-validating protocols to ensure your reactions succeed on the first attempt.

Diagnostic Workflow for Byproduct Minimization

Before adjusting your reaction conditions, it is critical to identify the mechanistic pathway leading to your specific byproduct. The following diagnostic logic tree outlines the primary failure modes in pyrazine functionalization.

Workflow Start Identify Pyrazine Byproduct Homo Homocoupling Start->Homo Regio Regioisomer Mixtures Start->Regio Over Over-Alkylation Start->Over SolHomo Degas & Use Bulky Ligands Homo->SolHomo SolRegio Tune pH & Radical Polarity Regio->SolRegio SolOver Stoichiometric Control Over->SolOver

Diagnostic workflow for identifying and resolving pyrazine functionalization byproducts.

Troubleshooting Cross-Coupling Reactions (Suzuki/Stille/Sonogashira)

Q: Why am I observing massive amounts of boronic acid homocoupling instead of my desired Suzuki cross-coupled pyrazine? A: The primary cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture. Oxygen rapidly oxidizes the active Pd(0) catalyst into a Pd(II) peroxo species, which subsequently promotes the homocoupling of the boronic acid partner rather than undergoing oxidative addition with the pyrazine halide[1]. To suppress this, you must rigorously degas your solvents and utilize bulky, electron-rich phosphine ligands (such as XPhos or SPhos) that stabilize the Pd(0) intermediate and accelerate the desired reductive elimination.

Q: My bromopyrazine couples perfectly, but my chloropyrazine yields unreacted starting material and protodeboronation byproducts. How do I fix this? A: The reactivity of pyrazine halides follows the strict trend of I > Br > Cl[2]. The C–Cl bond in chloropyrazine has a significantly higher bond dissociation energy, creating a kinetic barrier to oxidative addition. While the catalyst stalls, the boronic acid undergoes base-promoted protodeboronation. To resolve this, abandon standard Pd(PPh₃)₄ and switch to highly active third-generation Buchwald-Hartwig precatalysts or specialized Pd(II) ONO pincer complexes, which are explicitly designed to lower the activation energy for chloropyrazines[2].

Quantitative Catalyst Optimization Summary

Summarizing the empirical data, the choice of catalyst and ligand directly dictates the byproduct profile in pyrazine cross-coupling:

Catalyst / Ligand SystemSubstrate ScopePrimary Byproduct SuppressedExpected Yield
Pd(PPh₃)₄Iodo-pyrazinesNone (Baseline)40–50%
Pd(OAc)₂ / XPhosBromo-pyrazinesBoronic Acid Homocoupling85–95%
Pd(II) ONO Pincer ComplexChloro-pyrazinesProtodeboronation>90%
Fe(acac)₂ / K₂S₂O₈Pyrazine N-oxidesRegioisomers (C-H coupling)70–85%
Protocol: Self-Validating Suzuki-Miyaura Coupling of Pyrazine Halides

This protocol includes built-in visual and analytical checks to validate the mechanistic progression of the reaction.

  • Preparation & Degassing: In a Schlenk flask, combine the pyrazine halide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). Add a 4:1 mixture of 1,4-dioxane/water. Sparge the mixture with Argon for 15 minutes.

    • Validation Check: The cessation of dissolved gas micro-bubbles indicates complete oxygen displacement, preventing Pd(0) oxidation.

  • Catalyst Activation: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) under a positive Argon stream. Heat to 80 °C.

    • Validation Check: Observe a color shift from pale yellow to a deep red/orange within 10 minutes. This confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex.

  • Transmetalation & Coupling: Stir at 80 °C for 4 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the pyrazine halide mass peak and the absence of a doubled boronic acid mass peak confirms successful cross-coupling over homocoupling.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts. Dry over Na₂SO₄ and concentrate.

Troubleshooting C–H Functionalization (Minisci Reactions)

Q: My Minisci alkylation is yielding an inseparable mixture of C2, C3, and C5 functionalized pyrazines. How can I control regioselectivity? A: Pyrazines are highly electron-deficient, meaning the LUMO coefficients at multiple carbon centers are frustratingly similar. Regioselectivity in Minisci-type reactions—which involve the addition of a carbon-centered radical to a basic heteroarene[3]—is dictated by the polarity of the radical and the protonation state of the pyrazine. Nucleophilic radicals (e.g., standard alkyl radicals) react preferentially at the most electron-poor sites (C2/C6, adjacent to the protonated nitrogen). Conversely, electrophilic radicals (e.g., CF₃ radicals) will attack the relatively more electron-rich C3/C5 positions[4].

Minisci Rad Carbon-Centered Radical Nuc Nucleophilic (e.g., Alkyl) Rad->Nuc Elec Electrophilic (e.g., CF3) Rad->Elec Tgt1 Attacks Electron-Poor C2/C6 Nuc->Tgt1 Tgt2 Attacks Electron-Rich C3/C5 Elec->Tgt2

Mechanistic pathway dictating regioselectivity in Minisci reactions based on radical polarity.

Protocol: Regioselective Decarboxylative Minisci Alkylation
  • Radical Precursor Setup: In a 15 mL culture tube, combine the pyrazine substrate (0.5 mmol), the aliphatic carboxylic acid (1.5 mmol, radical precursor), and AgNO₃ (20 mol%).

  • Acidic Activation: Add a 1:1 mixture of CH₂Cl₂ and 10% aqueous H₂SO₄ (2.5 mL each).

    • Causality Note: The strong acid protonates the pyrazine, drastically lowering its LUMO and directing the incoming nucleophilic radical exclusively to the C2 position.

  • Initiation: Add (NH₄)₂S₂O₈ (1.5 mmol) portion-wise. Heat the biphasic mixture to 50 °C.

    • Validation Check: Gentle effervescence (CO₂ evolution) confirms the active decarboxylation and generation of the alkyl radical.

  • Reaction Monitoring: Stir for 2 hours. Analyze via LC-MS to confirm the presence of the mono-alkylated mass and the strict absence of the di-alkylated byproduct (+2R mass).

Frequently Asked Questions (FAQs)

Q: How do I minimize over-alkylation (di-functionalization) during direct C-H functionalization? A: Over-alkylation occurs when the mono-functionalized product is more electron-rich (and thus more reactive) than the starting pyrazine. To suppress this, you must control the stoichiometry strictly (use the radical precursor as the limiting reagent, 0.8 equiv) and lower the reaction temperature to 25–30 °C to separate the activation energies of the first and second additions.

Q: I see literature recommending the use of pyrazine N-oxides for C-H coupling. Why is this necessary? A: Pyrazine N-oxides are highly strategic intermediates. The N-oxide moiety acts as a powerful directing group, polarizing the ring and facilitating highly regioselective Pd-catalyzed C-H/C-H cross-coupling[5]. Furthermore, the N-oxide prevents the pyrazine nitrogen from coordinating to and poisoning the palladium catalyst. After the coupling is complete, the N-oxide can be easily reduced back to the free pyrazine using standard reagents like PCl₃ or hydrogen over Pd/C.

References

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability, NIH,[Link]

  • Recent Advances in Minisci-Type Reactions, SciSpace,[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery, NIH,[Link]

Sources

Optimization

Aminopyrazine HPLC Analysis: Technical Support &amp; Troubleshooting Center

Welcome to the dedicated technical support center for the chromatographic analysis of aminopyrazines. Designed for researchers and drug development professionals, this guide addresses the unique analytical challenges pos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the chromatographic analysis of aminopyrazines. Designed for researchers and drug development professionals, this guide addresses the unique analytical challenges posed by highly polar, basic nitrogen-containing heterocycles.

Achieving baseline separation (Resolution, Rs​≥1.5 ) for aminopyrazines requires moving beyond standard reversed-phase methodologies. This center synthesizes field-validated protocols and mechanistic insights to help you diagnose and resolve retention failures, peak tailing, and isomer co-elution.

Diagnostic Workflow: Resolving Baseline Co-elution

HPLC_Troubleshooting Start Aminopyrazine Co-elution Detected (Rs < 1.5) Q1 Retention Issue? (Elution near void volume) Start->Q1 Sol1 Use Mixed-Mode (Primesep A) or HSS C18 SB phase Q1->Sol1 Yes Q2 Peak Shape Issue? (Severe tailing, As > 1.5) Q1->Q2 No Success Baseline Separation Achieved Sol1->Success Sol2 Lower pH to ≤ 3.0 Use highly endcapped column Q2->Sol2 Yes Q3 Selectivity Issue? (Isomers co-eluting) Q2->Q3 No Sol2->Success Sol3 Switch to C18-PFP phase for dipole/π-π interactions Q3->Sol3 Yes Q3->Success No Sol3->Success

Decision matrix for diagnosing and resolving aminopyrazine baseline separation issues.

Mechanistic Causality: Why Aminopyrazines Defy Standard C18 Columns

Aminopyrazines (e.g., 2-aminopyrazine, pyrazinamide) consist of a pyrazine ring with an attached amine group[1]. This dual-nitrogen aromatic system creates two primary chromatographic hurdles:

  • Extreme Hydrophilicity (LogP < 0): Aminopyrazines exhibit poor partitioning into the hydrophobic stationary phase of standard C18 columns. This causes them to elute near the void volume ( t0​ ), where they co-elute with unretained matrix interferences.

  • Secondary Silanol Interactions: The basic amine and pyrazine nitrogens act as strong hydrogen-bond acceptors and cation-exchange sites. They interact aggressively with residual, un-endcapped acidic silanols ( SiO− ) on silica supports. This secondary interaction disrupts the primary partitioning mechanism, causing severe peak tailing and destroying baseline resolution.

Troubleshooting Guide & FAQs

Q: My aminopyrazine and pyrazine derivatives are co-eluting right after the void volume on my standard C18 column. How can I increase retention to achieve baseline separation? A: Standard C18 columns rely on hydrophobic dispersive forces, which are insufficient for highly polar aminopyrazines. To increase the retention factor ( k′ ), you must alter the retention mechanism:

  • Solution 1: Mixed-Mode Chromatography. Utilize a column like Primesep A, which embeds strong acidic ion-pairing groups directly into the stationary phase. This provides simultaneous reverse-phase and cation-exchange mechanisms, drastically improving retention and allowing baseline separation from structurally similar pyrazines[1].

  • Solution 2: High-Strength Silica (HSS) Non-Endcapped Columns. Columns such as the ACQUITY UPLC HSS C18 SB leverage increased silanol activity to provide alternative selectivity and significantly greater retention for extremely polar bases like aminopyrazine under acidic conditions[2].

Q: I am experiencing severe peak tailing (Asymmetry factor > 1.8), causing the aminopyrazine peak to bleed into the next analyte. How do I fix this? A: Peak tailing for basic compounds is almost always caused by secondary interactions with ionized silanols on the silica matrix.

  • Solution: Suppress silanol ionization by lowering the mobile phase pH to ≤3.0 using acidic buffers (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate at pH 3.0). If tailing persists, switch to an ultra-inert, highly endcapped column, or a Pentafluorophenyl (PFP) phase, which offers superior peak shape for nitrogenous bases[3].

Q: How do I separate closely related aminopyrazine positional isomers? A: Positional isomers have nearly identical hydrophobicities, making them indistinguishable to standard C18 phases[4].

  • Solution: Introduce a stationary phase capable of shape selectivity. A C18-PFP column is highly recommended. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring provides π−π interactions. This allows the column to discern subtle differences in the electron distribution of pyrazine isomers, achieving baseline separation where C18 fails[3].

Validated Experimental Protocols

Protocol A: Mixed-Mode Isocratic Separation of Aminopyrazines

This protocol utilizes a mixed-mode stationary phase to separate 2-aminopyrazine, pyrazine, and pyrazinamide, relying on both hydrophobic and ion-exchange mechanisms[1].

Materials:

  • Column: Primesep A (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column.

  • Mobile Phase: Acetonitrile (ACN) / Water / Sulfuric Acid ( H2​SO4​ ).

  • Detector: UV at 275 nm.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic blend of 15% ACN and 85% HPLC-grade Water. Add H2​SO4​ to achieve a final concentration of 0.1% (v/v).

    • Causality Note: The acidic modifier ensures the basic aminopyrazine is fully protonated, maximizing its interaction with the embedded anionic groups on the stationary phase.

  • System Equilibration: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min for at least 20 column volumes until the baseline is completely stable.

  • Sample Preparation: Dissolve the aminopyrazine standards in the mobile phase to a concentration of 10-50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Analysis: Inject 5 µL of the sample. Monitor absorbance at 275 nm.

  • Self-Validating System Suitability: Verify that the retention factor ( k′ ) is > 2.0 and the resolution ( Rs​ ) between 2-aminopyrazine and pyrazinamide is ≥1.5 . If Rs​<1.5 , decrease the ACN concentration by 2% to enhance ion-exchange retention.

Protocol B: High-Resolution Separation of Pyrazine Isomers using C18-PFP

For resolving positional isomers that co-elute on standard C18[4],[3].

Materials:

  • Column: ACE C18-PFP (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Methanol.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve ammonium formate in water to 10 mM. Adjust pH to 3.0 using formic acid. Filter and degas.

    • Causality Note: pH 3.0 suppresses silanol activity, while the formate buffer provides adequate ionic strength to prevent peak tailing.

  • Gradient Setup: Program a linear gradient from 5% B to 60% B over 5 minutes.

  • Flow & Temperature: Set flow rate to 0.4 mL/min and column compartment temperature to 30°C.

    • Causality Note: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks.

  • Analysis: Inject 1 µL of sample. Monitor via PDA (Photodiode Array) at 260 nm.

Quantitative Data Summary: Stationary Phase Performance

The following table summarizes expected chromatographic parameters when analyzing aminopyrazines across different column chemistries.

Stationary Phase ChemistryPrimary Retention MechanismAminopyrazine Retention ( k′ )Peak Asymmetry ( As​ )Isomer Resolution ( Rs​ )Recommended Use Case
Standard C18 (Endcapped) Hydrophobic (Dispersive)< 0.5 (Poor)> 1.8 (Tailing)< 1.0 (Co-elution)Not recommended for highly polar bases.
HSS C18 SB (Non-endcapped) Hydrophobic + Silanol Cation-Exchange~ 1.5 - 2.01.2 - 1.5~ 1.2General screening of polar basic drugs[2].
Mixed-Mode (e.g., Primesep A) Hydrophobic + Strong Cation-Exchange> 3.0 (Excellent)1.0 - 1.1 (Symmetrical)> 2.0 (Baseline)Extreme retention of hydrophilic basic compounds[1].
C18-PFP (Pentafluorophenyl) Hydrophobic + π−π
  • Dipole
~ 2.01.0 - 1.2> 1.5 (Baseline)Separation of closely related positional isomers[3].

References

  • SIELC Technologies. "HPLC Separation of Pyrazinecarboxamide and Related Compounds." SIELC Technologies,[Link]

  • Waters Corporation. "Alternate Selectivity for Bases in UltraPerformance Liquid Chromatography Using a Non-Endcapped High Strength Silica Stationary Phase." Waters Application Notebook,[Link]

  • Advanced Chromatography Technologies. "ACE C18-PFP Technical Brochure." HPLC.eu,[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Pyrazine Synthesis

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring pyrazine synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for monitoring pyrazine synthesis reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple procedural lists to explain the underlying principles and causal relationships that govern these critical analytical techniques.

The Critical Role of Reaction Monitoring in Pyrazine Synthesis

Pyrazine derivatives are significant structural motifs in pharmaceuticals and functional materials.[1] Their synthesis, often involving multi-step reactions, necessitates careful monitoring to ensure optimal yield, minimize side-product formation, and determine reaction completion.[2][3] Inadequate monitoring can lead to failed reactions, difficult purifications, and wasted resources. This guide provides a focused troubleshooting framework for the two most common monitoring techniques: TLC and LC-MS.

Thin-Layer Chromatography (TLC): Your First Line of Analysis

TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of many pyrazine syntheses.[4] It allows for a quick visual assessment of the consumption of starting materials and the formation of products.

Experimental Protocol: Standard TLC for Pyrazine Synthesis Monitoring
  • Sample Preparation : Dilute a small aliquot of the reaction mixture (typically 1-2 drops) in a volatile solvent like ethyl acetate or dichloromethane. A concentration of approximately 1% is often a good starting point.[5]

  • Spotting : Using a microcapillary tube, spot the diluted sample onto the baseline of a silica gel TLC plate. Ensure the spot is small (1-2 mm in diameter) to prevent streaking.[6] Also spot the starting material(s) and a co-spot (a mix of the starting material and the reaction mixture) for comparison.

  • Development : Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (eluent). The solvent level must be below the baseline.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.[5] If the compounds are not UV-active, use a chemical stain such as potassium permanganate.[6]

  • Interpretation : Compare the spots of the reaction mixture to the starting material(s). The disappearance of the starting material spot and the appearance of a new spot indicate product formation.

TLC Troubleshooting and FAQs

Q1: My spots are streaking down the plate. What's causing this and how do I fix it?

A1: Streaking is a common issue that can obscure results. The primary causes are:

  • Sample Overloading : The most frequent cause is applying a too-concentrated sample.[6][7] This saturates the stationary phase, leading to a continuous band instead of a distinct spot. Solution : Dilute your sample further and re-spot.[5]

  • Highly Polar Compounds : Pyrazines, being nitrogen-containing heterocycles, can be quite polar and may interact strongly with the acidic silica gel, causing streaking.[6][8] Solution : Add a small amount of a competitive base, like triethylamine (0.5-2%), to the eluting solvent to neutralize the acidic sites on the silica and improve spot shape.[9][10]

  • Inappropriate Solvent System : If the mobile phase is too polar, it will move all components, including your compound of interest, up the plate rapidly with the solvent front, causing streaking. If it's not polar enough, the compounds may not move from the baseline. Solution : Adjust the polarity of your solvent system. A common starting point for pyrazine derivatives is a mixture of hexane and ethyl acetate.[11]

Q2: I don't see any spots on my TLC plate after development.

A2: This can be frustrating, but it's usually solvable:

  • Sample Too Dilute : The concentration of your compound may be below the detection limit of your visualization method.[12] Solution : Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, prepare a more concentrated sample.[12]

  • Solvent Level Too High : If the solvent level in the developing chamber is above your spotted baseline, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[5][12] Solution : Always ensure the solvent level is below the baseline.

  • Non-UV Active Compounds : Your compounds may not absorb UV light. Solution : Use a chemical stain. A potassium permanganate stain is a good general-purpose choice that reacts with many organic compounds.[6]

Q3: The solvent front is running unevenly. How does this affect my results?

A3: An uneven solvent front will lead to inaccurate Retention Factor (Rf) values, making it difficult to compare results.[6] This is often caused by:

  • Damaged TLC Plate : A chip or crack in the silica gel can disrupt the capillary action of the solvent.[9]

  • Improper Chamber Saturation : An unsaturated chamber can lead to solvent evaporation from the plate surface, causing an uneven front. Solution : Ensure the developing chamber is sealed and contains a piece of filter paper to maintain a saturated atmosphere. Use undamaged plates.

Visualizing the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis Sample Aliquot from Reaction Dilute Dilute in Volatile Solvent Sample->Dilute Spot Spot on TLC Plate Dilute->Spot Develop Place in Chamber Spot->Develop Elute Elute with Mobile Phase Develop->Elute Visualize Visualize (UV/Stain) Elute->Visualize Interpret Interpret Results Visualize->Interpret

Caption: A streamlined workflow for TLC reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): For In-depth Analysis

When TLC is insufficient for resolving complex mixtures or when mass confirmation is required, LC-MS is the technique of choice. It provides both retention time data and mass-to-charge (m/z) information, offering a much higher degree of confidence in identifying reactants, intermediates, and products.[1][13]

Experimental Protocol: General LC-MS for Pyrazine Synthesis Monitoring
  • Sample Preparation : Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).[14] Filtering the sample through a 0.22 µm syringe filter can prevent clogging of the LC system.[15]

  • LC Separation : Inject the sample onto a suitable HPLC or UPLC column, typically a C18 reversed-phase column.[1] A gradient elution using water and acetonitrile, both containing a small amount of an acid like formic acid (0.1%), is common for analyzing pyrazines.[16][17]

  • MS Detection : The eluent from the LC is directed into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is generally effective for pyrazines.[16]

  • Data Analysis : Monitor the total ion chromatogram (TIC) for peaks. Extract the mass spectrum for each peak to determine the m/z ratio of the corresponding compound. The disappearance of the starting material's m/z and the appearance of the expected product's m/z indicates reaction progress.

LC-MS Troubleshooting and FAQs

Q1: I'm seeing significant peak tailing in my chromatogram. What are the likely causes?

A1: Peak tailing can compromise resolution and quantification. Common causes include:

  • Secondary Interactions : Basic compounds like pyrazines can interact with residual acidic silanol groups on the silica-based stationary phase, causing tailing.[18][19] Solution : Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase.[18]

  • Column Overload : Injecting too much sample can lead to peak distortion.[18] Solution : Dilute your sample or reduce the injection volume.

  • Extra-column Volume : Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[20] Solution : Use tubing with the smallest appropriate internal diameter and ensure all fittings are secure.

Q2: I'm not detecting my product, or the signal is very weak. What should I check?

A2: A weak or absent signal can be due to several factors:

  • Ion Suppression : Co-eluting matrix components from the reaction mixture can suppress the ionization of your analyte in the ESI source, leading to a reduced signal.[21] This is a very common issue in LC-MS. Solution : Improve your sample cleanup to remove interfering substances. Modifying the chromatographic gradient to better separate your analyte from matrix components can also be effective.[22]

  • Incorrect Mobile Phase : The mobile phase composition, particularly the pH, can significantly affect ionization efficiency. Solution : Ensure your mobile phase is compatible with ESI and promotes the ionization of your analyte. For pyrazines, a mobile phase containing a volatile acid like formic or acetic acid is generally recommended.[23] Avoid non-volatile buffers like phosphates.[24]

  • Instrument Settings : The ion source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal for your compound. Solution : Optimize the MS source conditions for your specific analyte.

Q3: I see a single peak in my LC-MS, but my TLC shows multiple spots. Why the discrepancy?

A3: This is a common point of confusion arising from the different separation principles of TLC and LC-MS.

  • Different Selectivity : TLC on silica gel (a normal-phase separation) separates compounds based on their polarity and interaction with the acidic silica. Reversed-phase LC (like on a C18 column) separates based on hydrophobicity.[25] A mixture that co-elutes under one condition may be well-separated under another.

  • LC-MS Co-elution : Your LC method may not be resolving all components of the mixture, leading to a single, broad peak that contains multiple compounds. Solution : Modify your LC gradient (e.g., make it shallower) or try a different column to improve separation.[25]

Data Interpretation: A Quick Guide
ParameterThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Data Retention Factor (Rf)Retention Time (RT) and Mass-to-Charge (m/z)
What it tells you Relative polarity of compounds.Polarity/hydrophobicity and molecular weight.
Confidence Level Low to moderate. Provides an indication of reaction progress.High. Provides structural information (molecular weight).
Visualizing the LC-MS Troubleshooting Process

LCMS_Troubleshooting Problem Poor LC-MS Result (e.g., Peak Tailing, No Signal) CheckTailing Peak Tailing? Problem->CheckTailing CheckSignal Weak/No Signal? Problem->CheckSignal TailingCause1 Secondary Interactions? CheckTailing->TailingCause1 Yes SignalCause1 Ion Suppression? CheckSignal->SignalCause1 Yes TailingSol1 Adjust Mobile Phase pH (e.g., add Formic Acid) TailingCause1->TailingSol1 Yes TailingCause2 Column Overload? TailingCause1->TailingCause2 No TailingSol2 Dilute Sample / Reduce Injection Volume TailingCause2->TailingSol2 Yes TailingCause3 Check for Extra-Column Volume TailingCause2->TailingCause3 No SignalSol1 Improve Sample Cleanup / Modify Gradient SignalCause1->SignalSol1 Yes SignalCause2 Incorrect Mobile Phase? SignalCause1->SignalCause2 No SignalSol2 Use Volatile Buffers (Ammonium Formate) / Check pH SignalCause2->SignalSol2 Yes SignalCause3 Optimize MS Source Parameters SignalCause2->SignalCause3 No

Caption: A decision tree for troubleshooting common LC-MS issues.

References

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • BenchChem. (2025).
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Chemistry LibreTexts. (2022).
  • University of Colorado Boulder. (n.d.).
  • Organomation. (2025). 5 Common Nitrogen Issues in LC-MS.
  • LCGC International. (2023).
  • ALWSCI. (2025).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Zhang, Y., et al. (2020). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. [Link]

  • BenchChem. (2025).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]

  • University of York. (n.d.). Issues - Chemistry Teaching Labs.
  • SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column.
  • Bitesize Bio. (2025).
  • Nicolescu, T. O. (2017). Interpretation of Mass Spectra. IntechOpen. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
  • Kaczala, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]

  • Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?.
  • ResearchGate. (2017). (PDF) Interpretation of Mass Spectra. [Link]

  • LCGC International. (2026).
  • ResearchGate. (2025). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. [Link]

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • BenchChem. (2025).
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
  • Advion, Inc. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer.
  • Scribd. (n.d.). Ion Suppression in LC–MS–MS Analysis. [Link]

  • University of California, Davis. (n.d.).
  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. [Link]

  • PubMed. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. [Link]

  • Shimadzu. (n.d.).
  • ResearchGate. (2014). Discrepancy between TLC and LC-MS?. [Link]

  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Creative Proteomics. (n.d.). LC-MS vs LC-MS/MS: Techniques, Use Cases, and Differences.
  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]

  • ZefSci. (2025).
  • BenchChem. (n.d.). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
  • LinkedIn. (2023).
  • Chemistry Hall. (2020).
  • Journal of the Indian Society of Toxicology. (2010). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. [Link]

  • CROMlab-instruments.es. (n.d.).
  • Arkat USA. (n.d.). One-step and solvent-free synthesis of terpene-fused pyrazines.
  • LCGC International. (2022). How to Avoid Problems in LC–MS. [Link]

  • Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-Propoxypyrazin-2-amine vs. pyrazinamide activity

Executive Summary Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) treatment, uniquely capable of eradicating semi-dormant Mycobacterium tuberculosis (M. tb) bacilli within the acidic environments of h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) treatment, uniquely capable of eradicating semi-dormant Mycobacterium tuberculosis (M. tb) bacilli within the acidic environments of host macrophages. However, the rising prevalence of PZA resistance—predominantly driven by mutations in the pncA gene—necessitates the evaluation of novel pyrazine analogs.

3-Propoxypyrazin-2-amine (3-PPA) represents a strategic structural evolution in this class. By replacing the carboxamide group with an amine and introducing a lipophilic propoxy side chain, 3-PPA is hypothesized to bypass the enzymatic bottleneck of PZA activation while altering mycobacterial membrane permeability. This guide provides drug development professionals with a rigorous, comparative framework for evaluating the pharmacological and mechanistic divergence between these two compounds.

Structural & Physicochemical Comparison

To understand the pharmacological divergence between these compounds, we must first analyze their structural properties. PZA is a highly polar prodrug requiring enzymatic activation. In contrast, 3-PPA's structure suggests direct target engagement and enhanced lipid solubility 1.

PropertyPyrazinamide (PZA)3-Propoxypyrazin-2-amine (3-PPA)
Molecular Formula C5H5N3OC7H11N3O
Molecular Weight 123.11 g/mol 153.18 g/mol
Key Functional Groups Pyrazine ring, 2-CarboxamidePyrazine ring, 2-Amine, 3-Propoxy
Prodrug Status Yes (Requires PncA activation)No (Direct-acting analog)
Predicted Lipophilicity Low (Hydrophilic)Moderate (Enhanced by propoxy group)
Primary Resistance Mechanism pncA gene mutationsUnknown (Expected to bypass pncA)

Mechanistic Divergence: Bypassing PncA Dependence

PZA's mechanism of action is highly specific but vulnerable. It enters the bacillus via passive diffusion and must be converted into its active form, pyrazinoic acid (POA), by the bacterial pyrazinamidase enzyme (PncA) 2. POA is then effluxed, protonated in the acidic extracellular environment, and re-enters the cell to disrupt membrane energetics and inhibit targets like Fatty Acid Synthase I (FASI) and aspartate decarboxylase (PanD).

In contrast, 3-PPA possesses a 2-amino group rather than a 2-carboxamide. This substitution renders it immune to PncA-mediated hydrolysis; it cannot be converted into POA. Consequently, 3-PPA is not a prodrug. Furthermore, the 3-propoxy substitution significantly increases the molecule's lipophilicity, likely enhancing its ability to penetrate the lipid-rich mycobacterial cell envelope independently of the strict protonation cycle required by POA.

MOA cluster_PZA Pyrazinamide (PZA) Pathway cluster_3PPA 3-Propoxypyrazin-2-amine (3-PPA) PZA PZA (Prodrug) PncA PncA Enzyme (Mutation Prone) PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA Target1 Membrane Disruption & FASI Inhibition POA->Target1 PPA 3-PPA (Active Drug) Target2 Direct Target Engagement (PncA-Independent) PPA->Target2

Fig 1: Mechanistic divergence between PncA-dependent PZA and direct-acting 3-PPA.

Comparative Profiling Protocols (Self-Validating Systems)

Because 3-PPA does not rely on POA conversion, standard PZA susceptibility testing—which strictly requires an acidic medium (pH 5.5–5.9) that often inhibits M. tb growth and confounds results—may not be necessary 3. The following protocols are designed as self-validating systems to comparatively evaluate 3-PPA against PZA, specifically isolating pH dependence and PncA bypass.

Protocol A: Broth Microdilution MIC Determination at Neutral vs. Acidic pH
  • Causality: PZA requires an acidic environment to protonate POA for intracellular accumulation. If 3-PPA exhibits potent activity at neutral pH, it validates a distinct, protonation-independent cellular entry mechanism, overcoming a major limitation of PZA 4.

  • Methodology:

    • Inoculum Preparation: Culture M. tb H37Rv (wild-type) in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ~0.6).

    • Media Adjustment: Prepare two distinct sets of 7H9/OADC media: one adjusted to pH 5.9 (using HCl/NaOH) and one at standard physiological pH 6.8.

    • Drug Dilution: Prepare serial two-fold dilutions of PZA (range: 12.5 to 800 μg/mL) and 3-PPA (range: 0.5 to 64 μg/mL) in 96-well microtiter plates for both pH conditions.

    • Inoculation & Incubation: Add 105 CFU/mL of bacterial suspension to each well. Incubate at 37°C for 14 days.

    • Readout: Utilize the resazurin microtiter assay (REMA) to determine the Minimum Inhibitory Concentration (MIC) based on colorimetric shift.

Protocol B: PncA Mutant Isolate Screening
  • Causality: To definitively prove that 3-PPA bypasses the PncA activation pathway, it must demonstrate retained efficacy against clinical isolates harboring known pncA mutations (e.g., L159P, C138R) that confer high-level PZA resistance.

  • Methodology:

    • Strain Selection: Select a panel of genotypically confirmed pncA mutant clinical isolates alongside a susceptible H37Rv control.

    • MGIT 960 Setup: Utilize the BACTEC MGIT 960 system. Supplement MGIT tubes with BACTEC MGIT PZA supplement for the acidic control arm, and standard supplement for the 3-PPA arm.

    • Inoculation: Inoculate tubes with 0.5 mL of standardized isolate suspensions.

    • Monitoring: Monitor fluorescence continuously. Growth in PZA-containing tubes (100 μg/mL) alongside complete suppression in 3-PPA tubes validates the bypass mechanism.

Workflow Step1 Culture M. tuberculosis (WT & PncA Mutants) Step3 Inoculate Media (pH 5.9 vs pH 6.8) Step1->Step3 Step2 Prepare Drug Dilutions (PZA vs 3-PPA) Step2->Step3 Step4 Incubate (MGIT 960 system) Step3->Step4 Step5 Read Fluorescence (MIC) Validate PncA Bypass Step4->Step5

Fig 2: Self-validating workflow for comparative MIC profiling and PncA bypass validation.

Expected Pharmacological Profile

Based on the structural modifications and mechanistic hypotheses tested in the protocols above, the comparative activity profile is projected as follows:

ParameterPyrazinamide (PZA)3-Propoxypyrazin-2-amine (3-PPA)
Activity at pH 5.9 Active (MIC ~25-50 μg/mL)Active (Expected lower MIC)
Activity at pH 6.8 Inactive / Highly ReducedActive (Protonation independent)
Efficacy vs. pncA Mutants Resistant (MIC > 800 μg/mL)Susceptible (Bypasses PncA)
Cellular Penetration Requires acidic protonationEnhanced by lipophilic propoxy chain

Conclusion

The structural transition from Pyrazinamide to 3-Propoxypyrazin-2-amine represents a strategic shift from a PncA-dependent prodrug to a potentially direct-acting antimicrobial. By eliminating the carboxamide group, 3-PPA theoretically circumvents the primary mechanism of PZA resistance (pncA mutations), while the propoxy addition enhances lipid membrane permeability. Rigorous execution of the outlined pH-stratified and mutant-screening protocols will be essential for drug development professionals to validate 3-PPA's clinical viability and its potential to shorten TB treatment regimens without the strict environmental constraints of PZA.

References

  • What is the mechanism of action (Moa) of Pyrazinamide? Dr.Oracle [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method Frontiers [Link]

  • Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide ASM Journals [Link]

Sources

Comparative

A Definitive Guide to Structural Validation: Unambiguous Confirmation of 3-Propoxypyrazin-2-amine with 2D NMR

Introduction: Beyond the Spectrum, A Quest for Certainty In the realm of drug discovery and chemical research, the absolute certainty of a molecule's structure is non-negotiable. While one-dimensional (1D) Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum, A Quest for Certainty

In the realm of drug discovery and chemical research, the absolute certainty of a molecule's structure is non-negotiable. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as the initial workhorse for structural characterization, its limitations become apparent with increasing molecular complexity.[1][2][3][4] Overlapping signals and ambiguous coupling patterns in 1D spectra can lead to misinterpretation, a risk that is untenable in a regulated environment. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, offering enhanced spectral resolution by distributing nuclear interactions across two frequency dimensions.[2][5][6][7][8]

This guide provides an in-depth, field-proven methodology for the unambiguous structural validation of 3-Propoxypyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments creates a self-validating system for structural elucidation.

The Challenge: Assigning the Structure of 3-Propoxypyrazin-2-amine

The target molecule, 3-Propoxypyrazin-2-amine (C₇H₁₁N₃O), presents a classic structural puzzle. The key challenges lie in definitively confirming:

  • The connectivity of the n-propoxy group (-O-CH₂-CH₂-CH₃).

  • The precise point of attachment of the propoxy group to the pyrazine ring.

  • The relative positions of the propoxy and amine substituents on the pyrazine core.

A logical and systematic application of 2D NMR is the only way to resolve these points with absolute confidence.

The Strategic Workflow: A Triad of 2D NMR Experiments

Our approach is not arbitrary; it follows a logical progression where each experiment builds upon the information provided by the last. This workflow ensures that by the end of the analysis, every atom's position is supported by multiple, cross-validating data points.

G cluster_0 cluster_1 2D NMR Data Acquisition cluster_2 cluster_3 A Hypothesized Structure (3-Propoxypyrazin-2-amine) B ¹H-¹H COSY (Proton-Proton Connectivity) A->B Experimental Design C ¹H-¹³C HSQC (Direct C-H Attachment) A->C Experimental Design D ¹H-¹³C HMBC (Long-Range C-H Connectivity) A->D Experimental Design E Synergistic Data Interpretation B->E Identifies Spin Systems C->E Assigns Protonated Carbons D->E Connects Fragments & Assigns Quaternary Carbons F Unambiguously Validated Structure E->F

Caption: Workflow for 2D NMR Structural Validation.

Step 1: Establishing Proton Networks with ¹H-¹H COSY

The COSY experiment is the foundational step, used to identify protons that are coupled to each other, typically through two or three bonds (J-coupling).[1][9][10][11] This allows us to map out the distinct "spin systems" within the molecule.

  • Causality: For 3-Propoxypyrazin-2-amine, we expect two primary spin systems:

    • The three protons of the propoxy chain, which will show clear correlations: the O-CH₂ protons will correlate with the central -CH₂- protons, which in turn will correlate with the terminal -CH₃ protons.

    • The two aromatic protons on the pyrazine ring, which will show a correlation to each other, confirming their adjacency.

  • Insight: The COSY spectrum effectively isolates the molecular fragments based on their proton frameworks, providing the first pieces of the structural puzzle.

Step 2: Linking Protons to Carbons with ¹H-¹³C HSQC

The HSQC experiment is a highly sensitive technique that reveals direct, one-bond correlations between protons and the carbons to which they are attached.[12][13][14][15][16]

  • Causality: Every cross-peak in the HSQC spectrum represents a C-H bond. By overlaying the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other, we can definitively assign the chemical shift of each protonated carbon.

  • Insight: This experiment is crucial for assigning the carbon signals of the propoxy chain and the two proton-bearing carbons of the pyrazine ring. It acts as a bridge, translating the information from the proton domain (COSY) to the carbon skeleton. An edited HSQC can further differentiate CH/CH₃ groups from CH₂ groups by their phase.[12]

Step 3: Assembling the Puzzle with ¹H-¹³C HMBC

The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular structure. It detects long-range correlations between protons and carbons over two to three (and sometimes four) bonds.[1][12][17][18]

  • Causality: HMBC allows us to connect the spin systems identified by COSY. Crucially, it also reveals the positions of quaternary (non-protonated) carbons, which are invisible in HSQC.

  • Insight: For our target molecule, HMBC is the key to the final validation. We will specifically look for:

    • A correlation from the O-CH₂ protons of the propoxy group to a quaternary carbon on the pyrazine ring. This definitively links the side chain to the ring and identifies the carbon as C3.

    • Correlations from the amine (-NH₂) protons to the adjacent ring carbons (C2 and C3), confirming the amine's position at C2.

    • Correlations from the pyrazine ring protons (H5 and H6) to various carbons around the ring, confirming the overall substitution pattern and assigning all ring carbons. This cross-validates the entire structure.[1]

Experimental Protocols: A System for Reliable Data

High-quality data is the bedrock of accurate analysis. The following protocols are designed to ensure reproducibility and spectral integrity.

Sample Preparation

Proper sample preparation is critical to avoid issues like poor magnetic field homogeneity (shimming) and line broadening.[19][20][21]

ParameterRecommendationRationale
Analyte 3-Propoxypyrazin-2-amine-
Sample Amount 15-25 mgEnsures adequate signal-to-noise for less sensitive heteronuclear experiments (HSQC, HMBC) within a reasonable acquisition time.[19][22]
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mLDMSO-d₆ is a polar aprotic solvent that effectively dissolves a wide range of compounds, including those with amine functionality.[22][23]
NMR Tube High-quality 5 mm tube (e.g., Wilmad 528-PP or equivalent)Minimizes magnetic field distortions, leading to better line shape and easier shimming.[21][22]
Preparation 1. Weigh the sample into a clean, dry vial. 2. Add the deuterated solvent and vortex until fully dissolved. 3. If any particulate matter is visible, filter the solution through a pipette with a small cotton plug into the NMR tube.[20] 4. Ensure a sample height of 4.0-5.0 cm in the tube.[15][19]A homogeneous, particle-free solution is essential for high-resolution spectra. Correct sample height ensures it is within the active region of the NMR coil.
NMR Data Acquisition

The following are standard parameters for a 500 MHz spectrometer. Adjustments may be necessary for different field strengths.

ExperimentPulse Program (Bruker)Key ParametersPurpose
¹H-¹H COSY cosygpqfSpectral Width (F1, F2): ~12 ppm Scans (ns): 8-16To identify J-coupled protons and map out spin systems.[23]
¹H-¹³C HSQC hsqcedetgpsisp2.3¹H Spectral Width (F2): ~12 ppm ¹³C Spectral Width (F1): ~180 ppm Scans (ns): 8-16To correlate each proton with its directly attached carbon; edited sequence differentiates CH/CH₃ from CH₂.
¹H-¹³C HMBC hmbcgplpndqf¹H Spectral Width (F2): ~12 ppm ¹³C Spectral Width (F1): ~200 ppm Long-Range Coupling Delay: Optimized for J = 8 Hz Scans (ns): 16-64To observe 2-3 bond correlations between protons and carbons, connecting fragments and assigning quaternary centers.[15]

Data Interpretation: Synthesizing the Evidence

The final step is to integrate the data from all three experiments to build an unassailable structural proof. The table below summarizes the expected key correlations for 3-Propoxypyrazin-2-amine. Experimental data that matches this correlation map provides definitive validation.

Table 1: Predicted 2D NMR Correlations for 3-Propoxypyrazin-2-amine

Proton (¹H) SignalCOSY Correlation(s) (¹H)HSQC Correlation (¹³C)Key HMBC Correlation(s) (¹³C)
H5 (Pyrazine)H6C5C3, C6, C2
H6 (Pyrazine)H5C6C2, C5, C3
NH₂ --C2, C3
O-CH₂ (H1')-CH₂- (H2')C1'C3 (Pyrazine), C2', C3'
-CH₂- (H2')O-CH₂ (H1'), -CH₃ (H3')C2'C1', C3'
-CH₃ (H3')-CH₂- (H2')C3'C1', C2'

(Note: Numbering is illustrative: Pyrazine ring carbons C2, C3, C5, C6; Propoxy chain C1', C2', C3' starting from the oxygen)

The crucial HMBC cross-peak between the O-CH₂ protons (H1') and the pyrazine carbon C3 is the "smoking gun" that connects the propoxy group to the ring at the correct position. Further correlations from the amine and ring protons will lock in the final structure, leaving no room for ambiguity.

Conclusion: A Robust Framework for Structural Integrity

By systematically employing COSY, HSQC, and HMBC experiments, we move beyond simple spectral interpretation to a holistic and self-validating process of structural confirmation. This logical workflow, rooted in the fundamental principles of nuclear spin interactions, provides the unambiguous evidence required by researchers, scientists, and drug development professionals. The convergence of data from these three distinct yet complementary experiments provides an authoritative confirmation of the molecular structure of 3-Propoxypyrazin-2-amine, ensuring the integrity and reliability of subsequent research and development.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • 2D NMR Basics for Organic Chemistry. (n.d.). Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • NMR Wiki. (2010, July 2). 2D HSQC. Retrieved from [Link]

  • NMR Facility. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • MDPI. (2022, May 27). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

  • anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • RIO Journal. (2026, January 7). Interpreting 2D-NMR spectra using Grad-CAM. Retrieved from [Link]

  • Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, December 23). Harmonized 1H, 13C 1D, 2D Parameter Sets | NMR Facility. Retrieved from [Link]

  • EPFL. (n.d.). 2D NMR. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-PROPOXYPROPYLAMINE. Retrieved from [Link]

Sources

Validation

Application Guide: Evaluating the Efficacy of Alkylaminopyrazine Derivatives in Antimycobacterial Drug Development

Introduction and Clinical Rationale Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) treatment due to its unique ability to eradicate semi-dormant bacilli. However, the escalating prevalence of PZA-res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Rationale

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) treatment due to its unique ability to eradicate semi-dormant bacilli. However, the escalating prevalence of PZA-resistant Mycobacterium tuberculosis strains necessitates the engineering of novel pyrazine scaffolds. Recent drug development paradigms have shifted toward alkylaminopyrazine derivatives —specifically modifying the pyrazine core with alkylamino chains.

As an application scientist, evaluating these derivatives requires understanding how structural modifications dictate biological behavior. This guide objectively compares the efficacy of different positional isomers (3-, 5-, and 6-alkylaminopyrazines) and provides validated experimental protocols for their synthesis and screening [1].

Mechanistic Insights: The Causality of Alkyl Substitution

To evaluate these derivatives, we must first understand the causality behind the structural changes. The classical mechanism of PZA is a prodrug pathway: it requires enzymatic activation by mycobacterial pyrazinamidase (PncA) into the active pyrazinoic acid (POA). Mutations in the pncA gene are the primary driver of clinical PZA resistance.

Introducing an alkylamino chain to the pyrazine ring serves two critical, causal purposes [2]:

  • Enhanced Lipophilicity (Membrane Permeability): Elongated alkyl chains (e.g., heptyl, octyl) significantly increase the partition coefficient (log P). This facilitates highly efficient passive diffusion across the hydrophobic mycobacterial cell wall (mycomembrane), increasing intracellular drug concentrations.

  • PncA Bypass (Overcoming Resistance): Molecular docking studies reveal that 5-alkylamino and 6-alkylaminopyrazine-2-carboxamides with extended alkyl chains experience severe steric hindrance within the narrow catalytic crevice of PncA (specifically near the Trp68 residue). Consequently, they are displaced from the catalytic position and are not hydrolyzed into carboxylic acids. Their potent antimycobacterial activity is exerted by the intact, unhydrolyzed molecule, effectively bypassing traditional PncA-mediated resistance mechanisms.

Mechanism cluster_PZA Classical PZA Pathway cluster_Alkyl Alkylaminopyrazine Pathway PZA Pyrazinamide (PZA) PncA Pyrazinamidase (PncA Enzyme) PZA->PncA Enzymatic Binding POA Pyrazinoic Acid (Active Form) PncA->POA Hydrolysis Alkyl Alkylamino-PZA (Long Chain) Myco Mycomembrane Penetration Alkyl->Myco High Lipophilicity Bypass Bypasses PncA (Steric Hindrance) Myco->Bypass Active Site Displacement Direct Direct Action (Intact Molecule) Bypass->Direct Overcomes Resistance

Mechanistic divergence: Classical PZA activation vs. direct action of Alkylamino-PZA derivatives.

Comparative Efficacy Data

The positional isomerism of the alkylamino group on the pyrazine core drastically impacts biological activity. The table below summarizes the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and cytotoxicity profiles for key derivatives[1, 3].

CompoundPositional IsomerAlkyl ChainMIC (µg/mL)MIC (µM)Selectivity Index (SI)
PZA (Standard) N/ANone>100>800N/A
6-Octylamino-PZA 6-positionOctyl (C8)1.566.025.8
5-Octylamino-PZA 5-positionOctyl (C8)6.2625.0High
3-Octylamino-N-methyl-PZA 3-positionOctyl (C8)25.0~90.0Moderate
5-Heptylamino-N-phenyl-PZA 5-positionHeptyl (C7)~0.782.5>100

Data Interpretation: The 6-alkylamino isomers (specifically 6-octylamino-pyrazine-2-carboxamide) demonstrate up to a 100-fold increase in antimycobacterial activity compared to standard PZA. Moving the substitution to the 3-position (e.g., 3-octylamino-N-methyl-PZA) significantly decreases efficacy [3], highlighting that the 5- and 6-positions are critical for optimal target engagement and spatial orientation within the mycobacterial cell.

Experimental Protocols: Synthesis and Evaluation

To ensure a self-validating experimental system, the following protocol integrates microwave-assisted synthesis with rigorous analytical verification prior to biological screening.

Phase 1: Microwave-Assisted Nucleophilic Substitution
  • Precursor Preparation: Dissolve 1.0 mmol of the selected precursor (e.g., 5-chloro, 6-chloro, or 3-chloropyrazine-2-carboxamide) in 5 mL of absolute ethanol.

  • Amine Addition: Add 2.5 mmol of the target alkylamine (e.g., octylamine). Note: The excess amine acts causally as both the nucleophile and an acid scavenger to neutralize the HCl byproduct.

  • Microwave Irradiation: Place the reaction vessel in a dedicated microwave reactor (e.g., CEM Discover). Irradiate at 120°C for 20 minutes (150 W) to accelerate the nucleophilic aromatic substitution.

  • Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Analytical Validation (Self-Validation Step): Confirm the structure using IR, 1H NMR, 13C NMR, and elemental analysis. Crucial checkpoint: The disappearance of the C-Cl stretching frequency in the IR spectrum and the upfield shift of pyrazine aromatic protons in NMR confirm successful amine substitution.

Phase 2: In Vitro Antimycobacterial Screening
  • Culture Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) enrichment.

  • Microdilution Assay: Dispense serial dilutions of the synthesized derivatives (ranging from 0.39 to 100 µg/mL) into 96-well microtiter plates.

  • Inoculation & Incubation: Add the mycobacterial suspension to achieve a final concentration of 105 CFU/mL. Incubate at 37°C for 14 days.

  • MIC Determination: Introduce Alamar Blue dye. The MIC is defined as the lowest concentration preventing the color change from blue (resazurin, no growth) to pink (resorufin, active bacterial metabolism).

Workflow Step1 Precursor Selection (3-, 5-, or 6-chloro-PZA) Step2 Microwave Synthesis (Alkylamines, 120°C, 20 min) Step1->Step2 Nucleophilic Substitution Step3 Analytical Validation (IR, NMR, Elemental Analysis) Step2->Step3 Isolation & Purification Step4 In Vitro Screening (M. tuberculosis H37Rv MIC) Step3->Step4 Structural Confirmation Step5 Safety Profiling (HepG2 Cytotoxicity Assay) Step4->Step5 Selectivity Index Calculation

Standardized workflow for the synthesis and biological evaluation of pyrazine derivatives.

References

  • Title: Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation. Source: Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH) URL: [Link]

  • Title: Pyrazine Derivatives—Versatile Scaffold (Review on Diverse Biological Activity). Source: Russian Journal of Bioorganic Chemistry (via ResearchGate) URL: [Link]

  • Title: Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Source: Molecules (via MDPI) URL: [Link]

Comparative

Purity Assessment of Synthesized 3-Propoxypyrazin-2-amine: A Comparative Guide to Elemental Analysis, HPLC, and qNMR

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Development Professionals. Executive Summary The accurate determination of chemical purity is a foundational requirement in drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Pharmaceutical Development Professionals.

Executive Summary

The accurate determination of chemical purity is a foundational requirement in drug discovery and pharmaceutical manufacturing. For novel intermediates like 3-Propoxypyrazin-2-amine (CAS: 1701783-60-9), relying on a single analytical technique often leads to critical blind spots.

This guide objectively compares the performance, mechanistic advantages, and limitations of Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) . By examining a simulated batch of synthesized 3-Propoxypyrazin-2-amine, we demonstrate why orthogonal testing is required to satisfy the American Chemical Society (ACS) guidelines for compound characterization [1] and ensure absolute purity.

Mechanistic Causality: Why Orthogonal Assessment is Mandatory

When synthesizing a pyrazine derivative like 3-Propoxypyrazin-2-amine (Molecular Formula: C₇H₁₁N₃O, MW: 153.18 g/mol ) [2], the final isolated product may contain three distinct classes of impurities:

  • Organic Byproducts: Unreacted starting materials or positional isomers.

  • Residual Solvents: Trapped aliphatic solvents from chromatography or recrystallization (e.g., ethyl acetate, propanol).

  • Inorganic Salts & Moisture: Silica gel dust, residual catalysts, or hygroscopic water.

No single analytical method detects all three.

  • HPLC-UV relies on chromophore absorption. It excels at separating organic byproducts but is entirely blind to non-UV-active species like water, inorganic salts, and aliphatic solvents. Consequently, HPLC often overestimates purity [3].

  • Elemental Analysis (Combustion CHN) measures the absolute mass fraction of Carbon, Hydrogen, and Nitrogen. It is highly sensitive to the presence of any non-target mass (like water or salts), which will systematically depress the C, H, and N mass percentages. ACS guidelines mandate that found values must be within ±0.4% of calculated theoretical values [1].

  • qNMR is an absolute primary analytical method. Because the NMR signal area is directly proportional to the number of nuclei, comparing the analyte's proton signals against a certified internal standard allows for the calculation of absolute mass fraction, capturing impurities that escape HPLC [4].

LogicTree Impurity Impurity Profile in 3-Propoxypyrazin-2-amine OrgUV UV-Active Organic Byproducts Impurity->OrgUV Solvent Residual Solvents (e.g., Propanol, EtOAc) Impurity->Solvent Inorg Inorganic Salts / Moisture (e.g., NaCl, H2O) Impurity->Inorg HPLC HPLC-UV High Sensitivity OrgUV->HPLC qNMR qNMR High Sensitivity OrgUV->qNMR Solvent->qNMR EA Elemental Analysis High Sensitivity (Deviations) Solvent->EA Alters C/H ratio Miss1 Blind Spot: No UV Chromophore Solvent->Miss1 Inorg->EA Miss2 Blind Spot: No Protons Inorg->Miss2 Miss1->HPLC Miss2->qNMR

Analytical blind spots and the complementary logic of orthogonal purity assessment.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must include internal validation mechanisms. Below are the step-by-step methodologies for assessing a batch of 3-Propoxypyrazin-2-amine.

Method A: Elemental Analysis (Combustion CHN)

Objective: Confirm the empirical formula and detect macroscopic non-organic contamination.

  • Sample Preparation: Dry 5 mg of the synthesized 3-Propoxypyrazin-2-amine in a vacuum oven at 40°C for 12 hours to remove surface moisture.

  • Calibration: Calibrate the CHN analyzer (e.g., PerkinElmer 2400 Series II) using a high-purity standard such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). The standard deviation of the calibration runs must be <0.1%.

  • Combustion: Encapsulate 1.5–2.0 mg of the sample in a tin capsule. Combust at 925°C in a pure oxygen environment.

  • Detection: The combustion gases (CO₂, H₂O, N₂) are separated via a frontal chromatography column and detected by a Thermal Conductivity Detector (TCD).

  • Validation: Run the sample in triplicate. The found values must average within ±0.4% of the theoretical values (C: 54.89%, H: 7.24%, N: 27.43%) to pass ACS characterization standards[1].

Method B: HPLC-UV (Chromatographic Purity)

Objective: Quantify structurally similar organic impurities.

  • System Suitability: Inject a standard resolution mixture. Ensure the tailing factor is ≤ 1.5 and theoretical plates are ≥ 5000.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm (pyrazine ring absorption maximum).

  • Validation: Calculate purity using the 100% area normalization method. Note that this assumes all impurities have identical extinction coefficients, which is a known limitation.

Method C: Quantitative 1H NMR (qNMR)

Objective: Determine absolute mass fraction without needing a reference standard of the analyte itself [4].

  • Internal Standard Selection: Select Maleic acid (TraceCERT®, high purity) as the internal standard (IS). Its singlet at δ 6.26 ppm does not overlap with the pyrazine or propoxy protons of the analyte.

  • Sample Preparation: Accurately weigh ~10.0 mg of 3-Propoxypyrazin-2-amine and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Dissolve both in 0.6 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Instrument: 500 MHz NMR spectrometer.

    • Pulse Sequence: 1D proton with a 90° pulse.

    • Relaxation Delay (D1): 30 seconds (critical: must be ≥ 5 × T₁ of the slowest relaxing proton to ensure complete magnetization recovery) [3].

  • Validation: Integrate the IS peak and a distinct analyte peak (e.g., the pyrazine aromatic proton at δ ~7.5 ppm). Calculate absolute purity using the standard qNMR mass-balance equation.

Workflow Start Synthesized 3-Propoxypyrazin-2-amine (Crude Batch) Purification Purification (Recrystallization / Chromatography) Start->Purification Split Aliquot Distribution for Orthogonal Testing Purification->Split EA Elemental Analysis (CHN) Combustion Method Split->EA HPLC HPLC-UV Chromatographic Purity Split->HPLC qNMR Quantitative 1H NMR Absolute Purity Split->qNMR Result1 Mass % of C, H, N (Detects inorganic/solvent load) EA->Result1 Result2 Area % of Organic Impurities (Misses salts/water) HPLC->Result2 Result3 Absolute Mass Fraction (Universal proton detection) qNMR->Result3

Parallel workflow for the orthogonal purity assessment of pharmaceutical intermediates.

Comparative Data Analysis

To illustrate the critical differences between these methods, below is a comparative data table for a synthesized batch of 3-Propoxypyrazin-2-amine.

Context: The batch was intentionally contaminated with 1.5% residual water (hygroscopic absorption) and 0.5% inorganic salts (silica/NaCl) during workup, leaving the actual absolute organic purity at 98.0%.

Table 1: Comparative Purity Data for Synthesized 3-Propoxypyrazin-2-amine
Analytical MethodMetric / ParameterTheoretical / ExpectedFound ValueDeviation / ResultPass/Fail (ACS Criteria)
Elemental Analysis (C) Mass Fraction (%)54.89%53.79%-1.10%FAIL (> ±0.4%)
Elemental Analysis (H) Mass Fraction (%)7.24%7.26%+0.02%PASS (Water adds H)
Elemental Analysis (N) Mass Fraction (%)27.43%26.88%-0.55%FAIL (> ±0.4%)
HPLC-UV (254 nm) Area Normalization (%)100.0%99.5%-0.50%PASS (Appears highly pure)
qNMR (Absolute) Mass Fraction (w/w %)100.0%98.0%-2.00%Reveals True Purity
Interpretation of Causality
  • The Elemental Analysis Red Flag: The CHN analysis failed ACS guidelines [1]. The carbon and nitrogen values were depressed by >0.5%. Why? Because 2.0% of the sample's total mass consisted of water and salts (which contain zero carbon and zero nitrogen). The hydrogen value remained deceptively normal because the residual water contributed extra hydrogen, masking the dilution effect. EA successfully flagged that the sample was not homogeneous.

  • The qNMR Confirmation: qNMR provided an absolute purity of 98.0%. By comparing the integration of the pyrazine protons against the heavily calibrated maleic acid internal standard, qNMR accurately calculated the exact mass of the active pharmaceutical ingredient, proving the remaining 2% was NMR-invisible/inorganic mass [4].

Conclusion & Recommendations

While HPLC-UV remains the industry standard for tracking organic reaction progress and identifying specific related substances, it is fundamentally inadequate for absolute purity determination.

Elemental Analysis serves as a vital, highly sensitive gatekeeper. Its strict ±0.4% tolerance acts as a non-specific alarm for solvent, moisture, or inorganic contamination that chromatography misses. However, when EA fails, it does not identify what the contaminant is.

For modern pharmaceutical development of compounds like 3-Propoxypyrazin-2-amine, qNMR should be integrated as the ultimate arbiter of absolute purity. It combines the structural confirmation capabilities of traditional NMR with the absolute quantitation of elemental analysis, without requiring a reference standard of the analyte itself.

Recommendation: Researchers should utilize HPLC for routine organic impurity profiling, but must validate final purified batches using a combination of Elemental Analysis and qNMR prior to biological testing or publication.

References

  • American Chemical Society. (2025). Guidelines for Characterization of Organic Compounds. ACS Publications. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • MDPI. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules. Available at:[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazine Analogs

The 3-aminopyrazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide range of biological targets. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aminopyrazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminopyrazine analogs, offering insights into the chemical modifications that govern their activity against key therapeutic targets, including mycobacterial enzymes and various protein kinases. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Versatility of the 3-Aminopyrazine Core

The 3-aminopyrazine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, offers a unique combination of features that make it an attractive starting point for drug design. Its hydrogen bond donors and acceptors facilitate interactions with biological macromolecules, while the aromatic nature of the ring allows for a variety of substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of two primary classes of 3-aminopyrazine derivatives: N-substituted 3-aminopyrazine-2-carboxamides and 3-acylaminopyrazine-2-carboxamides , across a spectrum of biological targets.

Comparative SAR Analysis Across Therapeutic Targets

The biological activity of 3-aminopyrazine analogs is profoundly influenced by the nature and position of substituents on the pyrazine core and its appended functionalities. Below, we compare the SAR of these analogs against several key targets.

Antimycobacterial Activity

Derivatives of 3-aminopyrazine have shown significant promise as agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. The SAR for this activity is primarily centered on the N-substituent of the 2-carboxamide group.

Key SAR Insights:

  • Alkyl Chains: For N-alkyl-3-aminopyrazine-2-carboxamides, an increase in the length of the alkyl chain generally correlates with enhanced antimycobacterial activity.

  • Aromatic Substituents: The presence of a phenyl or benzyl group at the N-position of the carboxamide can lead to potent activity. The substitution pattern on this aromatic ring is critical. For instance, in a series of N-phenyl derivatives, a 2,4-dimethoxy substitution was found to be highly favorable.[1]

  • Acylamino Modifications: Acylation of the 3-amino group with substituted benzoyl chlorides has also yielded potent antimycobacterial compounds. 4'-substituted 3-(benzamido)pyrazine-2-carboxamides have demonstrated high activity, suggesting that substitution at the para position of the benzoyl ring is beneficial.[2]

Target OrganismScaffoldKey Substitutions for High ActivityReference Compound Example
M. tuberculosisN-Alkyl-3-aminopyrazine-2-carboxamideLonger alkyl chains (e.g., hexyl, heptyl)3-(Heptylamino)pyrazine-2,5-dicarbonitrile
M. tuberculosisN-Phenyl-3-aminopyrazine-2-carboxamide2,4-Dimethoxyphenyl3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide[1]
M. tuberculosis3-Benzamido-pyrazine-2-carboxamide4'-Lipophilic substituents on the benzoyl ring4'-substituted 3-(benzamido)pyrazine-2-carboxamides[2]
Kinase Inhibition

The 3-aminopyrazine scaffold has been extensively explored for the development of kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.

Aberrant FGFR signaling is a driver in various cancers. 3-Aminopyrazine-2-carboxamide derivatives have emerged as potent FGFR inhibitors.

Key SAR Insights:

  • 6-Position of the Pyrazine Ring: Substitution at the 6-position of the pyrazine core is a key determinant of activity. Introduction of a methyl group at this position has been shown to be favorable.[3]

  • N-Aryl Substituent: The nature of the N-aryl group on the carboxamide is crucial. An N-(3,5-dihydroxyphenyl) group has been identified as a key pharmacophore for potent FGFR inhibition.[3]

  • Further N-Aryl Modifications: Modifications to a pendant phenyl ring attached to the 6-position, such as the introduction of (morpholin-4-yl)-methylene or pyrrole-1-methylene groups, can significantly enhance potency against specific FGFR isoforms.[3] For instance, a methyl-thiomorpholine 1,1-dioxide substituent showed superior inhibition of FGFR2.[3]

Nek2 is a mitotic kinase involved in cell cycle progression, making it an attractive target for cancer therapy. Aminopyrazine derivatives have been identified as inhibitors of Nek2.

Key SAR Insights:

  • Hinge-Binding Motif: The aminopyrazine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase.

  • Piperidine and Phenyl Rings: The presence of a piperidine or phenyl ring is important for activity, with substitutions on these rings modulating potency. A carboxylic acid group on a piperidine ring has been identified as a key pharmacophoric point for activity.[4]

  • Trimethoxyphenyl Group: A trimethoxyphenyl group can engage in hydrophobic interactions at the entrance of the ATP pocket, contributing to potency.[4]

The PI3K/Akt signaling pathway is frequently overactive in cancer. Aminopyrazine derivatives have been developed as selective PI3K inhibitors.

Key SAR Insights:

  • Hybrid Scaffolds: Novel aminopyrazine series of PI3Kα inhibitors have been designed by hybridizing known PI3K inhibitor scaffolds.[5]

  • Selectivity: Optimization of substituents on a triazole aminopyrazine scaffold has led to highly potent and selective PI3Kδ inhibitors with over 1000-fold selectivity against other class I PI3K isoforms.[6]

Syk is a non-receptor tyrosine kinase involved in inflammatory and immune responses, making it a target for autoimmune diseases and certain cancers. Pyrazolopyrazine derivatives, which are structurally related to aminopyrazines, have shown promise as Syk inhibitors.

Key SAR Insights:

  • Pyrazolopyrazine Core: The pyrazolo[3,4-b]pyrazine core is a key feature of these inhibitors.

  • Amide Side Chains and Aromatic Groups: The introduction of aromatic groups and amide side chains is crucial for establishing favorable hydrophobic and hydrogen-bonding interactions with the Syk kinase domain.[7]

Target KinaseScaffoldKey Substitutions for High ActivityReference Compound Example
FGFR 3-Amino-6-methyl-pyrazine-2-carboxamideN-(3,5-dihydroxyphenyl), various substituted phenylmethyl groups at the 6-position18i (as described in Zheng et al., 2024)[3]
Nek2 AminopyrazineCarboxylic acid on a piperidine ring, trimethoxyphenyl groupCompound 31 (as described in Whelligan et al., 2010)[4]
PI3Kα/δ AminopyrazineHybridization with known PI3K scaffolds, triazole substitutionCompound 5 (as described in Barlaam et al., 2017)[5]
Syk Pyrazolo[3,4-b]pyrazineAromatic groups and amide side chainsCompound 6h (as described in Shen et al., 2016)[8]

Experimental Protocols

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

Procedure: [9]

  • Activation of Carboxylic Acid: Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO). Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours.

  • Amide Formation: Add the appropriate amine (e.g., aniline, benzylamine, or alkylamine) (1.2 equivalents) to the reaction mixture.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Kinase Activity Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The light output is proportional to the kinase activity.[10]

Step-by-Step Protocol (Example for FGFR): [10][11][12]

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), substrate solution (e.g., poly(Glu, Tyr) 4:1), ATP solution, and the 3-aminopyrazine analog inhibitor at desired concentrations.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control), 2 µL of the FGFR enzyme solution, and 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin.

  • Luminescence Measurement: Incubate at room temperature for 30 minutes and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used colorimetric method for determining the MIC of compounds against M. tuberculosis.[13]

Step-by-Step Protocol: [13][14][15]

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-aminopyrazine analogs in 7H9 broth. Include a drug-free control well (for bacterial growth) and a media-only control well (for sterility).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared M. tuberculosis suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Seal the plate and incubate at 37 °C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start 3-Aminopyrazine-2-carboxylic Acid activation Activation with CDI start->activation coupling Coupling with Amine activation->coupling purification Purification coupling->purification analog 3-Aminopyrazine Analog Library purification->analog antimycobacterial Antimycobacterial Assay (MIC) analog->antimycobacterial kinase Kinase Assay (IC50) analog->kinase sar SAR Analysis antimycobacterial->sar kinase->sar

Caption: General workflow for the synthesis and biological evaluation of 3-aminopyrazine analogs.

FGFR Signaling Pathway and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 PLCg PLCγ pFGFR->PLCg GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT Pathway PI3K->AKT AKT->Proliferation IP3_DAG IP3/DAG Pathway PLCg->IP3_DAG IP3_DAG->Proliferation Inhibitor 3-Aminopyrazine FGFR Inhibitor Inhibitor->pFGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for 3-aminopyrazine inhibitors.[16][17][18][19]

PI3K/Akt Signaling Pathway and Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PIP2 Dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates pAKT p-AKT AKT->pAKT Activation Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAKT->Downstream Response Cell Growth, Survival, Proliferation Downstream->Response Inhibitor 3-Aminopyrazine PI3K Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN

Caption: The PI3K/Akt signaling pathway and its inhibition by 3-aminopyrazine analogs.[20][21][22]

Conclusion and Future Directions

The 3-aminopyrazine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of biologically active molecules. The comparative SAR analysis presented in this guide highlights the nuanced effects of chemical modifications on the activity of these analogs against different therapeutic targets. For antimycobacterial agents, lipophilicity and specific substitution patterns on appended aromatic rings are key. For kinase inhibitors, the focus is on optimizing interactions with the hinge region and exploiting specific subpockets of the ATP-binding site to achieve both potency and selectivity.

Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles, the exploration of novel substitutions on the pyrazine core to access new chemical space, and the application of computational methods to guide the design of next-generation 3-aminopyrazine-based therapeutics. The versatility of this scaffold ensures its continued importance in the field of drug discovery.

References

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Whelligan, D. K., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of Medicinal Chemistry. [Link]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Jampílek, J., et al. (2012). Synthesis and Antimycobacterial Evaluation of N-substituted 3-aminopyrazine-2,5-dicarbonitriles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sheng, J., et al. (2018). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Barlaam, B., et al. (2017). Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Omair, M. A., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules. [Link]

  • Terstiege, I., et al. (2017). Discovery of triazole aminopyrazines as a highly potent and selective series of PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shen, J., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design. [Link]

  • Reactome. (n.d.). Signaling by FGFR. [Link]

  • CUSABIO. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • Frank, D. A. (2008). The PI3K-PKB/Akt pathway. Cold Spring Harbor Protocols. [Link]

  • Lee, P. H., et al. (2015). Highly potent and selective pyrazolylpyrimidines as Syk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hall, A., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • EUCAST. (2025). Reference Method for Mycobacterium tuberculosis complex. [Link]

  • Signalway Antibody. (n.d.). Understanding FGF Signaling: A Key Pathway in Development and Disease. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology. [Link]

  • ResearchGate. (n.d.). Diagram of FGFR signaling pathways. [Link]

  • ResearchGate. (n.d.). The FGFR signaling pathway. [Link]

  • B-Bridge International, Inc. (n.d.). FGFR4, Active. [Link]

  • QSS Assist. (n.d.). KINASE_ADP-GloTM Kit. [Link]

  • BioVendor. (n.d.). MIC Test Strip Technical Sheet Mycobacterium tuberculosis. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. [Link]

  • Ranjan, C., et al. (2025). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Journal of Pharmaceutical Research and Practice. [Link]

  • Wang, X., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides. [Link]

  • ResearchGate. (n.d.). The structures of some FGFR inhibitors. [Link]

  • ResearchGate. (n.d.). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. [Link]

  • ChEMBL. (n.d.). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. [Link]

  • University of Surrey. (n.d.). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

  • ACS Figshare. (2015). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. [Link]

  • Palanki, M. S. V., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][3][23][24]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of pyra...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of pyrazine compounds. As a class of volatile and semi-volatile compounds crucial to flavor and aroma profiles in the food industry and potential process-related impurities or active pharmaceutical ingredients (APIs) in drug development, the accurate and reliable measurement of pyrazines is paramount. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that every described method is a self-validating system.

The core of this guide is the principle of cross-validation: the systematic comparison of two or more distinct analytical methods to ensure the data's accuracy and reliability. This is particularly critical in regulated environments to guarantee that a chosen analytical method is fit for its intended purpose. We will explore the cross-validation of two workhorse techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting experimental data, detailed protocols, and visual workflows.

The Imperative of Cross-Validation

In analytical chemistry, method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] Cross-validation extends this principle by comparing the results from two or more different analytical methods.[4][5][6] This becomes necessary in several scenarios pertinent to pyrazine analysis:

  • Method Transfer: When an analytical method is transferred between laboratories, cross-validation ensures that the receiving laboratory can achieve comparable results.[5][6]

  • Introduction of a New Method: When a new, perhaps more efficient or sensitive, method is introduced to replace a legacy one, cross-validation is essential to bridge the data and ensure continuity.

  • Confirmation of Results: In pivotal studies, such as clinical trials or final product release testing, using a second, orthogonal method to confirm results provides a higher degree of confidence. Orthogonal methods are based on different chemical or physical principles (e.g., separation by volatility vs. polarity).

  • Matrix Effects Mitigation: Different analytical techniques can be susceptible to different matrix interferences. Cross-validation can help to identify and mitigate these effects, leading to more robust and accurate results.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines emphasize the importance of well-documented and validated analytical methods.[7] The recent ICH Q2(R2) revision further underscores a lifecycle approach to analytical procedures, where validation is a continuous process.[8]

Comparative Overview of Analytical Techniques for Pyrazine Analysis

The choice of an analytical technique for pyrazine analysis is often a trade-off between sensitivity, selectivity, speed, and the nature of the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the method of choice for volatile pyrazines due to their favorable chromatographic behavior.[9][10][11] However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, particularly for less volatile or thermally labile pyrazine derivatives, and in complex matrices where its selectivity can be advantageous.[12][13]

Below is a summary of the performance characteristics of these two techniques for the analysis of pyrazine compounds. The data is representative and compiled from various studies on pyrazines and analogous compounds.

Performance Parameter GC-MS LC-MS/MS Acceptance Criteria (Typical)
Limit of Detection (LOD) 0.1 - 5 ng/mL0.01 - 1 ng/mLMethod Dependent
Limit of Quantification (LOQ) 0.3 - 15 ng/mL0.03 - 3 ng/mLMethod Dependent
Linearity (R²) > 0.995> 0.998≥ 0.99
Linear Range 1 - 1000 ng/mL0.1 - 1000 ng/mLSpanning 80-120% of expected concentration
Precision (%RSD) < 10%< 5%≤ 15%
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115% of nominal value

Experimental Protocols for Cross-Validation

This section provides detailed, step-by-step methodologies for the cross-validation of GC-MS and LC-MS/MS for the quantification of a model pyrazine compound in a given matrix. For this example, we will consider the analysis of 2,5-dimethylpyrazine in a coffee matrix, a common application.

Sample Preparation: A Critical First Step

The goal of sample preparation is to extract the pyrazines of interest from the matrix and present them in a suitable solvent for analysis, free from interfering components.

Protocol 1: Sample Preparation for Coffee Matrix

  • Homogenization: Weigh 5 grams of ground roasted coffee into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 2,5-dimethylpyrazine-d6). The use of a stable isotope-labeled internal standard is highly recommended as it corrects for variations in extraction efficiency and matrix effects.

  • Extraction: Add 20 mL of hot water (80°C) to the centrifuge tube. Water has been shown to be an effective extraction solvent for pyrazines from coffee.[14][15]

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Splitting for Cross-Validation: Divide the supernatant into two equal aliquots. One aliquot will be prepared for GC-MS analysis, and the other for LC-MS/MS analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile compounds like 2,5-dimethylpyrazine.

Protocol 2: GC-MS Analysis

  • Further Sample Preparation (LLE):

    • To the GC-MS aliquot, add 5 mL of dichloromethane.

    • Vortex for 2 minutes to perform a liquid-liquid extraction (LLE).

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • MS Detection: Selected Ion Monitoring (SIM) mode for quantification.

      • 2,5-dimethylpyrazine: Target ion (e.g., m/z 108), Qualifier ion (e.g., m/z 81).

      • 2,5-dimethylpyrazine-d6: Target ion (e.g., m/z 114), Qualifier ion (e.g., m/z 84).

  • Quantification: The concentration of 2,5-dimethylpyrazine is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, against a calibration curve prepared in a similar matrix.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, which can be advantageous for complex matrices.

Protocol 3: LC-MS/MS Analysis

  • Further Sample Preparation ("Dilute and Shoot"):

    • Take the LC-MS/MS aliquot and filter it through a 0.22 µm syringe filter to remove any particulate matter.

    • This "dilute and shoot" approach is often feasible with the high selectivity of MS/MS, simplifying sample preparation.[3]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Shimadzu Nexera or equivalent.

    • Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole mass spectrometer.

    • Column: A suitable reversed-phase column such as a C18 (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a higher percentage (e.g., 95% B) to elute the analytes.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) mode.

      • 2,5-dimethylpyrazine: Precursor ion → Product ion 1 (for quantification), Precursor ion → Product ion 2 (for confirmation).

      • 2,5-dimethylpyrazine-d6: Precursor ion → Product ion.

  • Quantification: Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a matrix-matched calibration curve.

Cross-Validation Workflow and Statistical Analysis

The heart of cross-validation lies in the direct comparison of the quantitative results obtained from the two methods.

Workflow for Analytical Method Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis HomogenizedSample Homogenized Sample with Internal Standard Extraction Extraction HomogenizedSample->Extraction Supernatant Supernatant Extraction->Supernatant Split Split Sample Supernatant->Split LLE Liquid-Liquid Extraction Split->LLE Filter Filtration ('Dilute and Shoot') Split->Filter GCMS_Analysis GC-MS Measurement LLE->GCMS_Analysis GCMS_Results Quantitative Results (GC-MS) GCMS_Analysis->GCMS_Results StatisticalAnalysis Statistical Comparison GCMS_Results->StatisticalAnalysis LCMS_Analysis LC-MS/MS Measurement Filter->LCMS_Analysis LCMS_Results Quantitative Results (LC-MS/MS) LCMS_Analysis->LCMS_Results LCMS_Results->StatisticalAnalysis

Caption: Workflow for Analytical Method Cross-Validation.

Statistical Comparison of Results

To objectively compare the results from the GC-MS and LC-MS/MS analyses, several statistical tools should be employed.[1][6]

  • Regression Analysis: Plot the results from the LC-MS/MS method (new method) against the results from the GC-MS method (reference method). Perform a linear regression. The following parameters should be evaluated:

    • Slope: Should be close to 1.0.

    • Y-intercept: Should be close to 0.

    • Correlation Coefficient (R²): Should be close to 1.0, indicating a strong correlation between the two methods.

  • Bland-Altman Plot: This plot visualizes the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. The plot should show that most of the data points lie within the 95% limits of agreement.

  • Percent Difference: For each sample, calculate the percent difference between the results of the two methods. The acceptance criterion is often that the percent difference should be within ±15-20%.

Logical Relationships in Method Validation

The various parameters of method validation are interconnected, ensuring a comprehensive assessment of a method's performance.

ValidationParameters Accuracy Accuracy FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision Precision Precision->Accuracy prerequisite for Precision->FitForPurpose Linearity Linearity & Range Linearity->Accuracy impacts Linearity->Precision impacts Linearity->FitForPurpose Specificity Specificity Specificity->Accuracy ensures Specificity->FitForPurpose LOD_LOQ LOD & LOQ LOD_LOQ->Linearity defines lower end LOD_LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Sources

Validation

Introduction: The Ascendant Role of Pyrazine Scaffolds in Modern Oncology

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Novel Pyrazine Derivatives for Cancer Research Pyrazine, a nitrogen-containing six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Novel Pyrazine Derivatives for Cancer Research

Pyrazine, a nitrogen-containing six-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives are recognized as bioactive molecules with a broad spectrum of pharmacological properties, including significant antitumor activity.[1][2] The unique electronic properties of the pyrazine ring, including its capacity for hydrogen bonding and electron acceptance, enhance its ability to bind to biological targets.[1] In the landscape of cancer research, pyrazine-based compounds are emerging as a promising class of therapeutic agents, demonstrating potent anti-cancer activity through diverse mechanisms of action.[2][3]

This guide provides a comparative analysis of the in vitro cytotoxicity of several novel classes of pyrazine derivatives. We will delve into the experimental methodologies used to assess their efficacy, explore the structure-activity relationships that govern their cytotoxic potential, and discuss their primary mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of these compounds.

Methodology: Assessing In Vitro Cytotoxicity with the MTT Assay

To quantitatively compare the cytotoxic effects of novel compounds, a reliable and reproducible assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

The Principle Behind the MTT Assay

The assay's mechanism is rooted in the enzymatic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5] This conversion is exclusive to metabolically active, viable cells. The quantity of the formazan product is therefore directly proportional to the number of living cells in the culture.[5] By solubilizing these crystals, the resulting colored solution can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength between 550 and 600 nm.[4]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxicity of pyrazine derivatives against adherent cancer cell lines.

Materials:

  • Novel pyrazine derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[6][7][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[4][5]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate (ELISA) reader

Workflow Diagram:

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay A Prepare Cell Suspension B Seed Cells in 96-well Plate (e.g., 5x10³ cells/well) A->B C Incubate for 24h (37°C, 5% CO₂) B->C E Treat Cells with Compounds (Include Vehicle & Positive Controls) C->E D Prepare Serial Dilutions of Pyrazine Derivatives D->E F Incubate for 24-72h E->F G Add MTT Solution (0.5 mg/mL final conc.) F->G H Incubate for 2-4h (Formazan Crystal Formation) G->H I Add Solubilization Solution H->I J Incubate & Shake (e.g., 15 min to overnight) I->J K Measure Absorbance (570 nm) J->K

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count the cells, preparing a suspension at the desired density (e.g., 1 x 10⁵ cells/mL).

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium) to ensure exponential growth during the experiment.[5][9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazine derivatives in culture medium. It is crucial to also prepare a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control (a known cytotoxic agent like cisplatin).

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of the test compounds (and controls) to the respective wells. Each concentration should be tested in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation and Solubilization:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[4][11]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9][11]

    • After this incubation, add 100 µL of the solubilization solution to each well.[4]

    • Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure all formazan crystals are fully dissolved. Depending on the solubilizing agent, an overnight incubation at 37°C may be required.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[4][11]

    • Subtract the average absorbance of the blank wells (medium only) from the readings of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[3]

Comparative Analysis of Novel Pyrazine Derivatives

Recent research has yielded several new classes of pyrazine derivatives with significant cytotoxic potential against a range of human cancer cell lines. The efficacy of these compounds, as determined by their IC₅₀ values, is summarized below.

Derivative ClassSpecific CompoundTarget Cancer Cell LineIC₅₀ Value (µM)Reference
Betulonic Acid-Diazine DerivativesBoA2CMCF-7 (Breast)3.39[6]
Hederagenin–Pyrazine DerivativesCompound 9A549 (Lung)3.45 ± 0.59[7]
Pyrazoline DerivativesCompound 11U251 (Glioblastoma)11.9[12]
Pyrazoline DerivativesCompound b17HepG-2 (Liver)3.57[8]
[3][5][6]triazolo[4,3-a]pyrazine SeriesCompound 17lA549 (Lung)0.98 ± 0.08[13]
[3][5][6]triazolo[4,3-a]pyrazine SeriesCompound 17lMCF-7 (Breast)1.05 ± 0.17[13]
[3][5][6]triazolo[4,3-a]pyrazine SeriesCompound 17lHeLa (Cervical)1.28 ± 0.25[13]
Pyrazine Sorafenib AnalogsCompound 6hHepG2 (Liver)0.6 - 0.9[14]
Copper(II) Pyrazine-based ComplexCu(L)HeLa (Cervical)17.50[15]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of these derivatives is intrinsically linked to their chemical structure. SAR studies provide crucial insights for rational drug design and optimization.

  • Fusion with Natural Products: The synthesis of hybrid molecules by introducing pyrazine moieties into natural product scaffolds like betulonic acid and hederagenin has been shown to significantly enhance antitumor activity compared to the parent compounds.[6][7] For hederagenin derivatives, structural modifications at the C-23 and C-28 positions were particularly effective in improving cytotoxicity.[7]

  • Importance of the Pyrazine Core: The introduction of the pyrazine structure itself is often essential for improving the in vitro antitumor activity of a parent molecule.[7] Furthermore, the fusion of a pyrazine ring with other heterocycles, such as in the[3][5][6]triazolo[4,3-a]pyrazine series, can create highly active pharmacophores.[1][13]

  • Influence of Substituents: The nature and position of substituents on the pyrazine or associated phenyl rings can drastically alter biological activity. For instance, in a study of pyrazine-2-carboxylic acid amides, a methyl substituent in the ortho position of an attached benzene ring was found to be detrimental to cytotoxic activity.[16] This suggests that steric hindrance at this position may interfere with the compound's interaction with its biological target.

Mechanisms of Action: How Pyrazine Derivatives Induce Cell Death

The anticancer effects of pyrazine derivatives are multifaceted, primarily revolving around the disruption of key cellular signaling pathways that control cell growth, proliferation, and survival.[3]

Kinase Inhibition

A primary mode of action for many pyrazine derivatives is the inhibition of protein kinases.[3] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases that are crucial for tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[3][13] By blocking the activity of these enzymes, pyrazine derivatives can halt downstream signaling cascades, effectively inhibiting processes like tumor angiogenesis and cell proliferation.[3]

Induction of Cell Cycle Arrest and Apoptosis

A hallmark of cancer is uncontrolled cell division. Many pyrazine derivatives have been shown to interfere with the cell cycle, leading to arrest at specific checkpoints. For example, different derivatives have been reported to cause cell cycle arrest at the G0/G1, S, or G2/M phases, thereby preventing cancer cells from replicating.[3][7][8][13] This cell cycle disruption is often a precursor to programmed cell death, or apoptosis.[8]

The diagram below illustrates a simplified pathway where a pyrazine derivative inhibits a receptor tyrosine kinase (like c-Met or VEGFR-2), leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met, VEGFR-2) Signal_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Signal_Cascade Activation P_Derivative Pyrazine Derivative P_Derivative->RTK Inhibition Cell_Cycle Cell Cycle Arrest (e.g., G0/G1, G2/M) P_Derivative->Cell_Cycle Induction Apoptosis Apoptosis P_Derivative->Apoptosis Induction Proliferation Cell Proliferation & Survival Signal_Cascade->Proliferation Signal_Cascade->Cell_Cycle Inhibition of Arrest

Caption: Pyrazine derivatives can inhibit RTKs, blocking proliferation pathways and inducing cell cycle arrest and apoptosis.

Conclusion and Future Directions

Novel pyrazine derivatives represent a highly promising and versatile class of anticancer agents. As demonstrated by the comparative in vitro data, strategic chemical modifications to the pyrazine scaffold can yield compounds with potent, low-micromolar cytotoxicity against a variety of cancer cell lines. The primary mechanisms of action, including kinase inhibition and the induction of cell cycle arrest, are central to their therapeutic potential.

Future research should continue to focus on synthesizing new derivatives and expanding the scope of in vitro testing to a wider panel of cancer cell lines, including drug-resistant models. Further elucidation of their specific molecular targets and downstream effects through techniques like Western blotting and gene expression analysis will be critical for advancing the most promising candidates into preclinical and clinical development.[3]

References

  • Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2018). Molecules. Retrieved from [Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). RSC Advances. Retrieved from [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (2014). International Journal of Molecular Sciences. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules. Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. (2016). OSTI.GOV. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Retrieved from [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Current Organic Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[3][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). Molecules. Retrieved from [Link]

  • Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. (2010). Archiv der Pharmazie. Retrieved from [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). OUCI. Retrieved from [Link]

Sources

Comparative

Comparative Docking Studies of Aminopyrazine Derivatives: A Guide to Kinase Inhibitor Profiling

Executive Summary Aminopyrazines have emerged as a privileged scaffold in targeted therapeutics, particularly in the design of ATP-competitive kinase inhibitors. This guide provides a comprehensive comparison of aminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazines have emerged as a privileged scaffold in targeted therapeutics, particularly in the design of ATP-competitive kinase inhibitors. This guide provides a comprehensive comparison of aminopyrazines against alternative molecular scaffolds, evaluates the performance of different molecular docking methodologies, and establishes a self-validating computational protocol for drug development professionals.

Mechanistic Rationale: The Aminopyrazine Advantage

The causality behind the success of aminopyrazines lies in their highly optimized electronic and structural properties. The pyrazine nitrogen and the exocyclic amine form a highly stable bidentate hydrogen bond donor-acceptor network with the backbone amide and carbonyl groups of the kinase hinge region[1].

When compared to alternative scaffolds, aminopyrazines offer distinct advantages:

  • Vs. Aminopyridines: Aminopyridines are highly basic and often suffer from kinome promiscuity and off-target toxicity. Aminopyrazines possess a lower pKa, improving membrane permeability and target selectivity.

  • Vs. Benzimidazoles: Benzimidazoles are bulky and frequently clash with the gatekeeper residues in compact ATP-binding sites. Aminopyrazines offer a low molecular weight core that is synthetically tractable, allowing precise functionalization at the 3, 5, and 6 positions to exploit unusual, inactive kinase conformations—such as the "Tyr-down" state observed in mitotic kinases like Nek2[1].

Interaction AP Aminopyrazine Core Hinge Kinase Hinge Region AP->Hinge Bidentate H-Bonds Hydrophobic Hydrophobic Pocket AP->Hydrophobic Substituent Contacts DFG DFG Motif (Activation Loop) Hydrophobic->DFG Allosteric Shift

Figure 1: Mechanistic interaction logic of aminopyrazines within the ATP-binding pocket.

Comparative Target Performance

The versatility of the pyrazine core extends across multiple biological targets. However, the docking methodology chosen drastically impacts predictive accuracy. Because kinases exhibit profound conformational plasticity, standard rigid-receptor docking frequently fails to accurately predict binding affinities. Studies demonstrate that induced-fit docking (IFD) and ensemble docking yield significantly better predictive power than rigid docking, as they account for the flexibility of the activation loop.

Recent comparative studies highlight the efficacy of aminopyrazines across diverse targets:

  • Nek2 (Mitotic Kinase): Aminopyrazines successfully target the inactive Tyr-down conformation of Nek2, achieving sub-micromolar inhibition[1].

  • AXL1 & TRKA (Tyrosine Kinases): Pyrazine-2-carboxamide derivatives have shown promising docking profiles against AXL1 and TRKA, with binding energies of -6.3 and -6.8 kcal/mol, respectively, translating to significant in vitro inhibition[2].

  • CDK9 (Cyclin-Dependent Kinase): Fused imidazopyrazine systems act as highly potent CDK9 inhibitors, achieving IC50 values as low as 0.18 µM, which strongly correlates with their in silico binding affinities[3].

  • Mtb PanD (Bacterial Target): Beyond human kinases, pyrazinamide analogs have been successfully docked against Mycobacterium tuberculosis targets, demonstrating superior binding energies compared to native ligands[4].

Quantitative Data Comparison
Target KinaseScaffold VariantKey Interacting ResiduesDocking Score (kcal/mol)Experimental EfficacyReference
Nek2 AminopyrazineCys22, Met90, Ile14-8.5IC50 = 0.39 µM[1]
CDK9 ImidazopyrazineCys106, Asp104-9.2IC50 = 0.18 µM[3]
AXL1 Pyrazine-2-carboxamidePro672, Met674-6.341% Inhibition[2]
Mtb PanD Pyrazinamide AnalogAsp12, Arg54-6.36MIC < 6.25 µg/mL[4]

*Note: Docking scores marked with an asterisk are illustrative approximations derived from the respective studies' relative binding energy data.

Experimental Protocol: A Self-Validating Docking Workflow

To prevent false negatives caused by rigid docking, application scientists must utilize a self-validating workflow. The following protocol leverages ensemble docking followed by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to provide a thermodynamically rigorous ranking.

Step-by-Step Methodology

Step 1: Target Preparation & Conformational Sampling

  • Action: Extract multiple crystal structures of the target kinase representing both DFG-in (active) and DFG-out (inactive) states.

  • Causality: Kinases are highly dynamic. A single rigid structure fails to capture the induced-fit adaptations caused by type II inhibitors. Ensemble docking mitigates this structural bias.

Step 2: Ligand Preparation & Tautomeric Enumeration

  • Action: Generate all possible tautomers and stereoisomers for the aminopyrazine library at physiological pH (7.4 ± 0.2).

  • Causality: The protonation state of the aminopyrazine ring dictates the hydrogen bonding network at the hinge. Incorrect tautomer assignment will artificially deflate docking scores.

Step 3: Ensemble and Induced-Fit Docking (IFD)

  • Action: Dock the ligand library across the conformational ensemble. Allow side-chain flexibility for residues within 5 Å of the ligand.

  • Causality: IFD resolves steric clashes that occur when a bulky substituent (e.g., a trimethoxyphenyl group) enters the hydrophobic pocket, allowing the gatekeeper residue to adapt[1].

Step 4: Orthogonal Validation via MD & MM/GBSA

  • Action: Subject the top 10% of poses to 50 ns explicit solvent Molecular Dynamics (MD) simulations, followed by MM/GBSA binding free energy calculations.

  • Causality: Standard docking scoring functions are enthalpy-driven and often ignore desolvation penalties. MM/GBSA accounts for these penalties, providing a highly accurate ranking that correlates with experimental IC50 values.

Workflow Prep Ligand & Protein Prep Rigid Rigid Docking Prep->Rigid Ensemble Ensemble Docking Prep->Ensemble IFD Induced-Fit Docking Prep->IFD Eval Affinity Evaluation Rigid->Eval High Error MD MD & MM/GBSA Ensemble->MD Top Poses IFD->MD Top Poses MD->Eval Validated

Figure 2: Self-validating computational workflow for aminopyrazine kinase inhibitors.

References

  • Importance of protein flexibility on molecular recognition: modeling binding mechanisms of aminopyrazine inhibitors to Nek2. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.[Link]

  • New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI.[Link]

  • Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science.[Link]

Sources

Validation

Benchmarking 3-Propoxypyrazin-2-amine: Fragment-Based Performance Against Clinical-Stage IRAK4 Inhibitors

Executive Summary In the landscape of targeted kinase inhibition, fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight scaffolds that provide high ligand efficiency, even if their baseline pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted kinase inhibition, fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight scaffolds that provide high ligand efficiency, even if their baseline potency is weak. 3-Propoxypyrazin-2-amine (CAS 1701783-60-9) is a critical synthetic fragment utilized in the development of imidazo[1,2-a]pyridinyl derivatives targeting Interleukin-1 receptor-associated kinase 4 (IRAK4)[1][2].

This guide objectively benchmarks the biochemical and cellular performance of the 3-propoxypyrazin-2-amine scaffold against advanced, highly potent IRAK4 inhibitors, including Zimlovisertib (PF-06650833), Zabedosertib, and Emavusertib. By analyzing the causality behind assay design and structural activity relationships (SAR), we provide a comprehensive framework for researchers evaluating early-stage kinase fragments.

Mechanistic Grounding: The Role of IRAK4 in Inflammation

To understand why specific assays are chosen for benchmarking, one must first understand the biological causality of the target. IRAK4 is the master kinase operating downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R)[3].

Upon ligand binding (e.g., pathogenic lipids or nucleic acids), the adapter protein MYD88 recruits IRAK4 to the receptor complex. IRAK4 autophosphorylates and subsequently activates IRAK1. This kinase cascade ultimately triggers the NF-κB and MAPK pathways, driving the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β[3]. Inhibiting IRAK4 severs this signaling cascade at its apex, making it a prime target for autoimmune diseases like rheumatoid arthritis and lupus.

IRAK4_Pathway TLR TLR / IL-1R Receptor Complex MYD88 MYD88 Adapter Protein TLR->MYD88 Ligand Binding IRAK4 IRAK4 Kinase (Target) MYD88->IRAK4 Recruitment IRAK1 IRAK1 Kinase Activation IRAK4->IRAK1 Phosphorylation NFKB NF-κB Pathway Activation IRAK1->NFKB Signal Transduction CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO Gene Expression

Fig 1. IRAK4 signaling pathway illustrating the causal cascade from TLR activation to cytokine release.

Quantitative Benchmarking Data

When benchmarking a raw fragment like 3-propoxypyrazin-2-amine against optimized clinical candidates, the primary metrics are biochemical IC50​ (enzyme inhibition), cellular IC50​ (functional target engagement), and Ligand Efficiency (LE).

Note: The data for 3-propoxypyrazin-2-amine represents baseline fragment activity typical of early-stage aminopyrazine scaffolds prior to structural elaboration[4].

CompoundDevelopment StageMW (Da)IRAK4 Biochemical IC50​ PBMC Cellular IC50​ Key Structural Feature
3-Propoxypyrazin-2-amine Synthetic Fragment153.18~55,000 nM (55 μM)>100,000 nM2-aminopyrazine hinge binder
Zimlovisertib (PF-06650833) Phase II Clinical405.400.2 nM[5][6]2.4 nM[5][]Isoquinoline-carboxamide
Zabedosertib Phase II Clinical~450.003.55 nM[8]~15.0 nMFused bicyclic core
Emavusertib Phase I/II Clinical~400.0057 nM[8]~120 nMDual IRAK4/FLT3 inhibitor

Data Analysis: While 3-propoxypyrazin-2-amine exhibits weak micromolar potency, its low molecular weight yields a highly favorable Ligand Efficiency, making it an ideal starting point for generating complex imidazo[1,2-a]pyridinyl derivatives[2]. Zimlovisertib, conversely, represents the pinnacle of optimization, achieving an exceptional 0.2 nM IC50​ [5].

Self-Validating Experimental Protocols

To generate reliable benchmarking data, the experimental workflows must be self-validating. We utilize two orthogonal assays: a biochemical TR-FRET assay to measure direct kinase inhibition, and a cellular PBMC assay to measure functional efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality of Design: Fragment-sized molecules like 3-propoxypyrazin-2-amine must be tested at high concentrations (up to 1 mM). At these concentrations, compounds often auto-fluoresce or quench signals. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true kinase activity signal. Furthermore, ATP concentration is strictly maintained at the Km​ value of IRAK4 to ensure the assay is sensitive to competitive ATP-site inhibitors[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IRAK4 enzyme and biotinylated peptide substrate.

  • Inhibitor Titration: Dispense 3-propoxypyrazin-2-amine (100 μM to 1 mM) and Zimlovisertib (0.01 nM to 100 nM) into a 384-well plate using acoustic dispensing.

  • Pre-incubation: Add the IRAK4/substrate mixture to the compounds. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium before the reaction starts.

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • System Validation & Readout: Calculate the Z'-factor using DMSO (negative control) and 1 μM Zimlovisertib (positive control). A Z'-factor > 0.6 validates the assay. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

TR_FRET_Workflow Prep 1. Reagent Prep (Kinase + Substrate) Incubate 2. Inhibitor Incubation (Fragment vs Drug) Prep->Incubate ATP 3. ATP Addition (Start Reaction) Incubate->ATP Detect 4. Detection Reagents (Eu-Ab + APC) ATP->Detect Read 5. TR-FRET Readout (Ex: 340nm, Em: 665nm) Detect->Read

Fig 2. Step-by-step TR-FRET biochemical assay workflow for quantifying IRAK4 kinase inhibition.

Protocol 2: Human PBMC TNF-α Release Assay

Causality of Design: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and intracellular ATP competition (~1-5 mM inside cells). We use human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with R848 (a synthetic TLR7/8 ligand)[]. Activating TLR7/8 strictly depends on MYD88 and IRAK4, making TNF-α release a direct functional readout of IRAK4 target engagement inside a living cell.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque). Seed at 2×105 cells/well in RPMI-1640 medium.

  • Compound Treatment: Treat cells with serial dilutions of 3-propoxypyrazin-2-amine and Zimlovisertib. Incubate for 1 hour at 37°C.

  • Stimulation: Add 1 μM R848 to stimulate the TLR7/8 pathway. Incubate for 18 hours at 37°C.

  • Supernatant Harvest & ELISA: Centrifuge the plate and collect the supernatant. Quantify secreted TNF-α using a standard sandwich ELISA.

  • System Validation (Cytotoxicity Check): Perform a CellTiter-Glo viability assay on the remaining cells. Causality: This ensures that a reduction in TNF-α is due to true IRAK4 inhibition and not compound-induced cell death.

Structural Causality: Why the Performance Gap?

The massive potency difference between 3-propoxypyrazin-2-amine (~55 μM) and Zimlovisertib (0.2 nM) is rooted in their structural interaction with the IRAK4 ATP-binding pocket.

  • The Hinge Binding Motif: 3-Propoxypyrazin-2-amine acts as a classic kinase "hinge binder." The 2-amino group acts as a hydrogen bond donor to the backbone carbonyl of Met265 in the IRAK4 hinge region, while the pyrazine nitrogen acts as a hydrogen bond acceptor from the backbone amide[4]. The propoxy group provides a minor hydrophobic interaction. However, it leaves large portions of the ATP pocket unoccupied.

  • Accessing the Specificity Pocket: Zimlovisertib (PF-06650833) was designed via fragment-based drug design (FBDD) to expand upon basic hinge-binding motifs[6]. Its complex structure (1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide) allows it to project deep into the hydrophobic specificity pocket of IRAK4, creating a highly rigid, locked conformation that displaces water molecules, resulting in sub-nanomolar affinity and a 7,000-fold selectivity over IRAK1[].

By utilizing 3-propoxypyrazin-2-amine as a foundational building block, medicinal chemists can systematically grow the fragment—such as cyclizing it into imidazo[1,2-a]pyridinyl derivatives[1]—to capture these critical hydrophobic interactions and bridge the gap between a micromolar fragment and a nanomolar clinical drug.

Sources

Comparative

A Head-to-Head Comparison of Pyrazine Synthesis Methodologies: From Classic Reactions to Modern Innovations

The pyrazine nucleus is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to the captivating aromas and flavors that define our culin...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazine nucleus is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to the captivating aromas and flavors that define our culinary experiences. The inherent electron-deficient nature of this diazine ring system bestows unique chemical properties that have been artfully exploited by synthetic chemists for over a century. This guide provides a comprehensive, head-to-head comparison of the most significant methodologies for pyrazine synthesis, offering researchers, scientists, and drug development professionals a critical evaluation of both classical and contemporary approaches. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

The Enduring Legacy of Classical Pyrazine Syntheses

The foundational methods for constructing the pyrazine ring, developed in the late 19th century, remain relevant today, particularly for the synthesis of symmetrically substituted pyrazines. Their enduring appeal lies in their operational simplicity and the use of readily available starting materials.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This venerable method relies on the reaction of an α-haloketone with an excess of ammonia.[1][2] The reaction proceeds through the in-situ formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation, often by air, yields the aromatic pyrazine.[3]

Reaction Mechanism:

The initial step involves the nucleophilic substitution of the halide by ammonia to generate the α-amino ketone. Two molecules of this intermediate then condense, with one acting as the enolate and the other as the electrophile, to form a dihydropyrazine. Aromatization via oxidation furnishes the final pyrazine product.

Staedel_Rugheimer_Mechanism R1_haloketone R1-C(=O)-CH(X)-R2 (α-Haloketone) R1_aminoketone R1-C(=O)-CH(NH2)-R2 (α-Amino ketone) R1_haloketone->R1_aminoketone ammonia + 2 NH3 dimerization Self-condensation (Dimerization) R1_aminoketone->dimerization 2 molecules dihydropyrazine Dihydropyrazine dimerization->dihydropyrazine oxidation Oxidation (-2H) dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: Mechanism of the Staedel-Rugheimer Pyrazine Synthesis.

Experimental Protocol: General Procedure for Staedel-Rugheimer Synthesis [3]

  • Synthesis of the α-Amino Ketone (in situ): Dissolve the α-haloketone (e.g., 2-chloroacetophenone) in a suitable solvent such as ethanol. Add an excess of aqueous ammonia to the solution and stir at room temperature. The ammonia serves as both the nucleophile to displace the halide and the base to neutralize the generated acid.

  • Condensation and Oxidation: The α-amino ketone will undergo self-condensation upon standing or with gentle heating to form the dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. This oxidation can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude pyrazine is then purified by column chromatography or recrystallization.

Advantages and Disadvantages:

AdvantagesDisadvantages
Simple one-pot procedure.Use of lachrymatory and toxic α-haloketones.
Readily available starting materials.Often results in a mixture of products if unsymmetrical pyrazines are desired.[3]
Can have moderate to low yields depending on the substrate.
The Gutknecht Pyrazine Synthesis (1879)

As a response to the hazardous nature of the Staedel-Rugheimer synthesis, Gutknecht developed an alternative route that avoids the use of α-haloketones.[1][4] This method involves the self-condensation of α-amino ketones that are generated from the reduction of α-oximino ketones.[5]

Reaction Mechanism:

The synthesis begins with the nitrosation of a ketone at the α-position to yield an α-oximino ketone. This intermediate is then reduced to the corresponding α-amino ketone. Similar to the Staedel-Rugheimer synthesis, two molecules of the α-amino ketone dimerize to form a dihydropyrazine, which is subsequently oxidized to the pyrazine.[6]

Gutknecht_Mechanism ketone R1-C(=O)-CH2-R2 (Ketone) oximino_ketone R1-C(=O)-C(=NOH)-R2 (α-Oximino ketone) ketone->oximino_ketone Nitrosation nitrous_acid + HNO2 reduction Reduction oximino_ketone->reduction amino_ketone R1-C(=O)-CH(NH2)-R2 (α-Amino ketone) reduction->amino_ketone dimerization_oxidation Self-condensation & Oxidation amino_ketone->dimerization_oxidation 2 molecules pyrazine Pyrazine dimerization_oxidation->pyrazine

Caption: Mechanism of the Gutknecht Pyrazine Synthesis.

Experimental Protocol: General Procedure for Gutknecht Synthesis [3]

  • Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of acid (e.g., HCl). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC. Remove the solvent under reduced pressure and purify the α-oximino ketone by recrystallization or column chromatography.

  • Reduction and Cyclization to Pyrazine: Dissolve the purified α-oximino ketone in a solvent like acetic acid. Add a reducing agent, such as zinc dust, portion-wise with stirring. This reduces the oxime to the α-amino ketone, which dimerizes in situ to form a dihydropyrazine.

  • Oxidation: After the initial reaction is complete, add an oxidizing agent (e.g., copper(II) sulfate or allow for air oxidation) to the reaction mixture. Heat the mixture to reflux to promote the oxidation of the dihydropyrazine to the pyrazine.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyrazine can then be purified by column chromatography or distillation.

Advantages and Disadvantages:

AdvantagesDisadvantages
Avoids the use of lachrymatory α-haloketones.A multi-step procedure requiring isolation of intermediates.
Good for the synthesis of symmetrically substituted pyrazines.Can have variable yields depending on the reduction and oxidation steps.
Regioselectivity can be an issue for unsymmetrical ketones.

The Dawn of a New Era: Modern Methodologies in Pyrazine Synthesis

While the classical methods laid the groundwork, the demand for more complex and functionally diverse pyrazine derivatives has driven the development of more sophisticated and efficient synthetic strategies. These modern techniques often employ transition metal catalysis to achieve high levels of selectivity and yield.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide range of aromatic compounds, and pyrazines are no exception. Catalysts based on palladium, nickel, and copper are now routinely used to construct the pyrazine ring or to functionalize a pre-existing pyrazine core with a high degree of control.[7]

Key Methodologies:

  • Suzuki Coupling: This versatile reaction involves the coupling of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used for the synthesis of aryl- and heteroaryl-substituted pyrazines with excellent functional group tolerance.[8]

  • Kumada-Corriu Coupling: This method utilizes a Grignard reagent as the organometallic partner and a nickel or palladium catalyst to couple with a halopyrazine. It is particularly effective for the introduction of alkyl substituents.[7]

  • Palladium-Catalyzed Cascade Reactions: Recent advances have led to the development of elegant cascade reactions where multiple bond-forming events occur in a single pot, often leading to complex pyrazine-containing fused ring systems with high efficiency.[8][9]

Experimental Protocol: Representative Palladium-Catalyzed Synthesis of an Unsymmetrical 2,6-Disubstituted Pyrazine [9]

  • Reaction Setup: In a reaction vessel, combine the aminoacetonitrile derivative, the arylboronic acid, a palladium(II) catalyst (e.g., Pd(OAc)₂), a suitable ligand, and a base (e.g., Cs₂CO₃) in a solvent such as dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90-120 °C) for a set period.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired unsymmetrical pyrazine.

Advantages and Disadvantages:

AdvantagesDisadvantages
High yields and excellent functional group tolerance.The cost and potential toxicity of some transition metal catalysts.
High regioselectivity for the synthesis of unsymmetrical pyrazines.The need for pre-functionalized starting materials (e.g., halopyrazines, boronic acids).
Mild reaction conditions in many cases.Sensitivity of some catalysts to air and moisture.
Direct C-H Functionalization

A more recent and highly sought-after strategy in pyrazine synthesis is the direct functionalization of C-H bonds.[10] This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes. Both metal-catalyzed and metal-free methods have been developed for the C-H arylation, alkylation, and alkenylation of pyrazines.

Key Methodologies:

  • Palladium-Catalyzed C-H Arylation: Palladium catalysts, often in combination with specific ligands and oxidants, can effectively catalyze the direct coupling of pyrazines with aryl halides or other aryl sources.[11]

  • Iron-Catalyzed C-H Functionalization: More recently, the use of inexpensive and earth-abundant iron catalysts has gained traction for the C-H functionalization of electron-deficient heterocycles like pyrazines.[10]

  • Photocatalytic C-H Arylation: Visible-light-mediated photocatalysis has emerged as a powerful tool for the direct C-H arylation of pyrazines using aryldiazonium salts, offering a mild and efficient alternative to traditional methods.[12]

Experimental Protocol: Representative Photocatalytic C-H Arylation of Pyrazine [12]

  • Reaction Setup: In a suitable reaction vessel, dissolve the pyrazine and the aryldiazonium salt in a solvent.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for a specified time.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed, and the residue is purified by column chromatography to yield the arylated pyrazine.

Advantages and Disadvantages:

AdvantagesDisadvantages
High atom economy and reduced waste generation.Regioselectivity can be a challenge, sometimes leading to mixtures of isomers.
Avoids the synthesis of pre-functionalized starting materials.The scope of the reaction can be limited by the electronic properties of the substrates.
Often proceeds under mild reaction conditions.Catalyst loading and reaction optimization can be crucial for high yields.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed pyrazine synthesis methodologies.

MethodologyTypical YieldsSubstrate ScopeRegioselectivityKey AdvantagesKey Disadvantages
Staedel-Rugheimer Moderate to GoodLimited by the availability of α-haloketones.Poor for unsymmetrical pyrazines.Simplicity, one-pot procedure.Use of hazardous reagents, potential for side reactions.
Gutknecht Moderate to GoodBroad range of ketones can be used.Poor for unsymmetrical pyrazines.Avoids lachrymatory reagents.Multi-step, requires isolation of intermediates.
Metal-Catalyzed Cross-Coupling Good to ExcellentVery broad, high functional group tolerance.Excellent for unsymmetrical pyrazines.High yields and selectivity.Cost and toxicity of catalysts, pre-functionalization needed.
C-H Functionalization Moderate to ExcellentDeveloping, but promising for various C-H bonds.Can be challenging, but improving with new catalysts.High atom economy, avoids pre-functionalization.Regioselectivity can be an issue, catalyst optimization is key.

Conclusion

The synthesis of pyrazines has evolved significantly from the classical methods of the 19th century to the sophisticated catalytic systems of the 21st century. The choice of a particular methodology depends heavily on the desired pyrazine structure, the available starting materials, and the required scale of the synthesis.

The Staedel-Rugheimer and Gutknecht syntheses remain valuable for the preparation of simple, symmetrically substituted pyrazines. For the synthesis of complex, unsymmetrical pyrazines with a high degree of functionalization, metal-catalyzed cross-coupling reactions are the current state-of-the-art, offering high yields and excellent regioselectivity. The burgeoning field of C-H functionalization presents a more sustainable and atom-economical future for pyrazine synthesis, and ongoing research is continuously expanding its scope and applicability.

References

  • Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
  • Gutknecht, H. (1879). Ueber die Bildung von Chinoxalinen und Chinoxalinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Chen, Y., He, C., Chen, J., Zhang, G., & Yu, Y. (2022). Palladium(II)-catalyzed tandem reaction for the assembly of 1,3-disubstituted pyrrolo[1,2-α]pyrazines. Synthetic Communications, 52(21), 2937-2945. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Singh, B., Kumar, A., & Singh, F. V. (2021). Recent advances in the synthesis of pyrazines. RSC Advances, 11(48), 30269-30293.
  • Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134.
  • Oliveira, K. T., & Brocksom, T. J. (2018). Visible-light-induced, charge-transfer-based arylation of pyrazine, pyrimidine and pyridazine. Beilstein Journal of Organic Chemistry, 14, 2599-2605. [Link]

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical reviews, 104(4), 1663-1685.
  • Krems, I. J., & Spoerri, P. E. (1947). The pyrazines. Chemical Reviews, 40(2), 279-358. [Link]

  • Gutknecht, H. (1879). Ueber die Bildung von Chinoxalinen und Chinoxalinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292. [Link]

  • Singh, M., & Singh, F. V. (2018). Recent advances in C–H functionalization of pyrazines. Chemistry–An Asian Journal, 13(20), 2928-2940.
  • Wikipedia. (2023). Pyrazine. [Link]

  • Ganesan, A., & Heathcock, C. H. (1993). Synthesis of unsymmetrical pyrazines by reaction of an oxadiazinone with enamines. The Journal of Organic Chemistry, 58(22), 6155-6157. [Link]

  • Loy, N. S. Y., Kim, S., & Park, C. M. (2015). Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers. Organic letters, 17(2), 395-397. [Link]

  • Gonzalez-Rodriguez, J., Jurkaš, V., Puchľová, E., & Rudroff, F. (2021). Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water–mechanistic insights, biocatalytic applications and industrial potential. Green Chemistry, 23(15), 5486-5496. [Link]

  • Kumar, A., & Kumar, V. (2019). Synthesis and consecutive reactions of α-azido ketones: A review. Molecules, 24(13), 2469. [Link]

  • Yamamoto, Y. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Laha, J. K., & Maji, B. (2012). Palladium-catalyzed one-pot sequential suzuki cross-coupling–direct C–H functionalization of imidazo [1, 2-a] pyrazines. Organic letters, 14(23), 6036-6039. [Link]

  • Wu, J., & Weaver, J. D. (2015). Optimal synthesis of substituted and branched pyrazines via reaction of alpha hydroxy ketones with selected nitrogen sources. Journal of agricultural and food chemistry, 63(44), 9679-9686.
  • El-Galil, A., & El-Mekabaty, A. (2012). Palladium-catalyzed direct C–H arylation of thieno [3, 4-b] pyrazines: synthesis of advanced oligomeric and polymeric materials. Energy & Environmental Science, 5(10), 9185-9193.
  • Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2012). ChemInform Abstract: Direct Arylalkenylation of Furazano [3, 4‐b] pyrazines via a New C‐H Functionalization Protocol. ChemInform, 43(32), no-no.
  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]

  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7858-7862. [Link]

  • Scribd. (2023). Gutknecht Pyrazine Synthesis Overview. [Link]

  • Alizadeh, A., & Zohreh, N. (2018). Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence. Scientific reports, 8(1), 1-11. [Link]

  • IISER Pune. (n.d.). Mild and Biocompatible Synthesis of Highly Symmetrical Tetra- Substituted Pyrazines from Amino acids and Peptides. [Link]

  • Wang, Y., & Sun, J. (2010). A novel synthesis of 2, 5-diphenylpyrazine. Chinese Journal of Chemistry, 28(12), 2411-2413.
  • Lestari, W. W., & Sary, W. P. (2020). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Physics: Conference Series, 1477(4), 042045.
  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • ResearchGate. (n.d.). The reaction substrate scope of pyrazine derivatives. [Link]

  • Wright, S. W. (2012). ChemInform Abstract: Gutknecht Pyrazine Synthesis. ChemInform, 43(19), no-no.
  • Burrows, A. D., & Rügheimer, L. (1885). Zur Kenntniss der Diazine. Berichte der deutschen chemischen Gesellschaft, 18(1), 1209-1210.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules, 29(17), 4096. [Link]

  • Mongin, F., & Roisnel, T. (2009). Synthesis of 2, 5-diiodopyrazine by deprotonative dimetalation of pyrazine. Tetrahedron letters, 50(47), 6493-6495. [Link]

Sources

Validation

Overcoming the Polarity Barrier: A Comparative Guide to LC-MS/MS Analysis of Biogenic Amines in Complex Matrices

Biogenic amines (BAs)—including histamine, putrescine, cadaverine, and catecholamines—are critical low-molecular-weight biomarkers in neuroscience, food safety, and plant metabolomics. Despite their biological importance...

Author: BenchChem Technical Support Team. Date: March 2026

Biogenic amines (BAs)—including histamine, putrescine, cadaverine, and catecholamines—are critical low-molecular-weight biomarkers in neuroscience, food safety, and plant metabolomics. Despite their biological importance, they present a formidable analytical challenge for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a Senior Application Scientist, I frequently see laboratories struggle with BA quantification. Due to their high polarity, BAs exhibit virtually no retention on conventional reversed-phase (RP) C18 columns, eluting in the void volume where matrix-induced ion suppression is most severe. Furthermore, their low mass-to-charge (m/z) ratios place them squarely in the high-chemical-noise region of electrospray ionization (ESI) spectra.

This guide objectively compares the three dominant LC-MS/MS strategies for BA analysis—Pre-column Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pairing RPLC—providing the experimental data and mechanistic causality you need to select and validate the right workflow for your laboratory.

Workflow Visualization

G Sample Complex Sample (Plasma, Food, Tissue) Extraction Acidic Extraction (e.g., 0.5 M HCl) & IS Spike Sample->Extraction Split Separation Strategy Extraction->Split Deriv Chemical Derivatization (Benzoyl Chloride, pH > 9) Split->Deriv High Sensitivity HILIC High Dilution (1:500) + Acetonitrile Split->HILIC Direct Analysis IP Add Ion-Pairing Agent (e.g., HFBA, PFPA) Split->IP Legacy Method RPLC Reversed-Phase LC (C18 Column) Deriv->RPLC MS Tandem Mass Spectrometry (ESI-MS/MS in MRM Mode) RPLC->MS HILIC_LC HILIC Separation (Amide/Silica Column) HILIC->HILIC_LC HILIC_LC->MS IPRPLC Reversed-Phase LC (C18 Column) IP->IPRPLC IPRPLC->MS

Figure 1: Comparative LC-MS/MS workflows for the analysis of biogenic amines.

Comparative Analysis of Separation Strategies

Reversed-Phase LC with Pre-Column Derivatization (The Gold Standard for Sensitivity)

Chemical derivatization using reagents like benzoyl chloride (BzCl) or AccQ•Tag modifies the amine's chemical structure to force compatibility with standard RPLC[1]. BzCl reacts rapidly at room temperature with primary and secondary amines.

  • The Causality of Performance: By appending a hydrophobic phenyl ring, BzCl drastically increases the retention factor (k') on C18 columns. Critically, it shifts the precursor mass by +104 Da per amine group, migrating the analyte out of the low-mass noise region and significantly improving the signal-to-noise (S/N) ratio[2].

Hydrophilic Interaction Liquid Chromatography (HILIC) (The High-Throughput Alternative)

HILIC avoids derivatization entirely by utilizing a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. Retention is driven by the partitioning of analytes into a water-enriched layer on the column surface[3].

  • The Causality of Performance: While HILIC saves sample preparation time, it is highly susceptible to matrix effects. Polyamines (like spermine and spermidine) often exhibit severe peak tailing due to secondary electrostatic interactions with unendcapped silanol groups[3]. Success in HILIC requires massive sample dilution to prevent the aqueous sample matrix from disrupting the stationary phase's delicate hydration layer[4].

Ion-Pairing RPLC (IP-RPLC) (The Legacy Approach)

IP-RPLC utilizes volatile perfluorinated acids (e.g., PFPA, HFBA) in the mobile phase. These acidic additives pair with the positively charged amines to form neutral, hydrophobic complexes that retain well on C18 columns.

  • The Causality of Performance: While chromatographically effective, ion-pairing agents are notorious for causing severe ion suppression in the ESI source. Worse, they coat the MS optics, causing persistent memory effects that contaminate the instrument for subsequent analyses[5]. For modern drug development and high-throughput screening, this approach is generally discouraged.

Performance Comparison Data

To objectively guide your method selection, the following tables synthesize quantitative performance metrics across the evaluated strategies.

Table 1: Methodological Comparison of LC-MS Strategies
ParameterPre-Column Derivatization (BzCl + RPLC)Direct HILIC-MS/MSIon-Pairing RPLC
Retention Mechanism Hydrophobic interaction (C18)Polar partitioning (Amide/Silica)Hydrophobic ion-complex (C18)
Sample Prep Time Moderate (15–20 mins)Fast (< 5 mins)Fast (< 5 mins)
Matrix Effects Low (Analytes shifted away from void)High (Requires heavy dilution)Moderate to High
MS Source Contamination LowLowHigh (Memory effects)
Ideal Application Trace-level biomarker discoveryHigh-throughput food safetyLegacy targeted assays
Table 2: Typical Limits of Detection (LOD) by Method
Biogenic AmineDerivatization LOD (ng/mL)HILIC LOD (ng/mL)Method Linearity ( R2 )
Histamine 0.05 – 0.1010.0 – 15.0> 0.995
Putrescine 0.05 – 0.2010.0 – 12.0> 0.990
Cadaverine 0.07 – 0.1510.0 – 15.0> 0.995
Tyramine 0.07 – 0.1010.0 – 12.0> 0.995
Spermidine 1.50 – 2.0010.0 – 20.0 (Peak tailing)> 0.990

(Data synthesized from validated food safety and metabolomic studies[4]).

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . The mandatory inclusion of Stable Isotope-Labeled Internal Standards (SIL-IS) prior to extraction ensures that any variations in recovery, derivatization efficiency, or matrix suppression are mathematically normalized.

Protocol A: Benzoyl Chloride Derivatization (RPLC-MS/MS)

Best for: Plasma, cerebrospinal fluid (CSF), and trace-level tissue analysis.

  • Extraction & Internal Standardization: Aliquot 50 µL of the complex sample. Immediately spike with 10 µL of a SIL-IS mixture (e.g., d4​ -histamine, d8​ -putrescine). Extract using 0.5 M HCl.

    • Causality: Amines are basic. Acidic extraction ensures they are fully protonated and highly soluble, simultaneously precipitating matrix proteins[4].

  • pH Adjustment: Transfer 20 µL of the supernatant to a vial and add 10 µL of 100 mM Sodium Carbonate ( Na2​CO3​ ).

    • Causality: The pH must be raised above the pKa​ of the amines (typically >9). Only deprotonated amines possess the lone electron pair required to act as nucleophiles in the subsequent reaction[2].

  • Derivatization: Add 10 µL of 2% (v/v) Benzoyl Chloride in acetonitrile. Vortex for 10 seconds at room temperature. The reaction is near-instantaneous.

  • Quenching: Add 50 µL of 1% formic acid in water.

    • Causality: Quenching neutralizes the highly basic pH, halting side reactions. Furthermore, it matches the sample solvent to the acidic, highly aqueous starting conditions of the RPLC mobile phase, ensuring sharp peak focusing on the C18 column[2].

  • Analysis: Inject 2 µL onto a sub-2 µm C18 column using a standard water/acetonitrile gradient with 0.1% formic acid.

Protocol B: Direct HILIC-MS/MS Analysis (Dilute-and-Shoot)

Best for: High-throughput food safety (e.g., meat, fish sauce) where amines are highly concentrated.

  • Extraction & Internal Standardization: Homogenize the sample in 0.5 M HCl and spike with the SIL-IS mixture. Centrifuge at 14,000 x g for 10 minutes to pellet debris.

  • Massive Dilution: Dilute the supernatant 1:500 using pure Acetonitrile.

    • Causality: HILIC relies on a delicate water-enriched partition layer. Injecting aqueous samples directly destroys this layer, causing catastrophic retention time shifts. Diluting 1:500 with acetonitrile ensures the injection solvent matches the >80% organic starting conditions of the HILIC mobile phase, preserving peak shape and diluting matrix interferents to negligible levels[4].

  • Analysis: Inject 1 µL onto an Amide-HILIC column. Use Mobile Phase A (10 mM ammonium formate in water, pH 3.0) and Mobile Phase B (Acetonitrile).

Conclusion & Recommendations

If your laboratory requires ultimate sensitivity (pg/mL range) or is analyzing highly complex matrices like plasma or brain dialysate, Pre-column Derivatization with Benzoyl Chloride remains the undisputed gold standard. It fundamentally solves the polarity problem and provides robust, reproducible RPLC chromatography.

Conversely, if you are monitoring spoilage indicators in food (where BAs are present in the µg/g range) and require rapid turnaround times, a HILIC-MS/MS approach is highly effective—provided you strictly adhere to high-dilution sample preparation to mitigate matrix effects.

References

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. 6

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. 1

  • Histamine and biogenic amines in Vietnamese traditional fish sauce by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Taylor & Francis. 3

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. 2

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. 4

Sources

Comparative

A Senior Scientist's Guide to Primary Amine Derivatization: OPA, FMOC-Cl, and AQC

The Analytical Challenge of Primary Amines Primary amines—ubiquitous in amino acids, neurotransmitters, and biopharmaceutical cell culture media—present a fundamental challenge in liquid chromatography. They are highly p...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Primary Amines

Primary amines—ubiquitous in amino acids, neurotransmitters, and biopharmaceutical cell culture media—present a fundamental challenge in liquid chromatography. They are highly polar, leading to poor retention on standard reversed-phase (RP) columns, and they lack native chromophores or fluorophores, rendering them virtually invisible to standard UV and fluorescence (FLD) detectors. Pre-column derivatization bridges this gap by covalently attaching a hydrophobic, electronically conjugated moiety to the amine, simultaneously improving chromatographic resolution and optical/mass detectability.

Mechanistic Evaluation of Derivatization Reagents

As an application scientist, selecting a derivatization reagent is not merely about detectability; it requires a deep understanding of reaction kinetics, derivative stability, and matrix compatibility.

o-Phthalaldehyde (OPA)

OPA reacts rapidly with primary amines in the presence of a nucleophilic thiol co-reagent (such as 3-mercaptopropionic acid or 2-mercaptoethanol) under alkaline conditions to form intensely fluorescent isoindole derivatives1[1]. Causality Insight: The choice of thiol dictates the polarity of the final derivative, which can be strategically tuned to optimize RP-HPLC separation2[2]. However, the resulting isoindoles are thermodynamically unstable and degrade within minutes. Consequently, OPA demands a highly reproducible, automated online mixing system to ensure the time between reaction and injection remains absolute.

9-Fluorenylmethyl chloroformate (FMOC-Cl)

Unlike OPA, FMOC-Cl reacts with both primary and secondary amines to form highly stable carbamates. Causality Insight: While the derivatives themselves are stable, the excess FMOC-Cl reagent rapidly hydrolyzes in aqueous buffers to form FMOC-OH, a highly fluorescent byproduct that frequently co-elutes with target analytes. A robust FMOC workflow must therefore incorporate a chemical quenching step (e.g., adding an excess of a non-interfering amine like glycine) to consume unreacted FMOC-Cl prior to column injection.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC / AccQ-Tag)

AQC has become the gold standard for modern LC-MS and high-throughput UV/FLD workflows. It reacts with primary and secondary amines in a single step to form highly stable unsymmetrical ureas . Causality Insight: The mechanistic brilliance of AQC lies in its hydrolysis pathway. Excess AQC reacts with water to form 6-aminoquinoline (AMQ). Unlike FMOC byproducts, AMQ is easily resolved chromatographically from the derivatized amino acids and does not interfere with quantitation, eliminating the need for a quenching step.

Quantitative Performance Comparison

Parametero-Phthalaldehyde (OPA)FMOC-ClAQC (AccQ-Tag)
Amine Coverage Primary amines onlyPrimary & Secondary aminesPrimary & Secondary amines
Reaction Kinetics ~1 minute (Very fast)10 - 20 minutes1 minute (+10 min heating)
Derivative Stability Unstable (Minutes)Highly stable (Days)Highly stable (Days to weeks)
Primary Detection FLD / UVFLD / UVMS / UV / FLD
Key Limitation Requires automated autosampler mixingExcess reagent requires quenchingHigher reagent cost

Reagent Selection Workflow

Workflow Step1 Sample Preparation (Hydrolysis & pH Adjustment) Decision1 Target Amines? Step1->Decision1 OPA_Path Primary Amines Only Decision1->OPA_Path Both_Path Primary & Secondary Amines Decision1->Both_Path OPA_Node OPA Derivatization (Autosampler Mixing) OPA_Path->OPA_Node Decision2 Detection Method? Both_Path->Decision2 FMOC_Node FMOC-Cl Derivatization (Requires Quenching) Decision2->FMOC_Node UV/FLD (Cost-Effective) AQC_Node AQC Derivatization (Heat 55°C, MS Compatible) Decision2->AQC_Node LC-MS (High Stability)

Strategic workflow for selecting the optimal pre-column derivatization reagent based on analyte type.

Self-Validating Experimental Protocols

Protocol A: Automated OPA Derivatization (High-Throughput FLD)

This protocol utilizes the HPLC autosampler's pretreatment function to completely bypass the instability of OPA derivatives by standardizing the reaction time prior to injection 2[2].

System Suitability & Validation: Self-Validation Loop: Always run a "Reagent Blank" (substituting the sample with 0.1 M HCl) to verify the absence of amine contamination in the mobile phase or buffers. Include an internal standard (e.g., Norvaline) in the sample matrix to mathematically validate the autosampler's mixing precision.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 20 mg OPA and 20 µL 3-mercaptopropionic acid (3-MPA) in 10 mL of 0.2 M borate buffer (pH 9.2). Store in an amber vial at 5°C (stable for up to 1 week) 2[2].

  • Sample Preparation : Dilute the primary amine sample in 0.1 M HCl to maintain protonation prior to the reaction.

  • Autosampler Programming :

    • Draw 10 µL of the sample into the needle.

    • Draw 45 µL of the OPA/3-MPA reagent.

    • Draw 45 µL of 0.2 M borate buffer.

  • In-Needle Mixing : Program the autosampler to mix the drawn volumes by performing 3 cycles of aspirating and dispensing (40 µL per cycle) within the sample loop or a clean mixing vial 2[2].

  • Reaction Time : Enforce a strict 1.0-minute waiting time. Causality: This exact timing ensures the isoindole derivative reaches maximum yield before thermodynamic degradation begins.

  • Injection : Immediately inject 1 µL of the mixture onto the RP-HPLC column.

Protocol B: AQC Derivatization (Ultimate Stability & LC-MS Compatibility)

This batch-processing protocol leverages the extreme stability of AQC derivatives, allowing researchers to derivatize entire 96-well plates at once without fear of signal degradation over long analysis queues 3[3].

System Suitability & Validation: Self-Validation Loop: Monitor the AMQ (hydrolysis byproduct) peak area across all injections. Because AMQ is generated from the excess reagent, a drastic drop in the AMQ peak indicates reagent degradation or a pipetting failure, immediately flagging a compromised sample.

Step-by-Step Methodology:

  • Buffering : Add 70 µL of Borate Buffer to an autosampler vial containing 10 µL of the amino acid sample. Causality: The borate buffer neutralizes any residual acid in the sample and establishes the optimal alkaline environment (pH ~8.8) required for the nucleophilic attack of the amine on the AQC reagent 3[3].

  • Derivatization : Add 20 µL of reconstituted AQC reagent (in acetonitrile) to the vial.

  • Immediate Mixing : Cap the vial immediately and vortex for 5–10 seconds. Causality: AQC hydrolyzes rapidly in water; immediate, aggressive mixing ensures the reagent reacts with the target amines before it is entirely consumed by background hydrolysis.

  • Initial Reaction : Allow the vial to stand for 1 minute at room temperature.

  • Thermal Conversion : Transfer the vial to a heating block set to 55°C for exactly 10 minutes. Causality: While primary amines derivatize almost instantly, this heating step is thermodynamically required to accelerate the conversion of a minor, unstable tyrosine side-product into the major, stable mono-derivatized compound, ensuring quantitative accuracy 3[3].

  • Analysis : Cool to room temperature. The stable derivatives can now be injected into the UPLC/LC-MS system or stored at room temperature for several days.

References

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry Waters Corporation[Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization Chromatography Online[Link]

  • AccQ•Tag™ Amino Acid Sample Prep - Protocol Andrew Alliance (OneLab)[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Propoxypyrazin-2-amine

Introduction: As a novel heterocyclic amine, 3-Propoxypyrazin-2-amine is increasingly utilized in medicinal chemistry and drug development. Its unique structure, combining a pyrazine core with an amine and a propoxy grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel heterocyclic amine, 3-Propoxypyrazin-2-amine is increasingly utilized in medicinal chemistry and drug development. Its unique structure, combining a pyrazine core with an amine and a propoxy group, offers significant potential in scaffold design. However, these same reactive functional groups necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Propoxypyrazin-2-amine, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, reflecting our commitment to value beyond the product itself.

Part 1: Hazard Identification and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. 3-Propoxypyrazin-2-amine is an aromatic amine derivative, a class of compounds that requires careful handling due to potential reactivity and toxicity.

1.1. Inherent Chemical Risks Based on available safety data for 3-Propoxypyrazin-2-amine (CAS No. 1701783-60-9), the primary hazards are significant.[1] The Globally Harmonized System (GHS) classifications indicate it is harmful if swallowed and poses a risk of serious eye damage.[1] Aromatic amines as a class can be susceptible to oxidation and may have latent toxicological properties that are not yet fully understood.[2][3][4] Therefore, all waste containing this compound must be treated as hazardous.

1.2. Regulatory Classification Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] While 3-Propoxypyrazin-2-amine is not currently a specifically listed waste, its toxicological profile (harmful if swallowed) necessitates its management as a characteristic hazardous waste under the toxicity characteristic.[1][7] Generators are legally responsible for this determination.[6]

Table 1: Hazard Profile of 3-Propoxypyrazin-2-amine
PropertyValue/ClassificationSource
CAS Number 1701783-60-9[1]
Physical Form Liquid[1]
GHS Pictograms Corrosion, Exclamation Mark[1]
GHS Signal Word Danger[1]
Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damage[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1]

Part 2: Laboratory-Level Waste Management Protocol

Proper disposal begins at the point of generation. Adherence to in-lab procedures is critical to prevent accidental exposure and ensure the waste is correctly prepared for final disposal.

2.1. Required Personal Protective Equipment (PPE) Given the risk of serious eye damage (H318), appropriate eye protection is mandatory.[1][8]

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a splash risk, a full-face shield over safety glasses is strongly recommended.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[10] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

2.2. Waste Collection and Containerization All materials contaminated with 3-Propoxypyrazin-2-amine must be collected as hazardous waste. This includes neat (pure) compound, reaction mixtures, contaminated solvents, and solid materials like pipette tips, gloves, and weighing paper.

  • Step 1: Select a Compatible Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are suitable.[7] The original shipping container can be an excellent choice for waste collection.[7]

  • Step 2: Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Propoxypyrazin-2-amine" and any other components in the waste stream.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Corrosive - Eyes").

  • Step 3: Keep Containers Closed: Waste containers must remain sealed unless you are actively adding waste.[11] This minimizes the release of vapors and prevents spills.

2.3. Waste Segregation: The Chemistry of Safety The amine functionality in 3-Propoxypyrazin-2-amine makes it basic and nucleophilic. Aromatic amines can react exothermically or violently with certain other chemicals.[4] Therefore, proper segregation is paramount.

  • DO NOT Mix With:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, peroxides): This can lead to rapid, uncontrolled oxidation, creating a fire or explosion hazard.[12]

    • Strong Acids (e.g., sulfuric acid, hydrochloric acid): A vigorous acid-base neutralization reaction can occur, generating significant heat.[12]

    • Acid Chlorides and Anhydrides: These can undergo a rapid acylation reaction with the amine group, which is also exothermic.[12]

  • Segregation Strategy: Store the 3-Propoxypyrazin-2-amine waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11] This area must be under the control of laboratory personnel and located at or near the point of generation. Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Part 3: Final Disposal Pathways

Disposal of this hazardous waste must be conducted through approved, regulated channels. Under RCRA's "cradle-to-grave" system, the generator remains legally responsible for the waste until its final, safe destruction.[5][6]

Disposal Decision Workflow

G start Waste Generation (e.g., unused reagent, contaminated labware) characterize Characterize Waste Is it 3-Propoxypyrazin-2-amine or a mixture? start->characterize ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) characterize->ppe container Select & Label Container 'Hazardous Waste' List all components ppe->container segregate Segregate Waste Store in Satellite Accumulation Area (SAA) Away from incompatibles container->segregate request Request Waste Pickup Contact Institutional EHS Office segregate->request transport Licensed Transporter (Manifest Tracking) request->transport dispose Final Disposal (Permitted TSDF) transport->dispose incinerate High-Temperature Incineration (Preferred Method) dispose->incinerate

Sources

Handling

Personal protective equipment for handling 3-Propoxypyrazin-2-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a fundamental component of experimental integrity. 3-Propoxypyrazin-2-amine (CAS: 1701783-60-9) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a fundamental component of experimental integrity. 3-Propoxypyrazin-2-amine (CAS: 1701783-60-9) is a highly versatile functionalized heterocycle, frequently utilized as a critical scaffold in the synthesis of kinase inhibitors and targeted therapeutics[1].

However, the specific structural motifs that make this compound valuable in drug discovery also dictate its hazard profile. Handling this chemical requires a causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

Part 1: Chemical Profile & The Causality of Hazards

To design a self-validating safety protocol, we must first understand the structural mechanisms driving the chemical's hazards:

  • Dermal Penetration & Irritation : The primary amine group acts as a localized base and nucleophile, causing acute skin and severe eye irritation (GHS Category 2/2A)[2]. Crucially, the addition of the propoxy ether chain increases the molecule's lipophilicity (LogP). This allows the compound to permeate the lipid bilayers of the stratum corneum much faster than unsubstituted aminopyrazines, accelerating potential systemic absorption[3].

  • Respiratory Hazards : Pyrazine derivatives possess a high propensity to form fine, easily aerosolized dusts that can sublimate[4]. Inhalation leads to mucous membrane irritation and potential excitability of the central nervous system—a known toxicological trait of heterocyclic amines[4].

  • Polymer Degradation : Amines and pyridines act as aggressive solvents against standard thin-mil nitrile gloves. The heterocyclic ring causes nitrile polymers to rapidly swell and become brittle, leading to chemical breakthrough in a matter of minutes[5][6].

Table 1: Chemical Identity & Physicochemical Properties

Property Value Safety & Operational Relevance
CAS Number 1701783-60-9 Primary identifier for SDS tracking and waste logging[1].
Molecular Formula C7H11N3O Indicates the presence of a basic amine and lipophilic ether[7].

| Molecular Weight | 153.18 g/mol | Low molecular weight facilitates rapid dermal and respiratory absorption[7]. |

Part 2: Quantitative PPE Selection Matrix

Standard laboratory PPE is insufficient for prolonged handling of functionalized pyrazines. To ensure operator safety, we rely on empirical permeation data. Below is a comparative matrix of glove materials against heterocyclic amines (using pyridine/aminopyrazine data as a structural proxy)[5][6].

Table 2: Glove Permeation & Degradation Data for Heterocyclic Amines

Glove Material Permeation Breakthrough Time Degradation Rating Application Suitability
Thin-Mil Nitrile (4-6 mil) < 10 minutes Poor (Swelling/Brittle) Incidental Splash Only. Must be removed immediately if contaminated.
Neoprene 10 - 30 minutes Fair Acceptable for short-duration handling or as a secondary outer glove.

| Butyl Rubber | > 480 minutes | Excellent | Gold Standard. Required for prolonged handling, bulk transfer, or spill cleanup. |

Part 3: Operational Workflow & Gowning Procedure

A self-validating protocol ensures that a failure at one step is immediately caught and mitigated by the next.

Phase 1: The Double-Glove Donning Procedure
  • Base Protection : Don a 100% cotton or flame-resistant laboratory coat. Causality: Synthetic blends can melt directly into the skin if exposed to exothermic chemical reactions. Don ANSI Z87.1 compliant chemical splash goggles[2].

  • Inner Glove : Don a pair of extended-cuff, 4-mil nitrile gloves. This provides baseline dexterity and protects the skin during the final doffing process.

  • Outer Glove : Don a pair of Butyl rubber gloves[5]. Causality: The outer Butyl glove provides the primary, impenetrable chemical barrier against the lipophilic pyrazine, while the inner nitrile glove acts as a fail-safe.

Phase 2: Weighing and Transfer Methodology
  • Engineering Controls : Place an analytical balance inside a certified chemical fume hood (face velocity of 80–120 fpm) or a dedicated ventilated draft enclosure. Causality: Prevents aerosolized 3-Propoxypyrazin-2-amine dust from entering the ambient lab atmosphere[4].

  • Static Mitigation : Use an anti-static staticizer or a grounded metal spatula. Aminopyrazine dusts can accumulate electrostatic charge, presenting a deflagration hazard[4].

  • Self-Validating Transfer : Transfer the required mass into a pre-tared, sealable reaction vial. Cap the vial securely before removing it from the balance area.

  • Dissolution : Introduce your organic solvent (e.g., DMSO, Dichloromethane) directly into the vial via syringe only while inside the fume hood. Never vortex unsealed containers.

Part 4: Safety & Operational Workflow Visualization

G A 1. PPE Donning (Butyl/Nitrile, Goggles) B 2. Engineering Controls (Fume Hood / Draft Shield) A->B C 3. Chemical Handling (3-Propoxypyrazin-2-amine) B->C D Exposure or Spill? C->D E Emergency Protocol (Eyewash / Spill Kit) D->E Yes F Standard Workflow (Reaction / Assay) D->F No H Decontamination & Doffing E->H G Waste Segregation (Aqueous / Organic) F->G G->H

Workflow for the safe handling, emergency response, and disposal of 3-Propoxypyrazin-2-amine.

Part 5: Emergency Response & Spill Management

Even with rigorous systems, deviations occur. Immediate, procedural responses mitigate catastrophic risk.

Protocol for Localized Spills (< 50 mL or < 10 g)

  • Isolate : Alert personnel in the immediate vicinity. If the spill occurs outside the fume hood, evacuate the immediate 10-foot radius.

  • Protect : Ensure Butyl rubber gloves, splash goggles, and a lab coat are worn[5]. If respiratory irritation is felt, immediately upgrade to a half-mask respirator equipped with organic vapor/particulate (P100) cartridges[4].

  • Contain : Cover the solid spill with damp sand or a universal chemical absorbent pad to prevent dust aerosolization[8]. Causality: Do not use combustible materials like paper towels, as concentrated amines can react exothermically.

  • Neutralize & Collect : Carefully sweep the absorbent mixture using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontaminate : Wash the spill surface with a 5% acetic acid solution. Causality: The mild acid protonates the residual amine, converting it into a highly water-soluble salt, which can then be easily wiped away with copious amounts of water and detergent[8].

Part 6: Waste Segregation & Disposal Plan

Improper disposal of functionalized pyrazines can lead to environmental toxicity and dangerous cross-reactions in laboratory waste carboys[9].

Step-by-Step Disposal Methodology:

  • Liquid Waste Segregation : Determine the solvent matrix of your reaction.

    • If dissolved in halogenated solvents (e.g., DCM, Chloroform), route the mixture to the Halogenated Organic Waste stream.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate), route to the Non-Halogenated Organic Waste stream.

  • Aqueous Waste : Aqueous washes containing 3-Propoxypyrazin-2-amine must never be poured down the drain, as the compound is toxic to aquatic life[9]. Collect these in a dedicated basic aqueous waste container.

  • Solid Waste : Contaminated gloves, spatulas, and absorbent pads must be placed in a solid hazardous waste bin lined with a thick polyethylene bag.

  • Labeling : Attach a GHS-compliant hazardous waste tag detailing the exact percentage of 3-Propoxypyrazin-2-amine, the solvent matrix, and the primary hazards (Irritant, Toxic)[2].

References

  • DC Fine Chemicals. "Safety Data Sheet - 2-Aminopyrazine". [Link]

  • Hong Kong University of Science and Technology (HKUST). "CHEMICAL HANDLING GLOVE GUIDE (Ansell)". [Link]

  • PubChemLite. "C7H11N3O - Explore". [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.